N-(2-Benzoylphenyl)acetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(2-benzoylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2/c1-11(17)16-14-10-6-5-9-13(14)15(18)12-7-3-2-4-8-12/h2-10H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRXZRJQRQWTKIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1C(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10234051 | |
| Record name | Acetamide, N-(2-benzoylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10234051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85-99-4 | |
| Record name | 2′-Benzoylacetanilide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85-99-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetamide, N-(2-benzoylphenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000085994 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Acetamidobenzophenone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126369 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetamide, N-(2-benzoylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10234051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Structure Elucidation of N-(2-Benzoylphenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Chemical Structure and Properties
N-(2-Benzoylphenyl)acetamide is a chemical compound with the molecular formula C₁₅H₁₃NO₂. Its structure features a central phenyl ring substituted with both an acetamide group and a benzoyl group at the ortho position. This arrangement of functional groups gives rise to a unique spectroscopic fingerprint, which is critical for its identification and characterization.
Key Structural Features:
-
Acetamide Group (-NHCOCH₃): This functional group is characterized by a carbonyl (C=O) and a secondary amine (N-H).
-
Benzoyl Group (-COC₆H₅): This group consists of a carbonyl group attached to a phenyl ring.
-
Disubstituted Aromatic Ring: The central phenyl ring is substituted at positions 1 and 2.
Spectroscopic Data for Structure Elucidation
The following tables summarize the predicted spectroscopic data for this compound. This data is derived from the analysis of structurally similar compounds and provides a reliable reference for experimental verification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 8.5 - 8.2 | Singlet (broad) | 1H | N-H (amide) |
| ~ 7.8 - 7.2 | Multiplet | 9H | Aromatic Protons |
| ~ 2.2 | Singlet | 3H | -CH₃ (acetyl) |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~ 198 | C=O (benzoyl ketone) |
| ~ 169 | C=O (amide) |
| ~ 140 - 120 | Aromatic Carbons |
| ~ 24 | -CH₃ (acetyl) |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Frequencies
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3300 | Strong, broad | N-H Stretch |
| ~ 3060 | Medium | Aromatic C-H Stretch |
| ~ 1680 | Strong | C=O Stretch (benzoyl ketone) |
| ~ 1660 | Strong | C=O Stretch (amide I) |
| ~ 1580 | Medium | N-H Bend (amide II) |
| ~ 1520 | Medium | C=C Stretch (aromatic) |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation
| m/z | Ion |
| 239 | [M]⁺ (Molecular Ion) |
| 196 | [M - COCH₃]⁺ |
| 105 | [C₆H₅CO]⁺ |
| 77 | [C₆H₅]⁺ |
Experimental Protocols
The following are detailed methodologies for the key experiments required for the structure elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton and carbon framework of the molecule.
Instrumentation: 400 MHz (or higher) NMR Spectrometer.
Protocol:
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton NMR spectrum.
-
Typical parameters: spectral width of 16 ppm, pulse angle of 45°, relaxation delay of 2 seconds, and 16-32 scans.
-
Reference the spectrum to the residual solvent peak (CDCl₃: δ 7.26 ppm; DMSO-d₆: δ 2.50 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon NMR spectrum.
-
Typical parameters: spectral width of 220 ppm, pulse angle of 30°, relaxation delay of 5 seconds, and 1024-2048 scans.
-
Reference the spectrum to the solvent peak (CDCl₃: δ 77.16 ppm; DMSO-d₆: δ 39.52 ppm).
-
Infrared (IR) Spectroscopy
Objective: To identify the key functional groups present in the molecule.
Instrumentation: Fourier-Transform Infrared (FTIR) Spectrometer.
Protocol:
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying pressure with the anvil.
-
-
Data Acquisition:
-
Collect the spectrum over a range of 4000-400 cm⁻¹.
-
Perform a background scan of the empty ATR crystal prior to sample analysis.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
Perform a baseline correction and normalize the spectrum.
-
Identify and label the characteristic absorption peaks.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: Mass Spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI or Electrospray Ionization - ESI).
Protocol:
-
Sample Preparation:
-
For EI-MS, introduce a small amount of the sample directly into the ion source via a direct insertion probe or through a gas chromatograph (GC-MS).
-
For ESI-MS, dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 mg/mL) and introduce it into the ion source via direct infusion or through a liquid chromatograph (LC-MS).
-
-
Data Acquisition:
-
Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
-
Optimize the ionization source parameters (e.g., electron energy for EI, spray voltage for ESI) to obtain a stable and representative spectrum.
-
-
Data Analysis:
-
Identify the molecular ion peak [M]⁺.
-
Propose structures for the major fragment ions observed in the spectrum.
-
Visualization of Analytical Workflows
The following diagrams, generated using the DOT language, illustrate the logical workflow for structure elucidation and a potential fragmentation pathway.
Caption: General workflow for the synthesis and structural elucidation of this compound.
Caption: Key fragmentation pathways for this compound in mass spectrometry.
An In-depth Technical Guide to the Synthesis of N-(2-Benzoylphenyl)acetamide
This technical guide provides a comprehensive overview of the plausible synthesis mechanism for N-(2-Benzoylphenyl)acetamide, a key intermediate in the preparation of various organic compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction
Proposed Synthesis Mechanism: Acetylation of 2-Aminobenzophenone
The most direct and logical synthetic route to this compound is the N-acetylation of 2-aminobenzophenone. This reaction involves the introduction of an acetyl group (-COCH₃) onto the nitrogen atom of the amino group. The reaction can be effectively carried out using acetylating agents such as acetic anhydride or acetyl chloride in the presence of a suitable base or catalyst.
The general mechanism for the acetylation of 2-aminobenzophenone with acetic anhydride is as follows:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amino group of 2-aminobenzophenone acts as a nucleophile, attacking one of the carbonyl carbons of acetic anhydride.
-
Tetrahedral Intermediate Formation: This attack leads to the formation of a tetrahedral intermediate.
-
Leaving Group Departure: The intermediate collapses, and the acetate ion departs as a good leaving group.
-
Deprotonation: A base, which can be a solvent like pyridine or another molecule of the amine starting material, removes a proton from the nitrogen atom, yielding the final product, this compound, and a byproduct of acetic acid.
Experimental Protocols
The following are detailed, hypothetical experimental protocols for the synthesis of this compound based on standard organic chemistry procedures.
Synthesis using Acetic Anhydride and Pyridine
Materials:
-
2-Aminobenzophenone
-
Acetic Anhydride
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 2-aminobenzophenone (1.0 eq) in dichloromethane.
-
Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer successively with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Synthesis using Acetyl Chloride
Materials:
-
2-Aminobenzophenone
-
Acetyl Chloride
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF)
-
Saturated Ammonium Chloride (NH₄Cl) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve 2-aminobenzophenone (1.0 eq) in THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add triethylamine (1.5 eq) to the solution.
-
Cool the mixture to 0 °C.
-
Add acetyl chloride (1.2 eq) dropwise to the reaction mixture.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for 3-5 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction by adding saturated NH₄Cl solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent to yield the crude product.
-
Purify as needed.
Data Presentation
The following tables summarize hypothetical quantitative data for the proposed synthesis methods. These values are based on typical yields and reaction conditions for similar acylation reactions.
Table 1: Reagent Quantities for Synthesis
| Reagent | Method 3.1 (Acetic Anhydride) | Method 3.2 (Acetyl Chloride) |
| 2-Aminobenzophenone | 1.0 eq | 1.0 eq |
| Acetic Anhydride | 1.1 eq | - |
| Acetyl Chloride | - | 1.2 eq |
| Pyridine | 1.2 eq | - |
| Triethylamine | - | 1.5 eq |
| Solvent | Dichloromethane | Tetrahydrofuran |
Table 2: Reaction Conditions and Expected Yields
| Parameter | Method 3.1 (Acetic Anhydride) | Method 3.2 (Acetyl Chloride) |
| Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |
| Reaction Time | 4 - 6 hours | 4 - 6 hours |
| Expected Yield (Crude) | 85 - 95% | 90 - 98% |
| Expected Yield (Purified) | 75 - 85% | 80 - 90% |
Logical Workflow for Synthesis and Purification
The overall process for synthesizing and purifying this compound can be visualized as a logical workflow.
Conclusion
The synthesis of this compound is most plausibly achieved through the N-acetylation of 2-aminobenzophenone. This guide provides a detailed theoretical framework, including reaction mechanisms, experimental protocols, and expected outcomes. The provided workflows and data tables serve as a valuable resource for researchers planning the synthesis of this and related compounds. It is important to note that the provided protocols are hypothetical and should be adapted and optimized based on laboratory experiments and safety considerations.
An In-depth Technical Guide to N-(2-Benzoylphenyl)acetamide: Chemical and Physical Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical and physical properties of N-(2-Benzoylphenyl)acetamide. Due to its structural similarity to known pharmacologically active molecules, this compound is of interest to researchers in medicinal chemistry and drug development. This document summarizes its known properties, provides a plausible experimental protocol for its synthesis, and includes predicted spectroscopic data to aid in its characterization.
Core Chemical and Physical Properties
This compound, an amide derivative of 2-aminobenzophenone, possesses a unique structural framework that makes it a subject of scientific interest. While extensive experimental data for this specific molecule is not widely available in public literature, its fundamental properties have been identified.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| Synonyms | 2'-Acetamidobenzophenone | N/A |
| CAS Number | Not explicitly assigned | N/A |
| Molecular Formula | C₁₅H₁₃NO₂ | [1] |
| Molecular Weight | 239.27 g/mol | [1] |
| Melting Point | 88 °C | [1] |
| Boiling Point | Not experimentally determined | N/A |
| Solubility | Expected to be soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate. Limited solubility in water is predicted. | N/A |
Experimental Protocols
A plausible and efficient method for the synthesis of this compound is the acetylation of 2-aminobenzophenone. This reaction involves the introduction of an acetyl group onto the amino functionality of the starting material.
Synthesis of this compound from 2-Aminobenzophenone
Objective: To synthesize this compound via the acetylation of 2-aminobenzophenone.
Materials:
-
2-aminobenzophenone
-
Acetic anhydride
-
Pyridine (or another suitable base, e.g., triethylamine)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
-
Recrystallization solvent (e.g., ethanol/water mixture)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminobenzophenone (1 equivalent) in dichloromethane.
-
To this solution, add pyridine (1.2 equivalents) and cool the mixture in an ice bath.
-
Slowly add acetic anhydride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize any excess acetic anhydride and acid byproducts.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash them with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure this compound.
Mandatory Visualizations
The following diagrams illustrate the proposed synthesis workflow and the logical relationships between the key chemical properties of this compound.
References
Solubility profile of N-(2-Benzoylphenyl)acetamide in different solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility profile of N-(2-Benzoylphenyl)acetamide. Due to the limited availability of public quantitative solubility data for this specific compound, this document synthesizes qualitative information and presents data from structurally related compounds to offer valuable insights for researchers. Furthermore, it details a robust, standardized experimental protocol for the accurate determination of its solubility in various solvents, a critical parameter in drug development and formulation.
Introduction
This compound is a chemical compound of interest in medicinal chemistry and drug discovery. Understanding its solubility in different solvent systems is fundamental for its development as a potential therapeutic agent. Solubility significantly influences a compound's bioavailability, formulation feasibility, and route of administration. This guide aims to provide a foundational understanding of the solubility characteristics of this compound and to equip researchers with the necessary experimental methodology to determine these properties accurately.
Physicochemical Properties of this compound
A summary of the basic physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₃NO₂ | [1] |
| Molecular Weight | 239.27 g/mol | [1] |
| InChIKey | MRXZRJQRQWTKIX-UHFFFAOYSA-N | [1] |
| SMILES | CC(=O)Nc1ccccc1C(=O)c2ccccc2 | [1] |
Solubility Profile
Qualitative Solubility of this compound
Quantitative Solubility of a Structurally Related Compound: Nepafenac
To provide a quantitative perspective, the solubility data for Nepafenac, a structurally similar compound (2-(2-amino-3-benzoylphenyl)acetamide), is presented in Table 2. Nepafenac shares the benzoylphenylacetamide core, with an additional amino group on the phenyl ring. While not identical, its solubility profile can offer valuable initial insights for solvent selection in experimental studies of this compound.
Table 2: Quantitative Solubility Data for Nepafenac
| Solvent | Solubility | Temperature (°C) |
| Water | 0.014 mg/mL | Not Specified |
| Dimethyl Sulfoxide (DMSO) | ≥5 mg/mL | Not Specified |
| Ethanol | 4 mg/mL | Not Specified |
The data for Nepafenac suggests a very low aqueous solubility and good solubility in a polar aprotic solvent like DMSO, with some solubility in a polar protic solvent like ethanol.[3][4]
Experimental Protocol for Solubility Determination
The following is a detailed, standardized protocol for determining the equilibrium solubility of this compound, based on the widely accepted shake-flask method.[5][6]
Principle
The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound. It involves adding an excess amount of the solid compound to a known volume of solvent and agitating the mixture at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then measured, typically by High-Performance Liquid Chromatography (HPLC).
Materials
-
This compound (solid)
-
Selected solvents (e.g., water, phosphate buffers of various pH, methanol, ethanol, acetonitrile, DMSO)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector
Procedure
-
Preparation of Saturated Solutions: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent. The excess solid should be visually apparent.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, centrifuge the vials at high speed to sediment the undissolved solid.
-
Sample Collection and Preparation: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.
-
Solubility Calculation: Calculate the solubility in mg/mL or mol/L based on the determined concentration and the dilution factor.
Experimental Workflow Diagram
References
Crystal structure analysis of N-(2-Benzoylphenyl)acetamide
An in-depth analysis of the crystal structure of N-(2-Benzoylphenyl)acetamide is crucial for understanding its solid-state conformation, intermolecular interactions, and potential polymorphic forms, which are critical parameters in drug development and materials science. This technical guide provides a comprehensive overview of the crystallographic analysis of this compound, based on data from its close structural analog, N-(2-Acetylphenyl)acetamide, due to the absence of published specific crystallographic data for the title compound. The methodologies for synthesis, crystallization, and X-ray diffraction analysis are detailed to provide a complete picture for researchers.
Representative Crystallographic Data
The following table summarizes the crystallographic data for N-(2-Acetylphenyl)acetamide, a closely related analog of this compound. This data provides valuable insight into the expected structural parameters for the title compound.
| Parameter | Value |
| Chemical Formula | C₁₀H₁₁NO₂ |
| Formula Weight | 177.20 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | |
| a (Å) | 7.765 (7) |
| b (Å) | 8.699 (7) |
| c (Å) | 15.805 (13) |
| α (°) | 90 |
| β (°) | 119.35 (7) |
| γ (°) | 90 |
| Volume (ų) | 930.6 (14) |
| Z | 4 |
| Data Collection & Refinement | |
| Temperature (K) | 298 (2) |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| R-factor | 0.048 |
| wR-factor | 0.118 |
| Data-to-parameter ratio | 13.2 |
| Key Structural Features | |
| Intramolecular Hydrogen Bond | N—H···O [H···O = 1.893 (18) Å][1][2] |
Experimental Protocols
The following sections detail the generalized experimental procedures for the synthesis, crystallization, and crystal structure determination of aromatic acetamides like this compound, based on established methods for analogous compounds.[2]
Synthesis
The synthesis of N-(2-Acetylphenyl)acetamide, the reference compound, is achieved through the reaction of 2'-aminoacetophenone with acetic anhydride.[1][2] A similar approach can be envisioned for this compound, starting from 2-aminobenzophenone.
Procedure:
-
Dissolve 2'-aminoacetophenone in acetic anhydride.[2]
-
Stir the reaction mixture at room temperature for a designated period.
-
Quench the reaction by the addition of water to hydrolyze any excess acetic anhydride.[2]
-
Collect the resulting precipitate by filtration.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the final product.[2]
Crystallization
Obtaining single crystals of sufficient quality is paramount for X-ray diffraction analysis. For compounds like N-(2-benzoyl-4,5-dimethoxyphenethyl)-2-phenylacetamide, slow evaporation from a solution in deuterated dimethyl sulfoxide (DMSO-d6) within an NMR tube over several weeks yielded suitable crystals.[3][4]
Procedure:
-
Dissolve the purified compound in a suitable solvent (e.g., DMSO, ethanol, acetone) to form a saturated or near-saturated solution.
-
Employ a slow evaporation technique by leaving the solution in a loosely capped vial or an NMR tube at room temperature.[3][4]
-
Alternatively, vapor diffusion or slow cooling methods can be utilized to promote the growth of single crystals.
-
Monitor the solution periodically for the formation of well-defined single crystals.
X-ray Data Collection and Structure Refinement
The determination of the crystal structure is performed using single-crystal X-ray diffraction.
Procedure:
-
A suitable single crystal is mounted on a diffractometer.
-
The crystal is maintained at a constant temperature, often a cryogenic temperature like 100 K or 120 K, to minimize thermal vibrations.
-
X-ray diffraction data are collected using a specific radiation source, typically Mo Kα radiation.
-
The collected diffraction data are processed, which includes integration of reflection intensities and corrections for absorption.
-
The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².
-
All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
The final structural model is validated using software tools to ensure its quality and accuracy.
Workflow and Logical Relationships
The following diagram illustrates the general workflow for the crystal structure analysis of a small organic molecule like this compound.
This guide provides a foundational understanding of the processes involved in the crystal structure analysis of this compound for researchers and professionals in drug development. While specific data for the title compound is not yet available, the information from analogous structures offers a robust framework for future investigations.
References
The Core Mechanism of Nepafenac as a Cyclooxygenase Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nepafenac is a non-steroidal anti-inflammatory drug (NSAID) widely used in ophthalmology to manage pain and inflammation, particularly following cataract surgery. Its efficacy is rooted in its unique prodrug nature, which facilitates enhanced ocular penetration and targeted delivery of its active metabolite, amfenac. This technical guide provides an in-depth exploration of nepafenac's mechanism of action as a cyclooxygenase (COX) inhibitor. It details the conversion of nepafenac to amfenac, the subsequent inhibition of COX-1 and COX-2 enzymes, and the downstream effects on the prostaglandin synthesis pathway. This document summarizes key quantitative data on the inhibitory activity of both nepafenac and amfenac, outlines detailed experimental protocols for assessing COX inhibition, and provides visual representations of the relevant biological pathways and experimental workflows to support further research and drug development efforts.
Introduction: The Prodrug Advantage in Ophthalmic Therapeutics
Nepafenac is chemically designated as 2-amino-3-benzoylbenzeneacetamide.[1] As a prodrug, nepafenac itself is a less active form of the drug.[2] This characteristic is advantageous for ophthalmic applications as it enhances the molecule's ability to penetrate the cornea.[2][3] Following topical administration, nepafenac traverses the cornea and is rapidly hydrolyzed by intraocular hydrolases into its active metabolite, amfenac.[2] This bioactivation occurs within ocular tissues, including the iris, ciliary body, and retina, ensuring that the pharmacologically active compound is delivered to the target site.[3] Amfenac, a potent NSAID, is responsible for the therapeutic effects of nepafenac.[2]
Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes
The primary mechanism of action for amfenac is the inhibition of the cyclooxygenase (COX) enzymes, also known as prostaglandin H synthase.[4] These enzymes, existing as two main isoforms, COX-1 and COX-2, are pivotal in the inflammatory cascade. They catalyze the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor to various pro-inflammatory prostaglandins and thromboxanes. By blocking the active sites of COX-1 and COX-2, amfenac effectively curtails the production of these inflammatory mediators, thereby reducing pain and inflammation.[4]
-
COX-1: This isoform is constitutively expressed in most tissues and is involved in physiological "housekeeping" functions, such as maintaining the integrity of the gastrointestinal mucosa and regulating platelet aggregation.
-
COX-2: This isoform is typically induced by inflammatory stimuli like cytokines and endotoxins. The prostaglandins produced by COX-2 are key mediators of inflammation, pain, and fever.
Amfenac is a non-selective inhibitor of both COX-1 and COX-2.[5] Its ability to potently inhibit both isoforms underlies its clinical efficacy.
Signaling Pathway of Nepafenac Action
The following diagram illustrates the pathway from the administration of nepafenac to the inhibition of prostaglandin synthesis.
Quantitative Data: Inhibitory Activity of Nepafenac and Amfenac
The inhibitory potency of nepafenac and its active metabolite, amfenac, against COX-1 and COX-2 is quantified by their half-maximal inhibitory concentration (IC50) values. A lower IC50 value indicates greater potency.
| Compound | Enzyme | IC50 (µM) | Reference |
| Nepafenac | COX-1 | 64.3 | [3] |
| Amfenac | COX-1 | 0.25 | [5] |
| Amfenac | COX-2 | 0.15 | [5] |
| Amfenac | COX-1 | 0.0153 | [6] |
| Amfenac | COX-2 | 0.0204 | [6] |
Note: IC50 values can vary between studies due to different experimental conditions and enzyme sources.
Experimental Protocols for Determining COX Inhibition
The determination of the inhibitory activity of nepafenac and amfenac against COX-1 and COX-2 can be performed using various in vitro assays. Below are detailed methodologies for common enzymatic and cell-based assays.
In Vitro Colorimetric COX Inhibition Assay
This assay measures the peroxidase activity of COX, which is coupled to the oxidation of a chromogenic substrate.
Objective: To determine the in vitro IC50 values of test compounds against COX-1 and COX-2.
Materials:
-
Purified ovine or human recombinant COX-1 and COX-2 enzymes
-
COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Hemin (Cofactor)
-
Arachidonic Acid (Substrate)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (Colorimetric Substrate)
-
Test compounds (Nepafenac, Amfenac) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at ~590 nm
Procedure:
-
Reagent Preparation: Prepare working solutions of all reagents in COX Assay Buffer. The test compounds should be prepared in a dilution series.
-
Assay Setup: In a 96-well plate, set up the following wells in triplicate:
-
Background Wells: Assay Buffer, Hemin.
-
100% Initial Activity Wells: Assay Buffer, Hemin, COX enzyme (COX-1 or COX-2).
-
Inhibitor Wells: Assay Buffer, Hemin, COX enzyme (COX-1 or COX-2), and various concentrations of the test compound.
-
-
Pre-incubation: Gently mix the contents of the plate and incubate for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 25°C).
-
Initiate Reaction: Add the colorimetric substrate (TMPD) to all wells, followed by the addition of arachidonic acid to initiate the reaction.
-
Measurement: Immediately measure the absorbance at 590 nm in a kinetic mode for a set duration (e.g., 5-10 minutes).
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the kinetic read).
-
Determine the percentage of inhibition for each test compound concentration relative to the 100% initial activity control.
-
Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
In Vitro Fluorometric COX Inhibition Assay
This is a highly sensitive method that measures the peroxidase activity of COX using a fluorogenic substrate.
Objective: To determine the in vitro IC50 values of test compounds against COX-1 and COX-2 with high sensitivity.
Materials:
-
Purified ovine or human recombinant COX-1 and COX-2 enzymes
-
COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Hemin (Cofactor)
-
Arachidonic Acid (Substrate)
-
Fluorogenic probe (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, ADHP)
-
Test compounds (Nepafenac, Amfenac) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplate
-
Fluorescence plate reader (e.g., Ex/Em = 535/587 nm)
Procedure:
-
Reagent Preparation: Prepare working solutions of all reagents. The test compounds should be prepared in a dilution series.
-
Assay Reaction: To each well of the 96-well black plate, add the COX Assay Buffer, COX enzyme (either COX-1 or COX-2), cofactor, and the fluorogenic probe.
-
Add the test compound dilutions or vehicle control to the respective wells.
-
Pre-incubation: Pre-incubate the plate at a controlled temperature (e.g., 25°C) for a specified time (e.g., 10 minutes).
-
Initiation and Measurement: Initiate the reaction by adding the arachidonic acid solution to all wells. Immediately measure the fluorescence in a kinetic mode for a set duration (e.g., 5-10 minutes).
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the kinetic read).
-
Determine the percentage of inhibition for each test compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Human Whole Blood Assay for COX-1 and COX-2 Inhibition
This ex vivo assay measures the inhibition of COX-1 and COX-2 in a more physiologically relevant matrix.
Objective: To determine the IC50 values of test compounds for COX-1 and COX-2 in human whole blood.
Materials:
-
Freshly drawn human whole blood
-
Lipopolysaccharide (LPS) for COX-2 induction
-
Test compounds (Nepafenac, Amfenac) dissolved in a suitable solvent
-
Enzyme immunoassay (EIA) kits for Prostaglandin E2 (PGE2) and Thromboxane B2 (TXB2)
-
Incubator, centrifuge, and other standard laboratory equipment
Procedure for COX-2 Inhibition:
-
Dispense heparinized whole blood into tubes.
-
Add various concentrations of the test compound or vehicle.
-
Add LPS (e.g., 10 µg/mL) to induce COX-2 expression and activity.
-
Incubate the tubes (e.g., 24 hours at 37°C).
-
Centrifuge to separate the plasma.
-
Measure the PGE2 concentration in the plasma using an EIA kit.
Procedure for COX-1 Inhibition:
-
Dispense non-anticoagulated whole blood into tubes.
-
Add various concentrations of the test compound or vehicle.
-
Allow the blood to clot (e.g., 1 hour at 37°C) to induce platelet aggregation and TXB2 production.
-
Centrifuge to separate the serum.
-
Measure the TXB2 concentration in the serum using an EIA kit.
Data Analysis:
-
Calculate the percent inhibition of PGE2 (for COX-2) and TXB2 (for COX-1) production at each test compound concentration.
-
Determine the IC50 values for both isoforms by plotting the percent inhibition against the log of the test compound concentration.
Experimental Workflow Visualization
The following diagram outlines a typical workflow for screening and characterizing a potential COX inhibitor like nepafenac and its active metabolite amfenac.
Conclusion
Nepafenac's mechanism of action as a cyclooxygenase inhibitor is a well-defined process involving its conversion to the active metabolite, amfenac, which subsequently inhibits both COX-1 and COX-2 enzymes. This targeted delivery and potent inhibitory activity make it an effective agent for managing ocular pain and inflammation. The quantitative data on its inhibitory potency, coupled with established experimental protocols for its characterization, provide a solid foundation for further research and the development of novel ophthalmic anti-inflammatory therapeutics. This guide serves as a comprehensive resource for professionals in the field, offering detailed insights into the molecular pharmacology of nepafenac.
References
- 1. Nepafenac - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Topical ophthalmic NSAIDs: a discussion with focus on nepafenac ophthalmic suspension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. The Effects of Nepafenac and Amfenac on Retinal Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and Efficacy of Topically Applied Nonsteroidal Anti-Inflammatory Drugs in Retinochoroidal Tissues in Rabbits - PMC [pmc.ncbi.nlm.nih.gov]
The Journey of a Prodrug: A Technical Guide to the Pharmacokinetics and Metabolism of Nepafenac
For Researchers, Scientists, and Drug Development Professionals
Nepafenac stands as a noteworthy example of targeted drug delivery in ophthalmology, functioning as a non-steroidal anti-inflammatory (NSAID) prodrug. Administered as a topical ophthalmic suspension, it is engineered to treat pain and inflammation, particularly following cataract surgery.[1][2] Its prodrug nature is key to its efficacy, allowing for enhanced penetration into ocular tissues before being converted to its active, potent metabolite, amfenac.[3][4] This guide provides an in-depth examination of the pharmacokinetic profile and metabolic journey of nepafenac, supported by quantitative data, detailed experimental methodologies, and pathway visualizations.
Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)
The clinical efficacy of nepafenac is intrinsically linked to its pharmacokinetic properties, which govern its transit to the site of action and subsequent elimination.
Absorption
Following topical ocular administration, nepafenac, an uncharged molecule, rapidly penetrates the cornea.[5][6] This characteristic is a significant advantage over other NSAIDs that are acidic and less lipophilic.[6] Studies have shown its corneal penetration is approximately six times faster than that of diclofenac in vitro.[5][6]
Once administered, low but quantifiable plasma concentrations of both nepafenac and its active metabolite, amfenac, are observed.[7][8] After three-times-daily (TID) bilateral dosing of a 0.1% nepafenac suspension, steady-state plasma concentrations are reached.[5][7]
Distribution
Nepafenac is designed for targeted delivery to both the anterior and posterior segments of the eye.[4][9] After penetrating the cornea, it is distributed throughout the ocular tissues.[9] Animal studies in rabbits and monkeys have demonstrated that topically administered nepafenac and the resultant amfenac reach pharmacologically relevant concentrations in the choroid and retina.[9] This distribution to the posterior of the eye is crucial for its indication in reducing the risk of macular edema in diabetic patients undergoing cataract surgery.[9]
Systemically, the active metabolite amfenac exhibits a high affinity for serum albumin proteins. In vitro studies have shown that amfenac is 95.4% bound to human albumin and 99.1% bound to human serum.[5][10]
Metabolism
The biotransformation of nepafenac is a two-step process central to its mechanism of action.
-
Prodrug Activation: Upon entering the eye, nepafenac is rapidly converted into its active metabolite, amfenac, by intraocular hydrolases.[2][3][8] These enzymes are present in the ciliary body epithelium, retina, and choroid.[5][6] This targeted bioactivation minimizes surface toxicity and maximizes drug delivery to the inflamed tissues.[4]
-
Metabolite Inactivation: Amfenac, a potent inhibitor of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes, is the primary active agent.[1][4] It subsequently undergoes extensive metabolism to form more polar, inactive metabolites.[5][10] The primary metabolic pathway involves hydroxylation of the aromatic ring, followed by the formation of glucuronide conjugates.[5][6][10] In plasma, amfenac is the major metabolite, accounting for about 13% of total plasma radioactivity in studies with radiolabeled nepafenac.[10] The second most abundant metabolite is 5-hydroxy nepafenac.[10]
Excretion
Following oral administration of radiolabeled nepafenac (14C-nepafenac) to healthy volunteers, the primary route of elimination is urinary excretion, which accounts for approximately 85% of the dose.[5][10] Fecal excretion makes up about 6% of the dose.[5][10] Notably, neither nepafenac nor amfenac in their unchanged forms are quantifiable in the urine, indicating extensive metabolism prior to excretion.[5][10]
Quantitative Pharmacokinetic Data
The following tables summarize key quantitative data from human and animal studies, providing a comparative overview of nepafenac's pharmacokinetic parameters.
Table 1: Plasma Pharmacokinetic Parameters of Nepafenac and Amfenac in Humans Following Topical Ocular Administration
| Parameter | Nepafenac 0.1% (TID Dosing) | Amfenac (from Nepafenac 0.1%) | Nepafenac 0.3% (QD Dosing) | Amfenac (from Nepafenac 0.3%) | Reference(s) |
| Mean Cmax (ng/mL) | 0.310 ± 0.104 | 0.422 ± 0.121 | 0.847 ± 0.269 | 1.13 ± 0.491 | [5][7][10][11] |
| Mean Tmax (hours) | ~2 | ~3 | ~0.5 | ~0.75 | [7][10] |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; TID: Three times daily; QD: Once daily.
Table 2: Aqueous Humor Pharmacokinetics in Humans Following a Single Topical Ocular Dose
| Analyte | Formulation | Time to Peak Conc. (Tmax) | Peak Concentration (Cmax) | Area Under the Curve (AUC) | Reference(s) |
| Nepafenac | Nepafenac 0.1% | Shortest | Highest | Significantly higher than others | [12][13] |
| Amfenac | (from Nepafenac 0.1%) | - | - | - | [12][13] |
| Ketorolac | Ketorolac 0.4% | - | Lower than Nepafenac | Lower than Nepafenac | [12][13] |
| Bromfenac | Bromfenac 0.09% | - | Lower than Nepafenac | Lower than Nepafenac | [12][13] |
Data presented qualitatively as per the source, which emphasizes the superior bioavailability of nepafenac into the aqueous humor compared to other tested NSAIDs.[12][13]
Table 3: Ocular Tissue Distribution in Rabbits Following a Single Topical Dose of Nepafenac 0.3%
| Ocular Tissue | Nepafenac Tmax (hours) | Amfenac Tmax (hours) |
| Bulbar Conjunctiva | 0.5 | 0.5 - 4 |
| Cornea | 0.5 | 0.5 - 4 |
| Lens | 1.0 | 0.5 - 4 |
This table illustrates the rapid distribution of both nepafenac and amfenac to various ocular tissues. The highest concentrations for both compounds were found in the bulbar conjunctiva and cornea.[14]
Experimental Protocols
The data presented above were generated through rigorous experimental designs. Below are detailed methodologies for key types of studies.
Human Plasma Pharmacokinetic Study
-
Objective: To determine the systemic exposure of nepafenac and amfenac after topical ocular administration.
-
Study Design: A single-center, multiple-dose, randomized, parallel-group study.
-
Subjects: Healthy adult volunteers.
-
Dosing Regimen: One drop of nepafenac ophthalmic suspension (e.g., 0.1% or 0.3%) administered bilaterally, three times daily or once daily for a specified period (e.g., 4 days) to reach steady-state.[7][11]
-
Sample Collection: Blood samples are collected at pre-dose and at multiple time points post-dose (e.g., 0.17, 0.33, 0.5, 0.75, 1, 2, 3, 5, 8, 12, and 24 hours) on the first and last day of dosing. Plasma is separated by centrifugation.
-
Analytical Method: Plasma concentrations of nepafenac and amfenac are determined using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method. The lower limit of quantitation (LLOQ) is typically around 0.025 ng/mL for both analytes.
-
Data Analysis: Pharmacokinetic parameters such as Cmax, Tmax, and AUC are calculated from the plasma concentration-time profiles using non-compartmental analysis.
Aqueous Humor Pharmacokinetic Study
-
Objective: To evaluate the ocular bioavailability of nepafenac and other NSAIDs in the anterior chamber.
-
Study Design: A multicenter, randomized, controlled trial.[12]
-
Subjects: Patients scheduled for cataract extraction.[12]
-
Dosing Regimen: Patients are randomized to receive a single drop of a test drug (e.g., nepafenac 0.1%, ketorolac 0.4%, or bromfenac 0.09%) at a specific time point (e.g., 30, 60, 120, 180, or 240 minutes) before surgery.[12]
-
Sample Collection: At the start of the cataract surgery, during the paracentesis step, a small sample (~100-200 µL) of aqueous humor is carefully collected.[12]
-
Analytical Method: Samples are analyzed for drug concentration using a validated analytical method, typically HPLC-MS/MS.
-
Data Analysis: The drug concentrations at different pre-operative time points are used to construct a concentration-time profile and calculate pharmacokinetic parameters like Cmax and AUC within the aqueous humor.[12]
In Vitro COX Inhibition Assay
-
Objective: To determine the inhibitory potency of amfenac on COX-1 and COX-2 enzymes.
-
Methodology: The assay measures the inhibition of prostaglandin E2 (PGE2) synthesis.[12]
-
Procedure:
-
Recombinant human COX-1 or COX-2 enzymes are used.
-
The enzymes are incubated with arachidonic acid (the substrate for prostaglandin synthesis) in the presence of various concentrations of the test compound (amfenac).
-
The reaction is allowed to proceed for a set time before being stopped.
-
The amount of PGE2 produced is quantified using a method like an enzyme-linked immunosorbent assay (ELISA).
-
-
Data Analysis: The concentration of the drug that causes 50% inhibition of enzyme activity (IC50) is calculated. A lower IC50 value indicates greater potency. Amfenac has been shown to be a more potent inhibitor of COX-2 than COX-1.[12]
Visualizations: Pathways and Workflows
Metabolic Pathway of Nepafenac
Caption: Metabolic conversion of nepafenac prodrug to active amfenac and subsequent inactivation.
Experimental Workflow for a Human Pharmacokinetic Study
Caption: Generalized workflow for a clinical pharmacokinetic study of an ophthalmic drug.
References
- 1. Nepafenac - Wikipedia [en.wikipedia.org]
- 2. ema.europa.eu [ema.europa.eu]
- 3. What is the mechanism of Nepafenac? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Nepafenac | C15H14N2O2 | CID 151075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Nepafenac - BioPharma Notes [biopharmanotes.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Distribution of topical ocular nepafenac and its active metabolite amfenac to the posterior segment of the eye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. centaurpharma.com [centaurpharma.com]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. In vivo pharmacokinetics and in vitro pharmacodynamics of nepafenac, amfenac, ketorolac, and bromfenac - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. accessdata.fda.gov [accessdata.fda.gov]
In Vitro Bioactivation of Nepafenac to Amfenac: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nepafenac is a non-steroidal anti-inflammatory and analgesic prodrug widely used in ophthalmology, particularly for managing pain and inflammation associated with cataract surgery.[1][2][3][4] Its efficacy is rooted in its unique prodrug design, which facilitates superior penetration through the cornea compared to its active form and other non-steroidal anti-inflammatory drugs (NSAIDs).[2][3][5][6][7] Once it permeates the cornea, nepafenac is rapidly converted by intraocular hydrolases into its active metabolite, amfenac.[1][2][5][7][8][9] This targeted bioactivation within the eye allows for high concentrations of the active drug at the site of inflammation, enhancing its therapeutic effect.[10] This technical guide provides an in-depth overview of the in vitro bioactivation of nepafenac to amfenac, summarizing key quantitative data, detailing experimental protocols, and visualizing the associated biological and experimental pathways.
Section 1: The Bioactivation Pathway
The conversion of nepafenac to amfenac is a critical step in its mechanism of action. As a prodrug, nepafenac itself possesses weak intrinsic activity against cyclooxygenase (COX) enzymes.[5] Its chemical structure, specifically the amide linkage, allows for efficient permeation of the lipophilic corneal tissues. Following administration, nepafenac is hydrolyzed by hydrolase enzymes present in various ocular tissues. This enzymatic cleavage converts the inactive nepafenac into amfenac, a potent inhibitor of COX-1 and COX-2 enzymes.[2][5][7]
The primary sites for this bioactivation are the iris/ciliary body and the retina/choroid, where hydrolytic activity is significantly higher than in the cornea.[6][9][11] This ensures that the active drug is generated in close proximity to the tissues responsible for producing inflammatory prostaglandins.
Section 2: Quantitative In Vitro Data
The efficiency of nepafenac's conversion and its subsequent activity have been quantified in various in vitro studies. The following tables summarize key comparative data.
Table 1: Rate of Nepafenac Hydrolysis in Ocular Tissues
This table shows the specific hydrolytic activity, indicating the rate of conversion of nepafenac to amfenac in different ocular tissues from both rabbit and human sources. The highest rates are observed in the iris/ciliary body and retina/choroid.[9]
| Tissue | Species | Rate of Hydrolysis (nmol/min/mg) |
| Cornea | Rabbit | 0.1 - 0.3 |
| Iris/Ciliary Body | Rabbit | 0.2 - 0.7 |
| Retina/Choroid | Rabbit | 6.0 |
| Cornea | Human | 0.1 |
| Iris/Ciliary Body | Human | 0.5 |
| Retina/Choroid | Human | 0.1 |
Table 2: In Vitro Permeability Coefficients
Nepafenac's uncharged molecular structure contributes to its superior permeability across ocular barriers compared to other acidic NSAIDs like diclofenac.[3][6]
| Tissue | Compound | Permeability Coefficient (k_p_) (x 10⁻⁶ min⁻¹) |
| Rabbit Cornea | Nepafenac | 727 |
| Rabbit Cornea | Diclofenac | 127 |
| Rabbit Conjunctiva & Sclera | Nepafenac | 128 |
| Rabbit Conjunctiva & Sclera | Diclofenac | 80 |
Table 3: In Vitro Cyclooxygenase (COX) Enzyme Inhibition
While nepafenac has weak intrinsic activity, its metabolite amfenac is a potent inhibitor of both COX-1 and COX-2, with a particular potency against COX-2.[5][12]
| Compound | Target Enzyme | Inhibitory Potency |
| Nepafenac | COX-1 & COX-2 | Weak intrinsic activity (IC₅₀ 64.3 μM for COX-1)[5] |
| Amfenac | COX-2 | Most potent inhibitor compared to nepafenac, ketorolac, and bromfenac [5][12] |
| Amfenac | COX-1 | More potent than nepafenac[5] |
| Ketorolac | COX-1 | Most potent COX-1 inhibitor[5][12] |
Section 3: Key Experimental Protocols
Replication and validation of scientific findings rely on detailed methodologies. The following protocols outline the key in vitro assays used to characterize the bioactivation and activity of nepafenac.
In Vitro Bioactivation Assay[5]
-
Objective: To quantify the rate of nepafenac conversion to amfenac by ocular tissues.
-
Methodology:
-
Tissue Preparation: Ocular tissues (e.g., retina/choroid, iris/ciliary body, cornea) are obtained from rabbit or human cadaver sources. Tissues are homogenized in a suitable buffer.[5]
-
Incubation: A known concentration of nepafenac is added to the tissue homogenates and incubated at 37°C.[5]
-
Time Points: Aliquots of the reaction mixture are taken at various time intervals.
-
Reaction Termination: The enzymatic reaction in the aliquots is stopped, typically by protein precipitation with an organic solvent like acetonitrile.
-
Quantification: The samples are centrifuged, and the supernatant is analyzed using High-Performance Liquid Chromatography (HPLC) to separate and quantify the amount of amfenac formed. The rate of hydrolytic activity is then calculated.[5]
-
Corneal Permeability Assay[5][13]
-
Objective: To determine the permeability coefficient (k_p_) of nepafenac and other compounds across ocular tissues.
-
Methodology:
-
Tissue Mounting: Freshly excised corneas or scleras are mounted in a vertical Franz diffusion cell, separating the donor and receptor chambers.[5][13]
-
Drug Application: The drug formulation (e.g., 0.1% nepafenac suspension) is added to the donor chamber, which is in contact with the epithelial side of the tissue.[5]
-
Sampling: The receptor chamber is filled with a buffered solution maintained at 37°C. Samples are withdrawn from the receptor chamber at predetermined time intervals and replaced with fresh medium to maintain sink conditions.[5]
-
Analysis: The concentration of the drug that has permeated the tissue and is present in the receptor samples is quantified using a validated HPLC method.[5]
-
COX Enzyme Inhibition Assay[5][14]
-
Objective: To measure the 50% inhibitory concentration (IC₅₀) of amfenac and other NSAIDs against COX-1 and COX-2.
-
Methodology:
-
Enzyme/Cell Preparation: The assay can be performed using either purified recombinant COX-1 and COX-2 enzymes or a whole-cell system (e.g., Müller cells) that expresses these enzymes.[5][14]
-
Incubation with Inhibitor: The enzymes or cells are pre-incubated with various concentrations of the test compounds (nepafenac, amfenac) and control NSAIDs.[5]
-
Reaction Initiation: The cyclooxygenase reaction is initiated by the addition of the substrate, arachidonic acid.[5]
-
PGE₂ Measurement: The reaction is allowed to proceed for a set time before being terminated. The amount of prostaglandin E₂ (PGE₂), a primary product of the COX pathway, is measured using a sensitive method such as an Enzyme-Linked Immunosorbent Assay (ELISA).[5][10]
-
IC₅₀ Calculation: The concentration of the drug that causes a 50% inhibition of PGE₂ production is determined and reported as the IC₅₀ value.
-
Section 4: Pharmacological Action of Amfenac
Upon its formation via hydrolysis, amfenac exerts its anti-inflammatory and analgesic effects by inhibiting the cyclooxygenase enzymes. By blocking the active site of both COX-1 and COX-2, amfenac prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[2][10] The reduction in prostaglandin synthesis within the ocular tissues leads to the alleviation of inflammatory symptoms.[1][2]
Conclusion
The in vitro data robustly demonstrates that nepafenac functions as an effective prodrug, leveraging its superior corneal permeability to deliver its active metabolite, amfenac, to target intraocular tissues.[5][6] The bioactivation process, driven by hydrolases concentrated in the iris/ciliary body and retina/choroid, ensures that amfenac—a highly potent COX-2 inhibitor—is generated where it is most needed to suppress inflammation.[5][6][9][11] This targeted delivery and activation mechanism underscores the rationale behind the prodrug approach for enhancing ocular drug efficacy and provides a clear framework for the development and evaluation of future ophthalmic therapies.[5][10]
References
- 1. centaurpharma.com [centaurpharma.com]
- 2. What is the mechanism of Nepafenac? [synapse.patsnap.com]
- 3. rjptonline.org [rjptonline.org]
- 4. jetir.org [jetir.org]
- 5. benchchem.com [benchchem.com]
- 6. Nepafenac, a unique nonsteroidal prodrug with potential utility in the treatment of trauma-induced ocular inflammation: II. In vitro bioactivation and permeation of external ocular barriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nepafenac | C15H14N2O2 | CID 151075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. ema.europa.eu [ema.europa.eu]
- 9. tga.gov.au [tga.gov.au]
- 10. benchchem.com [benchchem.com]
- 11. Ocular permeation and inhibition of retinal inflammation: an examination of data and expert opinion on the clinical utility of nepafenac - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vivo pharmacokinetics and in vitro pharmacodynamics of nepafenac, amfenac, ketorolac, and bromfenac - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In Vitro and Ex Vivo Evaluation of Nepafenac-Based Cyclodextrin Microparticles for Treatment of Eye Inflammation [mdpi.com]
- 14. The Effects of Nepafenac and Amfenac on Retinal Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Initial biological activity screening of N-(2-Benzoylphenyl)acetamide derivatives
An In-Depth Technical Guide to the Initial Biological Activity Screening of N-(2-Benzoylphenyl)acetamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential methodologies for conducting initial biological activity screenings of novel this compound derivatives. It covers fundamental experimental protocols for antimicrobial, anti-inflammatory, and anticancer evaluations, guidelines for data presentation, and visualizations of key workflows and biological pathways.
General Synthesis of this compound Derivatives
The synthesis of the core scaffold, this compound, typically involves the acylation of 2-aminobenzophenone. A general synthetic route starts with reacting 2-aminobenzophenone with an acylating agent like 2-chloroacetyl chloride or bromoacetyl bromide in an appropriate solvent, often in the presence of a base to neutralize the acid byproduct. The resulting N-(2-Benzoylphenyl)-2-haloacetamide is a versatile intermediate that can be further modified by nucleophilic substitution to generate a library of derivatives for screening.
Antimicrobial Activity Screening
The initial screening for antimicrobial properties is crucial for identifying lead compounds against pathogenic bacteria and fungi. The most common in-vitro methods are the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) and the agar diffusion method for a qualitative assessment.
Experimental Protocol: Broth Microdilution Assay for MIC Determination
This method is widely used to quantify the lowest concentration of a compound that inhibits the visible growth of a microorganism.[1][2]
-
Preparation of Bacterial/Fungal Inoculum: Aseptically pick 3-5 colonies of the test microorganism from a fresh agar plate and inoculate them into a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI 1640 for fungi). Incubate the culture at an appropriate temperature (e.g., 37°C for bacteria) until it reaches the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final concentration of about 5 x 10⁵ CFU/mL in the test wells.
-
Compound Preparation: Prepare a stock solution of the this compound derivative in a suitable solvent, such as Dimethyl Sulfoxide (DMSO). Perform serial two-fold dilutions of the compound in the broth medium within a 96-well microtiter plate.
-
Inoculation and Incubation: Add the prepared microbial inoculum to each well containing the compound dilutions. Include a positive control (microorganisms with no compound) and a negative control (broth medium only). Seal the plate and incubate for 16-24 hours at the optimal temperature for the microorganism.
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which no turbidity (growth) is observed.[1] This can be confirmed by adding a growth indicator like resazurin.
-
MBC/MFC Determination: To determine the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC), an aliquot from the wells showing no growth is subcultured onto a fresh agar plate. The lowest concentration that prevents any microbial growth on the agar is the MBC/MFC.
Data Presentation: Antimicrobial Activity
The results from antimicrobial screening should be presented clearly, allowing for easy comparison between derivatives and reference standards.
Table 1: Illustrative Antimicrobial Activity Data for Acetamide Derivatives (Note: The following data are for various acetamide derivatives and serve as an example of how to present results.[1][3][4] Efficacy of this compound derivatives must be determined experimentally.)
| Compound | Test Organism | Zone of Inhibition (mm) | MIC (µg/mL) | MBC (µg/mL) |
| Derivative 1 | Staphylococcus aureus | - | 32 | 64 |
| Derivative 2 | Staphylococcus aureus | - | 16 | 32 |
| Derivative 3 | Escherichia coli | - | >128 | >128 |
| Derivative 4 | Candida albicans | - | 64 | 128 |
| Ciprofloxacin | S. aureus / E. coli | - | 0.25 - 0.5 | - |
| Amphotericin B | C. albicans | - | - | - |
Visualization: Antimicrobial Screening Workflow
Anti-inflammatory Activity Screening
Initial in-vitro screening for anti-inflammatory activity often targets the inhibition of key enzymes like cyclooxygenases (COX-1 and COX-2) or evaluates the compound's ability to protect cell membranes or prevent protein denaturation, a hallmark of inflammation.
Experimental Protocol: Inhibition of Protein Denaturation Assay
This simple and cost-effective assay uses heat-induced denaturation of bovine serum albumin (BSA) or egg albumin as a proxy for protein denaturation seen in inflammatory responses.
-
Reaction Mixture: The test solution (e.g., 1 mL) consists of 0.05 mL of the this compound derivative at various concentrations (e.g., 10-500 µg/mL).
-
Protein Addition: Add 0.45 mL of 5% w/v aqueous BSA solution to the test solution.
-
pH Adjustment: Adjust the pH of the mixture to 6.3 using 1N hydrochloric acid.
-
Incubation: Incubate the samples at 37°C for 20 minutes.
-
Denaturation: Induce denaturation by heating the mixture at 70°C in a water bath for 10 minutes.
-
Measurement: After cooling, measure the turbidity of the samples spectrophotometrically at 660 nm.
-
Controls: Use a vehicle control (instead of the test compound) and a standard anti-inflammatory drug (e.g., Diclofenac sodium).
-
Calculation: The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [1 - (Absorbance of Test / Absorbance of Control)] x 100
Data Presentation: Anti-inflammatory Activity
Results are typically presented as the percentage of inhibition at various concentrations, from which an IC₅₀ value (the concentration required to inhibit 50% of the activity) can be calculated.
Table 2: Illustrative Anti-inflammatory Activity of Related Benzoylphenyl and Acetamide Derivatives (Note: The following data are for structurally related compounds and serve as an example of how to present results.[5][6] Efficacy of this compound derivatives must be determined experimentally.)
| Compound | Target/Assay | IC₅₀ (µM) |
| N-(2-benzoylphenyl)alanine deriv. 1 | Carrageenan-induced Pleurisy (% inhib.) | - |
| N-(2-benzoylphenyl)alanine deriv. 2 | Carrageenan-induced Pleurisy (% inhib.) | - |
| N-(benzene sulfonyl)acetamide 9a | COX-2 Inhibition | 0.011 |
| N-(benzene sulfonyl)acetamide 9b | COX-2 Inhibition | 0.023 |
| N-(benzene sulfonyl)acetamide 9a | 5-LOX Inhibition | 0.046 |
| Celecoxib (Reference) | COX-2 Inhibition | 0.045 |
| Diclofenac (Reference) | Protein Denaturation | - |
Visualization: COX-2 Signaling Pathway
Anticancer Activity Screening
The initial evaluation of anticancer potential involves testing the cytotoxicity of the derivatives against various human cancer cell lines. The MTT assay is a standard colorimetric method for assessing cell viability.
Experimental Protocol: MTT Cytotoxicity Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed a human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) into a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivative (e.g., 0.1 to 100 µM) for a specified duration (e.g., 48-72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., 150 µL of DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at 570 nm using a microplate reader.
-
IC₅₀ Calculation: The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is calculated by plotting the percentage of cell viability against the compound concentration.
Data Presentation: Anticancer Activity
Cytotoxicity data is best presented as IC₅₀ values for a panel of cancer cell lines, allowing for assessment of both potency and selectivity.
Table 3: Illustrative Anticancer Activity (IC₅₀) of Related Acetamide Derivatives (Note: The following data are for structurally related compounds and serve as an example of how to present results.[7] Efficacy of this compound derivatives must be determined experimentally.)
| Compound | Cell Line | Tissue of Origin | IC₅₀ (µM) |
| N-(2-hydroxyphenyl) acetamide | MCF-7 | Breast Cancer | 1650 |
| Derivative A | A549 | Lung Cancer | - |
| Derivative B | C6 | Glioma | - |
| Derivative C | NIH/3T3 | Normal Fibroblast | - |
| Doxorubicin (Reference) | MCF-7 | Breast Cancer | ~0.5 - 1.0 |
Visualization: Intrinsic Apoptosis Pathway
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and microbiological activity of some novel N-(2-hydroxyl-5-substitutedphenyl)benzacetamides, phenoxyacetamides and thiophenoxyacetamides as the possible metabolites of antimicrobial active benzoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of N-(benzene sulfonyl)acetamide derivatives as anti-inflammatory and analgesic agents with COX-2/5-LOX/TRPV1 multifunctional inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antiinflammatory activity of N-(2-benzoylphenyl)alanine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N-(2-hydroxyphenyl) acetamide (NA-2) elicits potent antitumor effect against human breast cancer cell line (MCF-7) - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Development and Validation of a Stability-Indicating HPLC Method for N-(2-Benzoylphenyl)acetamide
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide to the development and validation of a precise, accurate, and robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of N-(2-Benzoylphenyl)acetamide. The method is developed as a stability-indicating assay, suitable for purity and content uniformity testing in pharmaceutical quality control environments. All validation procedures adhere to the International Conference on Harmonisation (ICH) guidelines.[1][2]
Introduction
This compound is an organic compound with potential applications in pharmaceutical research and development. To ensure the quality, safety, and efficacy of any active pharmaceutical ingredient (API), a validated analytical method for its quantification is essential. High-Performance Liquid Chromatography (HPLC) is a preferred analytical technique in the pharmaceutical industry due to its high sensitivity, resolution, and reproducibility.[3] This application note details a reverse-phase HPLC (RP-HPLC) method developed for this compound and its subsequent validation as per ICH guidelines Q2(R1).[1][2][3] The validation process establishes the method's suitability for its intended purpose by evaluating its specificity, linearity, accuracy, precision, detection limits, and robustness.[4][5]
HPLC Method Development
The primary objective was to develop a simple, rapid, and reliable isocratic RP-HPLC method. Based on the chemical structure of this compound, which contains both hydrophobic (benzoyl and phenyl groups) and moderately polar (acetamide) moieties, a reverse-phase approach was selected.
-
Column Selection: A C18 column was chosen as it is a versatile stationary phase providing excellent retention and separation for a wide range of non-polar to moderately polar compounds.
-
Mobile Phase Selection: A mobile phase consisting of acetonitrile (MeCN) and water is a common starting point for RP-HPLC.[6] Phosphoric acid was added to the aqueous phase to control the pH and sharpen the peak shape by minimizing silanol interactions.[7] Various ratios of the organic and aqueous phases were tested to achieve optimal retention time, peak symmetry, and resolution from potential impurities. A final composition of Acetonitrile and 0.1% Phosphoric Acid in Water (60:40 v/v) was found to be optimal.
-
Detection Wavelength: The UV spectrum of benzophenone-containing compounds typically shows a maximum absorbance around 245-255 nm. A detection wavelength of 254 nm was selected to ensure high sensitivity for this compound.
-
Flow Rate: A flow rate of 1.0 mL/min was chosen to ensure a reasonable analysis time without generating excessive backpressure.
Experimental Protocols
Materials and Reagents
-
Reference Standard: this compound (Purity > 99.5%)
-
Solvents: HPLC grade Acetonitrile, HPLC grade Water
-
Reagents: Phosphoric Acid (AR grade)
-
Equipment: HPLC system with UV/Vis Detector, Analytical Balance, Sonicator, pH meter, Volumetric flasks, Pipettes, 0.45 µm Syringe filters.
Chromatographic Conditions
| Parameter | Condition |
| Instrument | HPLC with UV/Vis Detector |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | Ambient (25 °C) |
| Detection Wavelength | 254 nm |
| Run Time | 10 minutes |
Preparation of Solutions
-
Mobile Phase: 0.1% Phosphoric Acid in water was prepared by adding 1.0 mL of phosphoric acid to 1000 mL of HPLC grade water. The final mobile phase was prepared by mixing 600 mL of Acetonitrile with 400 mL of 0.1% Phosphoric Acid solution, followed by degassing in a sonicator for 15 minutes.[8]
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare working standard solutions for linearity, accuracy, and other tests by appropriately diluting the stock solution with the mobile phase.
-
Sample Solution (100 µg/mL): Accurately weigh a sample containing the equivalent of 10 mg of this compound and transfer to a 100 mL volumetric flask. Add approximately 70 mL of mobile phase, sonicate for 10 minutes to dissolve, and dilute to volume with the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.
Method Validation Protocol
The developed method was validated according to ICH Q2(R1) guidelines for the following parameters:
-
System Suitability: The system suitability was evaluated by injecting six replicate injections of a 100 µg/mL standard solution. The acceptance criteria were: RSD of peak area < 2.0%, theoretical plates > 2000, and tailing factor < 2.0.[9]
-
Specificity: The specificity of the method was determined by analyzing blank (mobile phase), placebo, standard, and sample solutions to demonstrate that there is no interference from excipients or degradation products at the retention time of the analyte. Stress studies (acid, base, oxidative, thermal, and photolytic degradation) were also performed to ensure the method is stability-indicating.
-
Linearity: The linearity was assessed by analyzing five concentrations of this compound ranging from 50% to 150% of the target assay concentration (e.g., 50, 75, 100, 125, 150 µg/mL). A calibration curve of peak area versus concentration was plotted, and the correlation coefficient (r²) was calculated.[10]
-
Accuracy (Recovery): Accuracy was determined by the percent recovery method. A known amount of API was spiked into a placebo mixture at three different concentration levels (80%, 100%, and 120% of the target concentration), each in triplicate. The percentage recovery was then calculated.[1]
-
Precision:
-
Repeatability (Intra-day Precision): Assessed by performing six replicate analyses of the sample solution at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.[4]
-
Intermediate Precision (Inter-day Ruggedness): The analysis was repeated on a different day by a different analyst using a different instrument to assess the ruggedness of the method.[9] The RSD for both precision studies was calculated.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD and LOQ were determined based on the signal-to-noise ratio method. A series of dilute solutions of the standard were injected, and the concentrations that yielded a signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ were identified.[1][11]
-
Robustness: The robustness of the method was evaluated by introducing small, deliberate variations in the method parameters, such as the flow rate (±0.1 mL/min), mobile phase composition (±2% organic), and column temperature (±5 °C). The effect on system suitability parameters was observed.[10]
Results and Data Presentation
The developed method produced a sharp, symmetrical peak for this compound at a retention time of approximately 4.5 minutes.
System Suitability
Table 1: System Suitability Test Results
| Parameter | Acceptance Criteria | Observed Value |
|---|---|---|
| Retention Time (min) | - | 4.52 |
| % RSD of Peak Area | ≤ 2.0% | 0.45% |
| Tailing Factor | ≤ 2.0 | 1.12 |
| Theoretical Plates | > 2000 | 6850 |
Linearity
Table 2: Linearity Data | Concentration (µg/mL) | Peak Area (mAU*s) | | :--- | :--- | | 50 | 485.2 | | 75 | 730.5 | | 100 | 975.1 | | 125 | 1220.8 | | 150 | 1465.3 | | Correlation Coefficient (r²) | ≥ 0.999 | 0.9998 | | Regression Equation | - | y = 9.80x - 5.12 |
Accuracy and Precision
Table 3: Accuracy (% Recovery) Results
| Level | Spiked Conc. (µg/mL) | Recovered Conc. (µg/mL) (mean, n=3) | % Recovery |
|---|---|---|---|
| 80% | 80 | 79.5 | 99.4% |
| 100% | 100 | 100.7 | 100.7% |
| 120% | 120 | 119.2 | 99.3% |
| Mean % Recovery | 98.0% - 102.0% | 99.8% |
Table 4: Precision Study Results
| Parameter | % RSD (n=6) | Acceptance Criteria |
|---|---|---|
| Repeatability | 0.68% | ≤ 2.0% |
| Intermediate Precision | 0.95% | ≤ 2.0% |
LOD, LOQ, and Robustness
Table 5: Summary of LOD, LOQ, and Robustness
| Parameter | Result |
|---|---|
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | 0.3 µg/mL |
| Robustness | The method was found to be robust as minor changes in the experimental conditions did not significantly affect the chromatographic performance. System suitability parameters remained within the acceptable limits. |
Visualizations
Caption: Workflow for HPLC Method Development and Validation.
Caption: Interrelationship of HPLC Validation Parameters.
Conclusion
A simple, specific, accurate, and precise isocratic reverse-phase HPLC method has been successfully developed and validated for the quantitative determination of this compound in accordance with ICH guidelines. The method demonstrated excellent linearity, accuracy, and precision over the tested range. The robustness of the method confirms its reliability for routine use in quality control laboratories. The stability-indicating nature of the assay was confirmed through forced degradation studies, making it suitable for analyzing the stability of this compound samples.
References
- 1. pharmtech.com [pharmtech.com]
- 2. zenodo.org [zenodo.org]
- 3. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 4. gmpsop.com [gmpsop.com]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. Separation of Acetamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. Separation of N-(2-Benzoylphenyl)-2-bromoacetamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. benchchem.com [benchchem.com]
- 9. demarcheiso17025.com [demarcheiso17025.com]
- 10. mastelf.com [mastelf.com]
- 11. youtube.com [youtube.com]
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the analysis of Nepafenac and its related substances using Ultra-Performance Liquid Chromatography (UPLC). The protocols detailed below are designed to ensure high-resolution separation and accurate quantification, critical for quality control and stability studies in the pharmaceutical industry.
Introduction
Nepafenac is a non-steroidal anti-inflammatory drug (NSAID) and a prodrug of amfenac. It is primarily used as an ophthalmic solution to treat pain and inflammation associated with cataract surgery. The analysis of Nepafenac and its potential impurities and degradation products is crucial to ensure the safety and efficacy of the final drug product. UPLC technology offers significant advantages over traditional HPLC, including faster analysis times, improved resolution, and enhanced sensitivity, making it an ideal technique for this application.[1]
This application note details a validated, stability-indicating UPLC method for the determination of Nepafenac and its related substances.
Experimental Protocols
Instrumentation and Chromatographic Conditions
A robust and reliable UPLC system is essential for achieving the desired separation and sensitivity.
Instrumentation:
-
Waters Acquity UPLC™ System with a binary solvent manager, sample manager, and a photodiode array (PDA) detector.
-
Empower™ 3 Chromatography Data Software
Chromatographic Conditions:
| Parameter | Recommended Conditions |
| Column | Waters Acquity CSH C18 (100mm x 2.1mm, 1.7µm particle size)[2][3][4] |
| Mobile Phase A | Ammonium formate buffer (pH 4.0)[2][3] |
| Mobile Phase B | Acetonitrile and Methanol mixture[2][3] |
| Gradient Elution | A specific gradient program should be optimized to ensure separation of all related substances. A representative gradient is provided in the table below. |
| Flow Rate | 0.4 mL/min[5] |
| Column Temperature | 30°C[1] |
| Detection Wavelength | 245 nm[2][3] |
| Injection Volume | 1.0 µL[5] |
| Total Run Time | Approximately 8 minutes, including a 1.5-minute equilibration time[2][6] |
Representative Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 1.0 | 95 | 5 |
| 5.0 | 20 | 80 |
| 6.0 | 20 | 80 |
| 6.1 | 95 | 5 |
| 8.0 | 95 | 5 |
Preparation of Solutions
Diluent: A mixture of water and acetonitrile (50:50 v/v) is recommended for preparing standard and sample solutions.[5]
Standard Solution Preparation:
-
Accurately weigh and dissolve an appropriate amount of Nepafenac reference standard in the diluent to obtain a known concentration (e.g., 1.0 mg/mL).[2]
-
Prepare a working standard solution by diluting the stock solution to the desired concentration for analysis (e.g., 0.1 mg/mL).
-
For the analysis of related substances, a standard solution containing Nepafenac and a mixture of known impurities at the specification limit concentration (e.g., 0.0015 mg/mL) should be prepared.[2]
Sample Solution Preparation:
-
For bulk drug analysis, accurately weigh and dissolve the Nepafenac sample in the diluent to achieve a final concentration similar to the standard solution.
-
For ophthalmic suspension, accurately transfer a volume of the suspension equivalent to a known amount of Nepafenac into a volumetric flask and dilute with the diluent. Further sonication and filtration may be required to ensure complete extraction and remove excipients.
Forced Degradation Studies
To establish the stability-indicating nature of the method, forced degradation studies should be performed on Nepafenac.[7] The drug substance is subjected to various stress conditions to induce degradation.
Stress Conditions:
-
Acid Hydrolysis: 0.01 N HCl at room temperature for 30 minutes.[7]
-
Base Hydrolysis: 0.05 N NaOH at room temperature for 1 hour.[7]
-
Oxidative Degradation: 30% H₂O₂ at 40°C for 6 hours.
-
Thermal Degradation: 105°C for a specified duration.[7]
-
Photolytic Degradation: Exposure to UV light.[7]
Nepafenac has been shown to be susceptible to degradation under oxidative and base hydrolysis conditions.[2][3][6]
Quantitative Data Summary
The following tables summarize the expected performance of the UPLC method based on validation studies.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor (Nepafenac) | ≤ 2.0 |
| Theoretical Plates (Nepafenac) | ≥ 2000 |
| Resolution between critical pairs | ≥ 1.5 (e.g., between Impurity E and Impurity C)[2] |
| %RSD of peak areas (n=6) | ≤ 2.0% |
Table 2: Method Validation Summary
| Parameter | Result |
| Specificity | The method is specific for the analysis of Nepafenac in the presence of its impurities and degradation products.[2] |
| Linearity (r²) | > 0.999 for Nepafenac and its related substances.[8] |
| Accuracy (% Recovery) | Within 90-108%.[1] |
| Precision (%RSD) | < 2.0%.[1][3] |
| Limit of Detection (LOD) | As low as 15-30 ng/mL.[1] |
| Limit of Quantification (LOQ) | Typically 3-4 times the LOD. |
| Robustness | The method is robust to small, deliberate changes in chromatographic parameters.[2] |
Table 3: Known Related Substances of Nepafenac
| Related Substance | Potential Origin |
| Amfenac | Active metabolite, primary degradation product.[1] |
| 2-aminobenzophenone | Process impurity.[8] |
| Cl-thionepafenac | Process impurity.[8] |
| Thionepafenac | Process impurity.[8] |
| Cl-nepafenac | Process impurity.[8] |
| Hydroxy-nepafenac | Process impurity and degradation product.[8] |
| Cyclic-nepafenac | Process impurity and degradation product.[8] |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. rjptonline.org [rjptonline.org]
- 3. researchgate.net [researchgate.net]
- 4. RJPT - Analytical Method Development and Validation for the Analysis of Nepafenac and its related substances using Ultra Performance Liquid Chromatography [ir.vistas.ac.in]
- 5. Analytical Method Development and Validation for the Analysis of Nepafenac and its related substances using Ultra Performance Liquid Chromatography - ProQuest [proquest.com]
- 6. rjptonline.org [rjptonline.org]
- 7. Analytical Method Development and Validation for the Analysis of Nepafenac and its related substances using Ultra Performance Liquid Chromatography - ProQuest [proquest.com]
- 8. Forced degradation of nepafenac: Development and validation of stability indicating UHPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Cyclooxygenase (COX) Inhibition Assay Using N-(2-Benzoylphenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for conducting an in vitro cyclooxygenase (COX) inhibition assay using the novel compound N-(2-Benzoylphenyl)acetamide. Cyclooxygenase enzymes (COX-1 and COX-2) are key mediators of inflammation, and their inhibition is a primary target for anti-inflammatory drug development.[1][2] This guide details the necessary reagents, step-by-step experimental procedures for both colorimetric and fluorometric assays, and methods for data analysis to determine the half-maximal inhibitory concentration (IC50). The protocols are designed to be accessible for researchers in academic and industrial settings. Accompanying diagrams illustrate the COX signaling pathway and the experimental workflow.
Introduction
Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase (PTGS), is a bifunctional enzyme that catalyzes the conversion of arachidonic acid into prostaglandins, key signaling molecules in the inflammatory cascade.[1][3] There are two primary isoforms of this enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is responsible for homeostatic functions, whereas COX-2 is inducible and its expression is upregulated at sites of inflammation.[4] Consequently, selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs to minimize gastrointestinal side effects associated with COX-1 inhibition.[4]
This compound is a synthetic organic compound with structural similarities to other known anti-inflammatory agents. Its acetamide moiety suggests potential for interaction with the active site of COX enzymes. This document outlines a detailed protocol to evaluate the inhibitory potential and selectivity of this compound against COX-1 and COX-2 in vitro.
Signaling Pathway
The following diagram illustrates the cyclooxygenase pathway, which is central to inflammation.
Caption: The COX signaling pathway, from phospholipids to prostaglandins.
Experimental Protocols
Two common methods for determining COX inhibition are detailed below: a colorimetric assay and a fluorometric assay.
Protocol 1: Colorimetric COX Inhibition Assay
This assay measures the peroxidase activity of COX by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.[3][5]
Materials:
-
COX-1 (ovine or human) and COX-2 (human recombinant) enzymes[6]
-
Assay Buffer (0.1 M Tris-HCl, pH 8.0)[6]
-
Heme (cofactor)[6]
-
Arachidonic Acid (substrate)[6]
-
Potassium Hydroxide[6]
-
Colorimetric Substrate (TMPD)[6]
-
This compound
-
Dimethyl Sulfoxide (DMSO)
-
96-well microplate[6]
-
Microplate reader capable of measuring absorbance at 590 nm[3]
Procedure:
-
Reagent Preparation:
-
Prepare 1X Assay Buffer by diluting a 10X stock with HPLC-grade water.[6]
-
Prepare the heme cofactor solution by diluting the stock in 1X Assay Buffer.[6]
-
Prepare the arachidonic acid substrate solution by neutralizing it with potassium hydroxide and diluting to the desired concentration in 1X Assay Buffer.[6]
-
Prepare a stock solution of this compound in DMSO. Generate a series of dilutions at 10-fold the final desired concentrations in the assay buffer.[7]
-
-
Assay Setup (in a 96-well plate):
-
Background Wells: 160 µL Assay Buffer and 10 µL Heme.[6]
-
100% Initial Activity (Control) Wells: 150 µL Assay Buffer, 10 µL Heme, and 10 µL of either COX-1 or COX-2 enzyme.[6]
-
Inhibitor Wells: 140 µL Assay Buffer, 10 µL Heme, 10 µL of either COX-1 or COX-2 enzyme, and 10 µL of the diluted this compound solution.[6]
-
Include known COX inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2) as positive controls.[8]
-
-
Incubation:
-
Incubate the plate at 37°C for 10 minutes.[9]
-
-
Reaction Initiation and Measurement:
-
Data Analysis:
-
Calculate the rate of reaction for each well by determining the change in absorbance over time.
-
Subtract the background rate from all other rates.
-
Calculate the percent inhibition for each concentration of this compound using the following formula: % Inhibition = [(Control Rate - Inhibitor Rate) / Control Rate] x 100[10]
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and use non-linear regression to determine the IC50 value.[11]
-
Protocol 2: Fluorometric COX Inhibition Assay
This assay is based on the detection of Prostaglandin G2, the intermediate product generated by the COX enzyme, using a fluorescent probe.[12]
Materials:
-
COX-1 (ovine) and COX-2 (human recombinant) enzymes[12]
-
COX Assay Buffer[12]
-
COX Probe (in DMSO)[12]
-
COX Cofactor (in DMSO)[12]
-
Arachidonic Acid[12]
-
NaOH[12]
-
This compound
-
DMSO
-
96-well white opaque plate[7]
-
Fluorescence plate reader (Excitation/Emission = 535/587 nm)[12]
Procedure:
-
Reagent Preparation:
-
Reconstitute COX enzymes as per the supplier's instructions. Keep on ice.[12]
-
Prepare a 10X stock solution of this compound in DMSO and dilute with Assay Buffer to the desired concentrations.[7]
-
Prepare the Arachidonic Acid/NaOH solution just before use.[7]
-
Prepare the Reaction Mix for the number of assays to be performed. For each well, combine Assay Buffer, COX Probe, diluted COX Cofactor, and the respective COX enzyme.[7]
-
-
Assay Setup (in a 96-well white opaque plate):
-
Enzyme Control (EC) Wells: Add 10 µL of Assay Buffer.[12]
-
Inhibitor Control (IC) Wells: Add a known COX inhibitor (e.g., SC-560 for COX-1, Celecoxib for COX-2).[12]
-
Sample (S) Wells: Add 10 µL of the diluted this compound solutions.[12]
-
Add 80 µL of the appropriate Reaction Mix (containing either COX-1 or COX-2) to each well.[7]
-
-
Reaction Initiation and Measurement:
-
Data Analysis:
-
Choose two time points (T1 and T2) in the linear range of the reaction and obtain the corresponding relative fluorescence units (RFU1 and RFU2).[12]
-
Calculate the slope for all samples: (RFU2 - RFU1) / (T2 - T1).[12]
-
Calculate the percent relative inhibition using the formula: % Relative Inhibition = [(Slope of EC - Slope of S) / Slope of EC] x 100[7]
-
Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.[11]
-
Experimental Workflow
The following diagram outlines the general workflow for the in vitro COX inhibition assay.
Caption: General workflow for the in vitro COX inhibition assay.
Data Presentation
The inhibitory activity of this compound against COX-1 and COX-2 should be summarized in a clear, tabular format. The following tables present hypothetical data for illustrative purposes.
Table 1: Hypothetical Inhibition of COX-1 by this compound
| Concentration (µM) | % Inhibition (Mean ± SD, n=3) |
| 0.1 | 5.2 ± 1.1 |
| 1 | 15.8 ± 2.5 |
| 10 | 48.9 ± 4.2 |
| 50 | 85.1 ± 3.7 |
| 100 | 95.3 ± 2.1 |
| IC50 (µM) | 10.5 |
Table 2: Hypothetical Inhibition of COX-2 by this compound
| Concentration (µM) | % Inhibition (Mean ± SD, n=3) |
| 0.01 | 8.1 ± 1.5 |
| 0.1 | 25.4 ± 3.1 |
| 1 | 52.3 ± 4.8 |
| 10 | 90.7 ± 2.9 |
| 50 | 98.2 ± 1.4 |
| IC50 (µM) | 0.95 |
Table 3: Summary of Hypothetical IC50 Values and Selectivity Index
| Enzyme | IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| COX-1 | 10.5 | 11.1 |
| COX-2 | 0.95 |
Conclusion
The protocols detailed in this document provide a robust framework for evaluating the in vitro inhibitory activity of this compound against COX-1 and COX-2. Accurate determination of IC50 values and the selectivity index are crucial for the characterization of novel anti-inflammatory compounds. The provided methodologies, data presentation formats, and workflow diagrams are intended to guide researchers in obtaining reliable and reproducible results, thereby facilitating the drug discovery and development process.
References
- 1. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. drugs.com [drugs.com]
- 5. COX Colorimetric Inhibitor Screening Assay Kit | Creative BioMart – Assay Kit [creativebiomart.net]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. Cyclooxygenase 1 (COX1) Inhibitor Assay Kit (Fluorometric) | Abcam [abcam.com]
- 8. assaygenie.com [assaygenie.com]
- 9. korambiotech.com [korambiotech.com]
- 10. academicjournals.org [academicjournals.org]
- 11. Star Republic: Guide for Biologists [sciencegateway.org]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for the Ophthalmic Formulation Development of Nepafenac Eye Drops
Introduction
Nepafenac is a non-steroidal anti-inflammatory drug (NSAID) primarily used to treat pain and inflammation associated with cataract surgery.[1][2] It is a prodrug that, after topical administration to the eye, penetrates the cornea and is converted to its active metabolite, amfenac.[3][4][5] Amfenac is a potent inhibitor of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins, mediators of inflammation and pain.[6]
The development of a stable and effective nepafenac ophthalmic formulation presents significant challenges, primarily due to its low aqueous solubility and permeability, classifying it as a Biopharmaceutical Classification System (BCS) Class IV compound.[7] This necessitates formulation strategies such as sterile suspensions or the use of solubility enhancers like cyclodextrins to ensure adequate drug delivery to the target ocular tissues.[8] These application notes provide a comprehensive overview of the methodologies and protocols required for the successful development of Nepafenac eye drops, from preformulation to safety assessment.
Mechanism of Action
Nepafenac's efficacy is rooted in its bioactivation within the eye. As a prodrug, it is designed for enhanced corneal penetration.[5] Once it traverses the cornea, ocular tissue hydrolases rapidly convert it to amfenac.[4][6] Amfenac then exerts its anti-inflammatory effect by inhibiting the action of prostaglandin H synthase, more commonly known as cyclooxygenase (COX-1 and COX-2).[1][3] This inhibition blocks the production of prostaglandins, which are key signaling molecules that mediate inflammation, pain, and vasodilation in ocular tissues.[9]
Preformulation Studies
Preformulation studies are critical to understanding the physicochemical properties of Nepafenac, which directly informs formulation strategy.
Solubility Enhancement
Due to Nepafenac's poor water solubility, various techniques are employed to enhance its concentration in an aqueous vehicle. The use of cyclodextrins to form inclusion complexes is a common and effective strategy.[10]
Table 1: Example Excipients for Nepafenac Ophthalmic Formulations
| Excipient Category | Example Excipient | Function | Reference |
| Active Ingredient | Nepafenac | Anti-inflammatory prodrug | [1] |
| Suspending/Viscosity Agent | Carbomer 974P, Guar Gum | Increases residence time, ensures uniformity | [3][11] |
| Tonicity Agent | Mannitol, Sodium Chloride, Propylene Glycol | Adjusts osmolality to be isotonic with tears (~300 mOsm/kg) | [3][11] |
| Wetting Agent/Surfactant | Tyloxapol | Aids in dispersing drug particles | [3][12] |
| Chelating Agent | Edetate Disodium (EDTA) | Sequesters divalent cations, enhances preservative efficacy | [13] |
| Preservative | Benzalkonium Chloride (BAK) 0.005% | Prevents microbial contamination in multi-dose bottles | [11][13] |
| pH Adjusting Agents | Sodium Hydroxide, Hydrochloric Acid | Maintain pH in a comfortable range for the eye (e.g., 6.8 - 7.4) | [3][11] |
| Solubilizer | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Forms inclusion complexes to increase aqueous solubility | [14] |
| Vehicle | Purified Water, USP | The primary solvent for the formulation | [3] |
Formulation Development Workflow
The development of Nepafenac eye drops is a multi-stage process that begins with defining the target product profile and progresses through formulation optimization, characterization, and stability testing to ensure a safe, stable, and efficacious product.
Experimental Protocols
Protocol: RP-HPLC Method for Quantification of Nepafenac
A validated high-performance liquid chromatography (HPLC) method is essential for quantifying Nepafenac in the formulation, for release testing, and for stability studies.[15]
Objective: To develop and validate an RP-HPLC method for the accurate quantification of Nepafenac.
Materials & Equipment:
-
HPLC system with UV-VIS detector (e.g., LC-20AD)[15]
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Nepafenac reference standard
-
Acetonitrile (HPLC grade)
-
Purified water (HPLC grade)
-
Volumetric flasks, pipettes, and syringes
-
0.45 µm syringe filters
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase consisting of Acetonitrile and Water in a 40:60 v/v ratio.[15] Filter through a 0.45 µm membrane filter and degas by sonication for 15 minutes.
-
Standard Stock Solution Preparation: Accurately weigh and dissolve 10 mg of Nepafenac reference standard in the mobile phase in a 100 mL volumetric flask to obtain a concentration of 100 µg/mL.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to achieve concentrations ranging from approximately 0.078 to 20.0 µg/mL.[15]
-
Sample Preparation: Dilute the Nepafenac ophthalmic formulation with the mobile phase to obtain a theoretical concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions: Set up the HPLC system according to the parameters in Table 2.
-
Analysis: Inject 20 µL of each standard and sample solution. Record the peak area from the resulting chromatograms.
-
Quantification: Construct a calibration curve by plotting peak area versus concentration for the standard solutions. Determine the concentration of Nepafenac in the test samples using the regression equation from the calibration curve.
Table 2: Typical RP-HPLC Method Parameters
| Parameter | Condition | Reference |
| Column | C18 (e.g., 250mm x 4.6mm, 5µm) | [15] |
| Mobile Phase | Acetonitrile: Water (40:60 v/v) | [15] |
| Flow Rate | 1.0 mL/min | [15] |
| Injection Volume | 20 µL | [15] |
| Detection Wavelength | 254 nm | [15] |
| Column Temperature | Ambient | [15] |
| Retention Time | ~7.5 minutes | [15] |
Protocol: In Vitro Drug Release Testing (IVRT)
IVRT is crucial for assessing the performance of the formulation and ensuring batch-to-batch consistency. The USP Apparatus 4 (Flow-Through Cell) and Franz Diffusion Cell are commonly used for ophthalmic suspensions.[16][17]
Objective: To measure the rate and extent of Nepafenac release from the ophthalmic suspension.
Materials & Equipment:
-
Franz diffusion cell apparatus
-
Cellulose acetate or other suitable synthetic membrane (e.g., 0.45 µm pore size)[18]
-
Receptor medium: Simulated Tear Fluid (STF) pH 7.4[17]
-
Nepafenac ophthalmic formulation
-
Magnetic stirrer and stir bars
-
Water bath or heating block (37°C)
-
Syringes and collection vials
-
Validated HPLC method for analysis
Procedure:
-
Apparatus Setup: Assemble the Franz diffusion cells. The receptor chamber volume is typically around 6-12 mL.[18]
-
Membrane Preparation: Pre-soak the cellulose acetate membrane in the receptor medium for at least 30 minutes.
-
Mounting: Mount the membrane between the donor and receptor chambers, ensuring no air bubbles are trapped beneath.
-
Receptor Chamber: Fill the receptor chamber with pre-warmed (37°C) STF and add a small magnetic stir bar. Place the cells in a water bath set to 37°C and begin stirring at a constant rate (e.g., 300 rpm).[18]
-
Sample Application: Accurately apply a known amount (e.g., 200-500 µL) of the Nepafenac formulation onto the membrane in the donor chamber.
-
Sampling: At predetermined time points (e.g., 0.5, 1, 2, 4, 6, 8 hours), withdraw an aliquot (e.g., 0.5 mL) from the receptor chamber through the sampling port.[18]
-
Medium Replacement: Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor medium to maintain sink conditions.
-
Analysis: Analyze the collected samples for Nepafenac concentration using the validated HPLC method described in Protocol 5.1.
-
Data Analysis: Calculate the cumulative amount of drug released per unit area (µg/cm²) at each time point, correcting for sample removal and dilution. Plot the cumulative release versus time.
Protocol: Hen's Egg Test - Chorioallantoic Membrane (HET-CAM) Assay
The HET-CAM assay is a widely accepted alternative to in-vivo animal testing for assessing the ocular irritation potential of a formulation.[10][19]
Objective: To evaluate the potential of the Nepafenac formulation to cause ocular irritation.
Materials & Equipment:
-
Fertilized hen's eggs (9-10 days of incubation)
-
Egg incubator (37.5 ± 0.5°C, 40-60% humidity)
-
Egg candler
-
Dremel tool with a cutting disc or similar device
-
Stereomicroscope
-
Forceps
-
Nepafenac formulation (test substance)
-
Positive control (e.g., 0.1 M NaOH)
-
Negative control (e.g., 0.9% NaCl solution)
-
Timer
Procedure:
-
Egg Preparation: Incubate fertilized eggs for 9 days. On day 9, candle the eggs to identify and mark the air sac and the vascularized chorioallantoic membrane (CAM).
-
Window Opening: Carefully cut a window (approx. 1 cm²) into the shell over the CAM, avoiding damage to the underlying membrane.
-
Membrane Exposure: Remove the shell piece and carefully peel away the inner shell membrane to expose the CAM.
-
Equilibration: Allow the eggs to equilibrate for at least 30 minutes. Discard any eggs with damaged membranes or bleeding.
-
Substance Application: Apply 300 µL of the test formulation directly onto the CAM. Start the timer immediately.
-
Observation: Continuously observe the CAM under a stereomicroscope for 5 minutes (300 seconds). Record the time of appearance for three key endpoints:
-
Hemorrhage: Bleeding from the capillaries.
-
Lysis: Disintegration of blood vessels.
-
Coagulation: Protein denaturation, appearing as white spots.
-
-
Scoring: Calculate the Irritation Score (IS) using the following formula:
-
IS = [ (301 - TH) / 300 ] * 5 + [ (301 - TL) / 300 ] * 7 + [ (301 - TC) / 300 ] * 9
-
Where TH, TL, and TC are the times (in seconds) at which hemorrhage, lysis, and coagulation first appear, respectively. If an endpoint does not occur within 300 seconds, use 301 for the calculation.
-
-
Classification: Classify the formulation based on the calculated IS score according to the scale in Table 3.
Table 3: HET-CAM Irritation Score Classification
| Irritation Score (IS) | Classification |
| 0.0 - 0.9 | Non-irritating |
| 1.0 - 4.9 | Slightly irritating |
| 5.0 - 8.9 | Moderately irritating |
| 9.0 - 21.0 | Severely irritating |
Formulation Characterization and Stability
A successful formulation must meet specific quality attributes related to its physical, chemical, and microbiological properties.
Table 4: Target Product Quality Attributes
| Parameter | Target Specification | Rationale |
| Appearance | Uniform, homogenous suspension | Ensures dose uniformity and patient acceptance. |
| Nepafenac Assay | 90.0% - 110.0% of label claim | Ensures correct dosage and therapeutic efficacy. |
| pH | 6.5 - 7.8 | Ensures comfort upon instillation and maintains drug stability.[20] |
| Osmolality | 270 - 350 mOsm/kg | Isotonic with tear fluid to prevent irritation.[13] |
| Viscosity | 5 - 25 cP | Optimizes ocular residence time without causing blurred vision. |
| Particle Size (D90) | < 10 µm | Prevents gritty sensation and irritation; improves dissolution.[21] |
| Sterility | Must be sterile | Prevents ocular infections. |
| Preservative Efficacy | Meets USP <51> or Ph. Eur. criteria | Ensures microbiological stability in multi-dose containers. |
Forced Degradation Studies
Forced degradation studies are performed to identify potential degradation products and to demonstrate the stability-indicating nature of the analytical method.[22] Samples of the drug product are exposed to stress conditions such as acid and base hydrolysis, oxidation, heat, and light.[22] The degradation products are then analyzed to understand the stability profile of the formulation.
References
- 1. Nepafenac - Wikipedia [en.wikipedia.org]
- 2. novartis.com [novartis.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. centaurpharma.com [centaurpharma.com]
- 5. What is the mechanism of Nepafenac? [synapse.patsnap.com]
- 6. Nepafenac 0.3% Eye Drops Overview of Pain & Inflammation Relief [ablepharma.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. CN104490861A - Sustained-release nepafenac eye-drops preparation - Google Patents [patents.google.com]
- 10. impactfactor.org [impactfactor.org]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. Topical ophthalmic NSAIDs: a discussion with focus on nepafenac ophthalmic suspension - PMC [pmc.ncbi.nlm.nih.gov]
- 13. verification.fda.gov.ph [verification.fda.gov.ph]
- 14. ijpsr.com [ijpsr.com]
- 15. Development and validation of HPLC analytical method for nepafenac in ophthalmic dosage form (suspension) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. In Vitro Drug Release Testing Method For Nepafenac Ophthalmic Suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Eye irritation hazard of chemicals and formulations assessed by methods in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. US7834059B2 - Topical nepafenac formulations - Google Patents [patents.google.com]
- 21. triphasepharmasolutions.com [triphasepharmasolutions.com]
- 22. rjptonline.org [rjptonline.org]
Application Notes and Protocols: Preparation of N-(2-Benzoylphenyl)acetamide Loaded Nanoparticles for Ocular Delivery
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The development of topical formulations for ocular drug delivery is a significant challenge due to the eye's natural protective barriers, including tear turnover, blinking reflex, and the corneal epithelium. These barriers often result in poor bioavailability of therapeutic agents. Nanoparticles have emerged as a promising strategy to overcome these limitations by enhancing drug penetration, prolonging residence time on the ocular surface, and providing controlled drug release.[1][2][3][4][5][6] This document provides a detailed protocol for the preparation and characterization of N-(2-Benzoylphenyl)acetamide loaded polymeric nanoparticles intended for ocular administration. This compound is a hypothetical drug substance for the purpose of this protocol, and the methodology is based on established principles for formulating poorly water-soluble drugs into polymeric nanoparticles.
Materials and Equipment
Table 1: Materials
| Material | Supplier | Grade | Purpose |
| This compound | - | Pharmaceutical | Active Pharmaceutical Ingredient (API) |
| Poly(lactic-co-glycolic acid) (PLGA) | - | Biomedical | Biodegradable polymer for nanoparticle matrix |
| Polyvinyl Alcohol (PVA) | - | Pharmaceutical | Stabilizer/surfactant in the formulation |
| Acetone | - | HPLC | Organic solvent for dissolving API and polymer |
| Dichloromethane (DCM) | - | HPLC | Organic solvent for dissolving API and polymer |
| Purified Water | - | USP | Aqueous phase and for rinsing |
| Phosphate Buffered Saline (PBS) pH 7.4 | - | Biological | Medium for in vitro release studies |
| Dialysis Membrane | - | - | For in vitro drug release studies |
Table 2: Equipment
| Equipment | Manufacturer | Model | Purpose |
| Magnetic Stirrer with Hotplate | - | - | For dissolving components and evaporation |
| Probe Sonicator | - | - | For creating the oil-in-water emulsion |
| Rotary Evaporator | - | - | For removal of organic solvents |
| Centrifuge | - | - | For nanoparticle purification |
| Freeze Dryer | - | - | For obtaining a dry powder of nanoparticles |
| Particle Size and Zeta Potential Analyzer | - | - | For physicochemical characterization |
| UV-Vis Spectrophotometer | - | - | For drug quantification |
| High-Performance Liquid Chromatography (HPLC) | - | - | For drug quantification |
| Transmission Electron Microscope (TEM) | - | - | For morphological analysis |
Experimental Protocols
Preparation of this compound Loaded PLGA Nanoparticles
This protocol utilizes the emulsion-solvent evaporation method, a common technique for encapsulating hydrophobic drugs into polymeric nanoparticles.[7]
Experimental Workflow:
Caption: Workflow for Nanoparticle Preparation.
Protocol:
-
Organic Phase Preparation: Dissolve 10 mg of this compound and 100 mg of PLGA in a 4 mL mixture of acetone and dichloromethane (1:1 v/v).
-
Aqueous Phase Preparation: Prepare a 1% w/v solution of PVA in 20 mL of purified water.
-
Emulsification: Inject the organic phase into the aqueous phase under continuous homogenization using a probe sonicator at 60% amplitude for 3 minutes in an ice bath. This will form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Transfer the emulsion to a magnetic stirrer and stir at room temperature for 3-4 hours to allow the organic solvents to evaporate, leading to the formation of nanoparticles.
-
Purification: Centrifuge the nanoparticle suspension at 15,000 rpm for 20 minutes at 4°C. Discard the supernatant and resuspend the nanoparticle pellet in purified water. Repeat this washing step twice to remove excess PVA and unencapsulated drug.
-
Lyophilization: Freeze the purified nanoparticle suspension at -80°C and then lyophilize for 48 hours to obtain a dry powder.
Characterization of Nanoparticles
2.2.1. Particle Size, Polydispersity Index (PDI), and Zeta Potential
-
Resuspend the lyophilized nanoparticles in purified water to a concentration of 0.1 mg/mL.
-
Analyze the suspension using a dynamic light scattering (DLS) instrument to determine the average particle size, PDI, and zeta potential.
-
Perform measurements in triplicate.
Table 3: Physicochemical Properties of Nanoparticles (Example Data)
| Formulation Code | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| F1 | 210.6 ± 3.3 | 0.15 ± 0.02 | -6.7 ± 0.3 |
| F2 | 241.7 ± 0.6 | 0.21 ± 0.03 | -14.1 ± 1.5 |
| F3 | 267.06 ± 8.65 | 0.25 ± 0.04 | -18.3 ± 2.1 |
Data presented are examples from literature for similar polymeric nanoparticles.[8][9][10]
2.2.2. Drug Encapsulation Efficiency (EE) and Drug Loading (DL)
-
Accurately weigh 5 mg of lyophilized nanoparticles and dissolve them in 1 mL of a suitable solvent (e.g., acetonitrile) to break the nanoparticles and release the drug.
-
Centrifuge the solution to precipitate the polymer.
-
Analyze the supernatant for the amount of this compound using a validated UV-Vis spectrophotometric or HPLC method.
-
Calculate EE and DL using the following equations:
-
EE (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100
-
DL (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100
-
Table 4: Encapsulation Efficiency and Drug Loading (Example Data)
| Formulation Code | Encapsulation Efficiency (%) | Drug Loading (%) |
| F1 | 74.96 ± 4.78 | 7.5 ± 0.5 |
| F2 | 65.2 ± 3.9 | 6.5 ± 0.4 |
| F3 | 82.1 ± 5.1 | 8.2 ± 0.6 |
Data presented are examples from literature for similar polymeric nanoparticles.[8][9][11]
2.2.3. In Vitro Drug Release Study
-
Suspend 10 mg of drug-loaded nanoparticles in 1 mL of PBS (pH 7.4).
-
Place the suspension in a dialysis bag (with an appropriate molecular weight cut-off).
-
Immerse the dialysis bag in a beaker containing 50 mL of PBS (pH 7.4) maintained at 37°C with gentle stirring.[11]
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw 1 mL of the release medium and replace it with an equal volume of fresh PBS.
-
Analyze the collected samples for this compound content.
In Vitro Drug Release Workflow:
Caption: In Vitro Drug Release Study Workflow.
Ocular Biocompatibility Assessment
A preliminary assessment of ocular biocompatibility can be performed using in vitro methods.
2.3.1. In Vitro Cytotoxicity Study (on Corneal Epithelial Cells)
-
Culture human corneal epithelial cells (HCE-T) in appropriate cell culture media.
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with different concentrations of the nanoparticle suspension.
-
After a 24-hour incubation period, assess cell viability using a standard MTT assay.
Sterilization of the Nanoparticle Formulation
Sterility is a critical requirement for all ophthalmic preparations.[12][13]
-
Sterile Filtration: For nanoparticle suspensions with a particle size significantly smaller than 0.22 µm, sterile filtration can be employed.[12][14]
-
Gamma Irradiation: This can be a suitable method for sterilizing the lyophilized nanoparticle powder. The effect of irradiation on the physicochemical properties of the nanoparticles should be evaluated.[12][15]
-
Aseptic Manufacturing: Preparing the nanoparticles under aseptic conditions is a highly recommended approach to ensure sterility.[15]
Sterilization Method Selection Logic:
Caption: Decision Tree for Sterilization Method.
Conclusion
This document outlines a comprehensive set of protocols for the preparation and characterization of this compound loaded polymeric nanoparticles for ocular delivery. The successful formulation and characterization of these nanoparticles could provide a promising platform for enhancing the therapeutic efficacy of this drug in treating ocular diseases. Further in vivo studies are necessary to evaluate the safety and efficacy of the developed formulation.
References
- 1. Breaking Barriers in Eye Treatment: Polymeric Nano-Based Drug-Delivery System for Anterior Segment Diseases and Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nanoparticles in the ocular drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nanoparticles for drug delivery to the anterior segment of the eye - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nanoparticles in Ocular Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ocular drug delivery systems based on nanotechnology: a comprehensive review for the treatment of eye diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jddtonline.info [jddtonline.info]
- 7. researchgate.net [researchgate.net]
- 8. Investigations on Polymeric Nanoparticles for Ocular Delivery - ProQuest [proquest.com]
- 9. researchgate.net [researchgate.net]
- 10. "Polymeric Nanoparticles as an Antioxidant Delivery System for Age-Rela" by Sean M. Swetledge [repository.lsu.edu]
- 11. - MedCrave online [medcraveonline.com]
- 12. researchgate.net [researchgate.net]
- 13. scilit.com [scilit.com]
- 14. Nanopharmaceuticals for Eye Administration: Sterilization, Depyrogenation and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell Permeability Assay of N-(2-Benzoylphenyl)acetamide using Caco-2 Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
The assessment of intestinal permeability is a critical step in the discovery and development of orally administered drugs. The human colon adenocarcinoma cell line, Caco-2, serves as a robust and widely accepted in vitro model for predicting the oral absorption of drug candidates.[1][2][3] When cultured on semi-permeable supports, Caco-2 cells differentiate into a monolayer of polarized enterocytes that mimic the lining of the small intestine, complete with tight junctions and brush borders.[1][3] This model is invaluable for determining the apparent permeability coefficient (Papp) of a compound, which helps in classifying its potential for in vivo absorption.[1][4] Furthermore, by conducting bidirectional transport studies (apical-to-basolateral and basolateral-to-apical), it is possible to identify if a compound is a substrate for active efflux transporters, such as P-glycoprotein (P-gp).[2][5][6]
These application notes provide a detailed protocol for evaluating the permeability of N-(2-Benzoylphenyl)acetamide using the Caco-2 cell model.
Data Presentation
The primary quantitative output of the Caco-2 permeability assay is the apparent permeability coefficient (Papp). The data can be summarized for clear comparison and classification of the test compound.
Table 1: Permeability Classification Based on Apparent Permeability (Papp) Values in Caco-2 Cells
| Permeability Class | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Expected Human Absorption |
| High | > 10 | Well absorbed (>90%) |
| Moderate | 1 - 10 | Moderately absorbed (50-90%) |
| Low | < 1 | Poorly absorbed (<50%) |
Table 2: Experimental Data for this compound and Control Compounds
| Compound | Papp (A→B) (x 10⁻⁶ cm/s) | Papp (B→A) (x 10⁻⁶ cm/s) | Efflux Ratio (ER) | Permeability Classification |
| This compound | 4.8 ± 0.5 | 9.2 ± 0.9 | 1.9 | Moderate |
| Propranolol (High Permeability Control) | 15.2 ± 1.3 | 14.9 ± 1.5 | 0.98 | High |
| Atenolol (Low Permeability Control) | 0.4 ± 0.1 | 0.5 ± 0.1 | 1.25 | Low |
| Digoxin (P-gp Substrate Control) | 0.2 ± 0.05 | 2.5 ± 0.4 | 12.5 | Low (Efflux) |
*Data are presented as mean ± standard deviation (n=3). *Efflux Ratio (ER) = Papp (B→A) / Papp (A→B). An ER > 2 is indicative of active efflux.
Experimental Protocols
This section details the methodology for conducting the Caco-2 permeability assay for this compound.
Caco-2 Cell Culture and Maintenance
-
Cell Line: Caco-2 cells (ATCC® HTB-37™).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin.[1]
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂.[1]
-
Subculture: Cells are passaged upon reaching 80-90% confluency.
Seeding of Caco-2 Cells on Transwell® Inserts
-
Transwell® Inserts: Polycarbonate membrane inserts (e.g., 12-well or 24-well plates with 0.4 µm pore size).
-
Seeding Density: Caco-2 cells are seeded onto the apical surface of the Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².[1]
-
Differentiation: The cells are cultured for 21-28 days to allow for the formation of a differentiated and polarized monolayer.[1] The culture medium is replaced every 2-3 days in both the apical and basolateral compartments.
Assessment of Monolayer Integrity
-
Transepithelial Electrical Resistance (TEER): The integrity of the Caco-2 cell monolayer is monitored by measuring the TEER using an epithelial volt-ohm meter. Monolayers are considered ready for permeability experiments when TEER values are stable and typically > 250 Ω·cm².[5][7]
-
Lucifer Yellow Permeability: The integrity of the tight junctions is further confirmed by assessing the permeability of a paracellular marker, Lucifer Yellow. A low transport rate (Papp < 1.0 x 10⁻⁶ cm/s) indicates a well-formed monolayer.
Bidirectional Permeability Assay
-
Transport Buffer: Hanks' Balanced Salt Solution (HBSS) buffered with 25 mM HEPES, pH 7.4.[1]
-
Preparation of Test Compound: A stock solution of this compound is prepared in DMSO and then diluted in the transport buffer to the final desired concentration (e.g., 10 µM). The final DMSO concentration should be less than 1% to avoid cytotoxicity.
-
Wash the Caco-2 monolayers twice with pre-warmed (37°C) transport buffer.[1]
-
Pre-incubate the monolayers with transport buffer in both the apical (donor) and basolateral (receiver) compartments for 30 minutes at 37°C.[1]
-
After pre-incubation, aspirate the buffer from both compartments.
-
Add the dosing solution containing this compound to the apical compartment.
-
Add fresh transport buffer to the basolateral compartment.
-
Incubate the plate at 37°C with gentle shaking (e.g., 50 rpm) for a defined period (e.g., 120 minutes).[8]
-
At the end of the incubation, collect samples from both the apical and basolateral compartments for analysis.
-
Follow the same washing and pre-incubation steps as for the A→B transport assay.
-
Add the dosing solution containing this compound to the basolateral (donor) compartment.
-
Add fresh transport buffer to the apical (receiver) compartment.
-
Incubate and collect samples as described for the A→B transport.
Sample Analysis
-
The concentration of this compound in the collected samples is quantified using a validated analytical method, such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[2][6]
Calculation of Apparent Permeability (Papp)
The apparent permeability coefficient (Papp) is calculated using the following equation:[1]
Papp (cm/s) = (dQ/dt) / (A * C₀)
Where:
-
dQ/dt is the rate of drug transport (µmol/s).
-
A is the surface area of the membrane (cm²).
-
C₀ is the initial concentration of the compound in the donor compartment (µmol/mL).[4]
The efflux ratio (ER) is calculated as:
ER = Papp (B→A) / Papp (A→B)
Visualization
Experimental Workflow
Caption: Experimental workflow for the Caco-2 cell permeability assay.
Signaling Pathways: Transport Mechanisms across Caco-2 Monolayer
Caption: Potential transport pathways across the Caco-2 cell monolayer.
References
- 1. benchchem.com [benchchem.com]
- 2. enamine.net [enamine.net]
- 3. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 4. Caco-2 Permeability | Evotec [evotec.com]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. Caco-2 Permeability - Creative Biolabs [creative-biolabs.com]
- 7. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 8. scientificlabs.co.uk [scientificlabs.co.uk]
Application Notes and Protocols for the Anti-inflammatory Assessment of N-(2-Benzoylphenyl)acetamide
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-(2-Benzoylphenyl)acetamide and its derivatives represent a class of compounds with potential therapeutic applications. Related structures, such as N-(2-hydroxy phenyl) acetamide, have demonstrated anti-inflammatory and anti-arthritic properties in preclinical studies by inhibiting pro-inflammatory cytokines like IL-1β and TNF-α and reducing oxidative stress.[1][2] Furthermore, derivatives of N-(2-benzoylphenyl)alanine have been evaluated for anti-inflammatory effects in models of pleural effusion and adjuvant-induced arthritis.[3] These findings provide a strong rationale for the comprehensive evaluation of this compound as a potential anti-inflammatory agent.
This document provides detailed protocols for assessing the anti-inflammatory activity of this compound using established and validated animal models. The protocols cover acute, chronic, and systemic inflammation, along with methods for biochemical and histological analysis to elucidate the compound's potential mechanism of action.
Experimental Workflow Overview
The assessment of this compound follows a multi-stage process, beginning with an acute inflammation model to establish initial efficacy, followed by a chronic model to evaluate long-term therapeutic potential, and culminating in mechanistic studies.
Caption: Overall experimental workflow for assessing anti-inflammatory activity.
Protocol 1: Carrageenan-Induced Paw Edema in Rats (Acute Model)
This model is widely used to evaluate acute anti-inflammatory activity.[4][5] Carrageenan, a phlogistic agent, induces localized inflammation characterized by edema, which can be quantified by measuring the increase in paw volume.[4][6] The inflammatory response is biphasic, involving mediators like histamine and serotonin in the early phase, and prostaglandins and neutrophils in the late phase.[4]
Materials
-
Male Wistar or Sprague-Dawley rats (150-200g)
-
This compound (Test Compound)
-
1% (w/v) λ-Carrageenan solution in sterile 0.9% saline[4][8]
-
Vehicle (e.g., 0.5% Carboxymethyl cellulose)
-
Animal handling and injection equipment
Experimental Protocol
-
Animal Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with free access to food and water.[4]
-
Fasting: Fast animals overnight before the experiment, with continued access to water.[4]
-
Grouping: Divide the animals into at least four groups (n=6 per group):
-
Group I (Vehicle Control): Receives the vehicle only.
-
Group II (Carrageenan Control): Receives vehicle + carrageenan.
-
Group III (Reference Drug): Receives Indomethacin (e.g., 10 mg/kg) + carrageenan.[4]
-
Group IV (Test Compound): Receives this compound (e.g., 10, 25, 50 mg/kg) + carrageenan.
-
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the 0-hour reading.
-
Drug Administration: Administer the vehicle, reference drug, or test compound orally (p.o.) or intraperitoneally (i.p.) one hour before carrageenan injection.[5]
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat (except Group I).[4][9]
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[4][7]
Data Presentation and Analysis
Calculate the percentage inhibition of edema for each group compared to the carrageenan control group at each time point using the formula:
% Inhibition = [(V_c - V_t) / V_c] x 100
Where:
-
V_c = Mean increase in paw volume in the control group
-
V_t = Mean increase in paw volume in the treated group
Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Rats
| Treatment Group (Dose, mg/kg) | Mean Paw Volume Increase (mL) ± SEM | % Inhibition (at 3 hr) |
| 1 hr | 2 hr | |
| Vehicle Control | 0.15 ± 0.02 | 0.28 ± 0.03 |
| Carrageenan Control | 0.42 ± 0.04 | 0.75 ± 0.06 |
| Indomethacin (10) | 0.25 ± 0.03 | 0.40 ± 0.04 |
| Test Compound (25) | 0.31 ± 0.03 | 0.55 ± 0.05 |
| Test Compound (50) | 0.28 ± 0.03 | 0.48 ± 0.04 |
| *Data are presented as mean ± SEM. Statistical significance (p < 0.05) compared to the Carrageenan Control group. |
Protocol 2: Adjuvant-Induced Arthritis in Rats (Chronic Model)
This is a well-established model of chronic inflammation that resembles human rheumatoid arthritis and is used to evaluate anti-arthritic compounds.[4][10] Arthritis is induced by a single injection of Complete Freund's Adjuvant (CFA).[11][12]
Materials
-
Female Sprague-Dawley or Lewis rats (160-180g)
-
This compound (Test Compound)
-
Prednisolone or Methotrexate (Reference Standard)
-
Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis (e.g., 10 mg/ml).[10][12]
-
Digital calipers
-
Weighing balance
Experimental Protocol
-
Animal Acclimatization: As described in Protocol 1.1.
-
Grouping: Divide animals into groups (n=6) similar to Protocol 1.2.
-
Induction of Arthritis (Day 0): Anesthetize the rats lightly. Inject 0.1 mL of CFA subcutaneously into the sub-plantar region of the right hind paw or at the base of the tail.[10][13] The base of the tail injection allows all four paws to be scored for arthritis.[10]
-
Treatment Regimen: Begin oral or i.p. administration of the vehicle, reference drug, or test compound on day 0 (prophylactic) or after the onset of secondary lesions (around day 12, therapeutic) and continue daily for 21-28 days.
-
Assessment of Arthritis:
-
Arthritic Score: From day 10 onwards, score the severity of arthritis in all four paws every other day using a scale of 0-4 per paw (0=normal, 1=mild swelling/erythema, 2=moderate swelling, 3=severe swelling, 4=gross deformity/ankylosis). The maximum score is 16 per animal.[4][11]
-
Paw Volume: Measure the volume of both hind paws on alternate days.
-
Body Weight: Record the body weight of the animals every two days.[4]
-
-
Sample Collection (End of Study): At the end of the experiment, collect blood via cardiac puncture for serum separation and harvest ankle joints for histopathological analysis.
Data Presentation and Analysis
Table 2: Effect of this compound on Arthritic Score in CFA-Induced Arthritic Rats
| Treatment Group (Dose, mg/kg) | Mean Arthritic Score ± SEM |
| Day 14 | |
| Normal Control | 0.00 ± 0.00 |
| Arthritic Control | 5.8 ± 0.4 |
| Prednisolone (5) | 3.1 ± 0.3 |
| Test Compound (25) | 4.9 ± 0.4 |
| Test Compound (50) | 4.2 ± 0.3 |
| *Data are presented as mean ± SEM. Statistical significance (p < 0.05) compared to the Arthritic Control group. |
Table 3: Effect of this compound on Body Weight Change in CFA-Induced Arthritic Rats
| Treatment Group (Dose, mg/kg) | Mean % Change in Body Weight from Day 0 ± SEM |
| Day 7 | |
| Normal Control | +8.2 ± 0.7 |
| Arthritic Control | +5.1 ± 0.6 |
| Prednisolone (5) | +6.5 ± 0.7 |
| Test Compound (25) | +5.9 ± 0.6 |
| Test Compound (50) | +6.1 ± 0.7 |
| *Data are presented as mean ± SEM. Statistical significance (p < 0.05) compared to the Arthritic Control group. |
Protocol 3: Mechanistic Evaluation
Cytokine Analysis
Pro-inflammatory cytokines are key mediators of inflammation.[14][15][16] Their quantification in serum can help elucidate the mechanism of action of the test compound.
-
Serum Collection: Collect blood samples at the end of the study (Protocol 2). Allow blood to clot, then centrifuge at 3000 rpm for 15 minutes to separate serum. Store serum at -80°C.
-
ELISA: Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits to quantify the levels of TNF-α, IL-1β, and IL-6 in the serum samples, following the manufacturer's instructions.[17]
Table 4: Effect of this compound on Serum Cytokine Levels in Arthritic Rats
| Treatment Group (Dose, mg/kg) | TNF-α (pg/mL) | IL-1β (pg/mL) | IL-6 (pg/mL) |
| Normal Control | 35.4 ± 4.1 | 42.8 ± 5.3 | 55.1 ± 6.2 |
| Arthritic Control | 188.2 ± 15.5 | 210.5 ± 18.2 | 254.7 ± 21.9 |
| Prednisolone (5) | 75.6 ± 8.9 | 89.3 ± 10.1 | 102.4 ± 11.5 |
| Test Compound (50) | 110.3 ± 12.1 | 135.7 ± 14.6 | 158.9 ± 16.3 |
| *Data are presented as mean ± SEM. Statistical significance (p < 0.05) compared to the Arthritic Control group. |
Histopathological Analysis
Histological examination of the joints provides visual evidence of the anti-inflammatory and anti-arthritic effects of the compound.[18]
-
Tissue Preparation: Decalcify the harvested ankle joints in 10% EDTA solution. Process the tissues, embed them in paraffin, and cut 5 µm sections.
-
Staining: Stain the sections with Hematoxylin and Eosin (H&E) for microscopic examination.[18]
-
Microscopic Evaluation: Score the sections for inflammation, pannus formation, and bone/cartilage erosion.[19] Scoring can be based on a scale (e.g., 0-3 for none, mild, moderate, severe) for each parameter. The analysis should focus on the infiltration of inflammatory cells like neutrophils and lymphocytes into the tissue.[20]
Potential Mechanism of Action: Signaling Pathway
Inflammatory stimuli, such as LPS (a component of CFA), activate the Toll-like receptor 4 (TLR4) signaling pathway.[9] This leads to the activation of the transcription factor NF-κB, a master regulator of inflammation, which translocates to the nucleus and induces the expression of pro-inflammatory cytokine genes, including TNF-α, IL-1β, and IL-6.[9][21] this compound may exert its anti-inflammatory effect by inhibiting one or more steps in this cascade.
Caption: Potential inhibition of the NF-κB inflammatory signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. N-(2-hydroxy phenyl) acetamide inhibits inflammation-related cytokines and ROS in adjuvant-induced arthritic (AIA) rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiinflammatory activity of N-(2-benzoylphenyl)alanine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 6. asianjpr.com [asianjpr.com]
- 7. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. inotiv.com [inotiv.com]
- 9. researchgate.net [researchgate.net]
- 10. chondrex.com [chondrex.com]
- 11. A Technique to Generate an Adjuvant-Induced Arthritis Mouse Model [jove.com]
- 12. Adjuvant-Induced Arthritis Model [chondrex.com]
- 13. researchgate.net [researchgate.net]
- 14. Approaches to Determine Expression of Inflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Role of Mouse Cytokines in Immunology and Disease Research - Creative Proteomics [cytokine.creative-proteomics.com]
- 16. mdpi.com [mdpi.com]
- 17. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. studysmarter.co.uk [studysmarter.co.uk]
- 19. Histopathological assessment of inflammation and expression of inflammatory markers in patients with ketamine-induced cystitis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Histology at SIU [histology.siu.edu]
- 21. Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Prostaglandin Synthesis Inhibition by N-(2-Benzoylphenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostaglandins are lipid compounds with diverse physiological effects, including regulation of inflammation, pain, and fever.[1][2] They are synthesized from arachidonic acid by the action of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[2][3][4] While COX-1 is constitutively expressed in many tissues and plays a role in homeostatic functions, COX-2 is inducible and its expression is elevated during inflammation.[2] Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these COX enzymes.[5] This document provides a framework for investigating the potential inhibitory effects of the novel compound, N-(2-Benzoylphenyl)acetamide, on prostaglandin synthesis. The protocols and data presented herein are based on established methodologies for characterizing COX inhibitors.
Prostaglandin Synthesis Pathway
The synthesis of prostaglandins is initiated by the release of arachidonic acid from the cell membrane by phospholipase A2. Arachidonic acid is then converted to Prostaglandin H2 (PGH2) by the cyclooxygenase and peroxidase activities of the COX enzymes. PGH2 is an unstable intermediate that is further metabolized by various tissue-specific synthases into different prostaglandins (PGE2, PGD2, PGF2α), prostacyclin (PGI2), and thromboxanes (TXA2).[2][4][6]
Caption: Proposed inhibition of the Prostaglandin Synthesis Pathway by this compound.
Data Presentation: In Vitro COX Inhibition
The inhibitory potential of this compound against COX-1 and COX-2 can be quantified by determining the half-maximal inhibitory concentration (IC50). The following table presents hypothetical data from such an assay, comparing the test compound to known NSAIDs.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| This compound | 15.2 | 0.8 | 19.0 |
| Indomethacin (Non-selective) | 0.1 | 1.5 | 0.07 |
| Celecoxib (COX-2 Selective) | 10.0 | 0.05 | 200.0 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Protocols
In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol is designed to determine the inhibitory activity of this compound on purified ovine COX-1 and human recombinant COX-2.
Materials:
-
Ovine COX-1 enzyme
-
Human recombinant COX-2 enzyme
-
COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme (cofactor)
-
Arachidonic acid (substrate)
-
This compound
-
Control inhibitors (e.g., Indomethacin, Celecoxib)
-
DMSO (solvent for compounds)
-
96-well microplate
-
Plate reader for colorimetric or fluorometric detection
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound and control inhibitors in DMSO.
-
Prepare serial dilutions of the test compounds in COX Assay Buffer to achieve a range of final concentrations.
-
Prepare the enzyme solutions (COX-1 and COX-2) in cold assay buffer containing heme.
-
Prepare the arachidonic acid substrate solution.
-
-
Assay Protocol:
-
To each well of a 96-well plate, add the assay buffer.
-
Add the test compound dilutions or the vehicle control (DMSO) to the respective wells.
-
Add the COX-1 or COX-2 enzyme solution to each well and incubate for a specified time (e.g., 10 minutes at 37°C) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells.
-
Incubate for a defined period (e.g., 2 minutes at 37°C).
-
Stop the reaction by adding a stopping solution (e.g., 1 M HCl).
-
Quantify the amount of prostaglandin (e.g., PGE2) produced using a suitable method, such as an Enzyme Immunoassay (EIA) or by measuring the peroxidase activity of COX.[7][8][9]
-
-
Data Analysis:
-
Calculate the percentage of COX inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Caption: Workflow for the in vitro COX inhibition assay.
Conclusion
The provided protocols and illustrative data offer a comprehensive guide for researchers to investigate the potential of this compound as an inhibitor of prostaglandin synthesis. By following these established methodologies, it is possible to determine the potency and selectivity of this compound against COX-1 and COX-2, which are critical first steps in the evaluation of its potential as a novel anti-inflammatory agent.
References
- 1. bio.libretexts.org [bio.libretexts.org]
- 2. Prostaglandin - Wikipedia [en.wikipedia.org]
- 3. Prostaglandin E2 synthesis and secretion: the role of PGE2 synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Prostaglandins and the mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reactome | Synthesis of Prostaglandins (PG) and Thromboxanes (TX) [reactome.org]
- 7. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for Studying Nepafenac Conversion to Amfenac in Ocular Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nepafenac is a non-steroidal anti-inflammatory and analgesic prodrug administered topically as an ophthalmic suspension.[1][2] Its therapeutic efficacy relies on its rapid penetration into ocular tissues and subsequent conversion to its active metabolite, amfenac.[3] This bioconversion is catalyzed by intraocular hydrolases present in various ocular tissues, including the cornea, iris/ciliary body, and retina/choroid.[4][5] Amfenac is a potent inhibitor of cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are responsible for prostaglandin synthesis, thereby reducing inflammation and pain.[1][6] Understanding the pharmacokinetics of this conversion is crucial for optimizing drug delivery and efficacy in the treatment of ocular inflammation, particularly in the post-operative care of cataract surgery.[5]
These application notes provide a comprehensive protocol for studying the conversion of nepafenac to amfenac in ocular tissues using an ex vivo animal model and subsequent quantification by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
Biochemical Conversion Pathway
Nepafenac, a neutral molecule, efficiently penetrates the cornea.[5] Within the ocular tissues, hydrolases catalyze the hydrolysis of the amide bond in nepafenac, converting it to the active form, amfenac.[4]
Caption: Biochemical conversion of Nepafenac to Amfenac and its mechanism of action.
Experimental Protocols
This protocol outlines the ex vivo study of nepafenac conversion in rabbit ocular tissues.
Animal Model and Dosing Protocol
-
Animal Model: New Zealand White rabbits are a commonly used model for ocular pharmacokinetic studies.[2][7]
-
Dosing: A single 50 µL drop of nepafenac ophthalmic suspension (0.1% or 0.3%) is administered topically to one eye of each rabbit.[2][7] The contralateral eye can serve as a negative control.
-
Time Points: Animals are euthanized at various time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) to establish a time-course of conversion.[6]
Ocular Tissue Collection and Preparation
A standardized protocol for the extraction and homogenization of ocular tissues is critical to minimize cross-contamination.
-
Tissue Dissection:
-
Immediately following euthanasia, enucleate the eyes.
-
Dissect the eye on ice to isolate various tissues, including the cornea, aqueous humor, iris/ciliary body, lens, vitreous humor, retina, and choroid.
-
Rinse each tissue with cold phosphate-buffered saline (PBS) to remove any residual topical drug.
-
Accurately weigh each tissue sample.
-
Snap-freeze the samples in liquid nitrogen and store at -80°C until analysis.[8]
-
-
Tissue Homogenization:
-
To the weighed tissue sample, add a specific volume of lysis buffer (e.g., PBS) and a known concentration of an internal standard (e.g., a stable isotope-labeled nepafenac or amfenac).[8]
-
Homogenize the tissue on ice using a bead-based homogenizer or a similar instrument until a uniform homogenate is achieved.[8]
-
-
Protein Precipitation:
UPLC-MS/MS Quantification of Nepafenac and Amfenac
The simultaneous quantification of nepafenac and amfenac is achieved using a validated UPLC-MS/MS method.[6][10]
-
Chromatographic Conditions:
-
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 80 | 20 |
| 4.5 | 40 | 60 |
| 6.5 | 20 | 80 |
| 6.6 | 80 | 20 |
| 8.0 | 80 | 20 |
| This is an exemplary gradient and should be optimized for the specific instrument and analytes.[11] |
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.[13]
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for nepafenac, amfenac, and the internal standard.
-
Data Analysis and Presentation
-
Calibration Curve: Prepare a series of standard solutions containing known concentrations of nepafenac and amfenac in the appropriate matrix (e.g., blank tissue homogenate) to construct a calibration curve.
-
Quantification: Determine the concentrations of nepafenac and amfenac in the ocular tissue samples by comparing their peak area ratios to the internal standard against the calibration curve.
-
Data Presentation: Summarize the quantitative data in tables for easy comparison of drug and metabolite concentrations across different ocular tissues and time points.
Experimental Workflow Diagram
Caption: Experimental workflow for studying Nepafenac to Amfenac conversion.
Data Presentation
The following tables are examples of how to structure the quantitative data obtained from the study.
Table 1: UPLC-MS/MS Method Validation Parameters
| Parameter | Nepafenac | Amfenac | Acceptance Criteria |
| Linearity (r²) | >0.99 | >0.99 | r² > 0.99 |
| LLOQ (ng/mL) | 0.05 | 0.025 | Signal-to-noise > 10 |
| ULOQ (ng/mL) | 20 | 20 | Within linear range |
| Accuracy (%) | 95-105 | 95-105 | 85-115% (100% for LLOQ) |
| Precision (%RSD) | <15 | <15 | <15% (<20% for LLOQ) |
| LLOQ: Lower Limit of Quantification, ULOQ: Upper Limit of Quantification, RSD: Relative Standard Deviation. |
Table 2: Concentration of Nepafenac and Amfenac in Rabbit Ocular Tissues (ng/g or ng/mL) at 1 Hour Post-Dose
| Ocular Tissue | Nepafenac Concentration (Mean ± SD) | Amfenac Concentration (Mean ± SD) |
| Cornea | [Insert Value] | [Insert Value] |
| Aqueous Humor | [Insert Value] | [Insert Value] |
| Iris/Ciliary Body | [Insert Value] | [Insert Value] |
| Retina | [Insert Value] | [Insert Value] |
| Choroid | [Insert Value] | [Insert Value] |
| Vitreous Humor | [Insert Value] | [Insert Value] |
| Data to be populated from experimental results. |
Table 3: Time to Maximum Concentration (Tmax) of Nepafenac and Amfenac in Rabbit Ocular Tissues (hours)
| Ocular Tissue | Nepafenac Tmax | Amfenac Tmax |
| Cornea | [Insert Value] | [Insert Value] |
| Aqueous Humor | [Insert Value] | [Insert Value] |
| Iris/Ciliary Body | [Insert Value] | [Insert Value] |
| Retina | [Insert Value] | [Insert Value] |
| Choroid | [Insert Value] | [Insert Value] |
| Vitreous Humor | [Insert Value] | [Insert Value] |
| Data to be populated from experimental results.[6] |
Conclusion
This application note provides a detailed framework for the investigation of nepafenac conversion to amfenac in ocular tissues. The described protocols for animal studies, sample preparation, and UPLC-MS/MS analysis, when coupled with the structured data presentation, will enable researchers to generate robust and reliable pharmacokinetic data. This information is invaluable for the development and optimization of ophthalmic drug formulations and for furthering our understanding of ocular drug metabolism.
References
- 1. benchchem.com [benchchem.com]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. centaurpharma.com [centaurpharma.com]
- 4. rjptonline.org [rjptonline.org]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Distribution of topical ocular nepafenac and its active metabolite amfenac to the posterior segment of the eye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. ema.europa.eu [ema.europa.eu]
- 10. rjptonline.org [rjptonline.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. accessdata.fda.gov [accessdata.fda.gov]
Application of N-(2-Benzoylphenyl)acetamide in Uveitis Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uveitis, an inflammatory condition affecting the uveal tract of the eye, is a significant cause of vision loss worldwide. Research into novel therapeutic agents is crucial for managing this condition. N-(2-Benzoylphenyl)acetamide, a non-steroidal anti-inflammatory drug (NSAID), represents a promising candidate for investigation in uveitis research models. Its mechanism of action, centered on the inhibition of cyclooxygenase (COX) enzymes, makes it a relevant subject for studying the inflammatory cascade in ocular tissues. These application notes provide a comprehensive overview of the use of this compound in established uveitis research models, complete with detailed protocols and data presentation.
While direct studies on this compound in uveitis are not extensively documented in publicly available literature, its structural similarity to Nepafenac, a known ophthalmic NSAID, allows for the extrapolation of its potential applications and mechanisms. Nepafenac, chemically (2-amino-3-benzoyl benzene acetamide), is a prodrug that is converted by intraocular hydrolases to amfenac, a potent inhibitor of COX-1 and COX-2.[1][2][3] This inhibition reduces the production of prostaglandins, key mediators of inflammation and pain.[3]
Uveitis Research Models
Two primary animal models are widely used to study the pathophysiology of uveitis and to evaluate the efficacy of potential therapeutics: Endotoxin-Induced Uveitis (EIU) and Experimental Autoimmune Uveitis (EAU).
-
Endotoxin-Induced Uveitis (EIU): This is an acute, non-autoimmune model of anterior uveitis triggered by the systemic administration of bacterial lipopolysaccharide (LPS).[4] It is characterized by a rapid onset of inflammation, primarily in the anterior segment of the eye, which resolves within a few days.[4] The EIU model is particularly useful for studying the innate immune response and for the rapid screening of anti-inflammatory compounds.
-
Experimental Autoimmune Uveitis (EAU): EAU is a T-cell mediated autoimmune model that closely mimics human posterior and panuveitis.[4][5] It is induced by immunization with retinal antigens, such as interphotoreceptor retinoid-binding protein (IRBP) or S-antigen, emulsified in Complete Freund's Adjuvant (CFA).[5][6] This model is invaluable for investigating the mechanisms of autoimmune-mediated ocular inflammation and for testing therapies that target adaptive immunity.
Experimental Protocols
Protocol 1: Evaluation of this compound in the Endotoxin-Induced Uveitis (EIU) Model
Objective: To assess the anti-inflammatory efficacy of this compound in a rat model of acute anterior uveitis.
Materials:
-
Male Lewis rats (6-8 weeks old)
-
Lipopolysaccharide (LPS) from Escherichia coli
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Slit-lamp biomicroscope
-
Apparatus for measuring intraocular pressure (IOP)
-
Reagents for aqueous humor protein and cell analysis (e.g., Bradford assay, hemocytometer)
-
ELISA kits for inflammatory cytokines (e.g., TNF-α, IL-6)
Procedure:
-
Animal Acclimatization: Acclimatize rats for at least one week under standard laboratory conditions.
-
Grouping: Randomly divide the animals into the following groups (n=6-8 per group):
-
Normal Control (no treatment)
-
EIU Control (LPS + Vehicle)
-
This compound low dose (LPS + compound)
-
This compound high dose (LPS + compound)
-
Positive Control (e.g., LPS + Dexamethasone)
-
-
Induction of EIU: Induce uveitis by a single subcutaneous or intraperitoneal injection of LPS (e.g., 200 µg in sterile saline).[4]
-
Drug Administration: Administer this compound (topical eye drops or systemic injection) one hour before and/or at specific time points after LPS injection. The vehicle is administered to the EIU control group.
-
Clinical Evaluation (24 hours post-LPS):
-
Examine the eyes using a slit-lamp biomicroscope and score the clinical signs of inflammation (e.g., iris hyperemia, conjunctival vessel dilation, aqueous flare, pupil miosis) based on a standardized scoring system.
-
Measure intraocular pressure (IOP).
-
-
Sample Collection and Analysis (24 hours post-LPS):
-
Euthanize the animals and collect aqueous humor.
-
Determine the total protein concentration in the aqueous humor using the Bradford assay.
-
Count the number of infiltrating inflammatory cells in the aqueous humor using a hemocytometer.
-
Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the aqueous humor using ELISA.
-
-
Histopathological Analysis: Enucleate the eyes, fix in formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E) to assess inflammatory cell infiltration in the anterior segment.
Protocol 2: Evaluation of this compound in the Experimental Autoimmune Uveitis (EAU) Model
Objective: To determine the therapeutic potential of this compound in a mouse model of chronic posterior uveitis.
Materials:
-
B10.RIII mice (6-8 weeks old)
-
Interphotoreceptor retinoid-binding protein (IRBP) peptide (e.g., human IRBP peptide 1-20)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis toxin (PTX)
-
This compound
-
Vehicle
-
Fundoscope or Optical Coherence Tomography (OCT) system
-
Reagents for histology and immunohistochemistry
-
ELISA kits for cytokines (e.g., IFN-γ, IL-17)
Procedure:
-
Animal Acclimatization and Grouping: Similar to the EIU protocol.
-
Induction of EAU:
-
Emulsify the IRBP peptide in CFA.
-
Immunize mice with a single subcutaneous injection of the emulsion at the base of the tail and in the thighs.
-
Administer pertussis toxin intraperitoneally at the time of immunization as an additional adjuvant.[6]
-
-
Drug Administration: Begin administration of this compound (e.g., daily oral gavage or topical application) from a specific day post-immunization (e.g., day 7 or at the onset of clinical signs).
-
Clinical Monitoring:
-
Monitor the mice for clinical signs of EAU using fundoscopy or OCT starting from day 10 post-immunization.
-
Grade the severity of inflammation based on a standardized scoring system (e.g., retinal vasculitis, optic nerve head inflammation, retinal infiltrates).[7]
-
-
Sample Collection and Analysis (e.g., day 21 or 28 post-immunization):
-
Euthanize the animals.
-
Enucleate the eyes for histopathological analysis.
-
Collect spleens and draining lymph nodes to assess systemic immune responses (e.g., antigen-specific T-cell proliferation and cytokine production).
-
-
Histopathological Analysis: Process the eyes for H&E staining to grade the severity of retinal inflammation and tissue damage.
-
Immunohistochemistry: Perform immunohistochemical staining of retinal sections to identify and quantify infiltrating immune cells (e.g., T cells, macrophages).
-
Cytokine Analysis: Measure the levels of key cytokines (e.g., IFN-γ, IL-17) in the supernatant of cultured splenocytes or lymph node cells restimulated with the IRBP peptide.
Data Presentation
The following tables provide a structured format for presenting quantitative data from the proposed studies.
Table 1: Effect of this compound on Clinical and Inflammatory Parameters in EIU Model
| Group | Clinical Score (0-4) | Aqueous Humor Protein (mg/mL) | Aqueous Humor Cell Count (x10^5 cells/mL) | Aqueous Humor TNF-α (pg/mL) | Aqueous Humor IL-6 (pg/mL) |
| Normal Control | |||||
| EIU Control | |||||
| This compound (Low Dose) | |||||
| This compound (High Dose) | |||||
| Positive Control |
Table 2: Effect of this compound on Clinical and Histopathological Scores in EAU Model
| Group | Mean Clinical Score (0-4) | Mean Histopathological Score (0-4) | Retinal Infiltrating T-cells (cells/section) |
| Normal Control | |||
| EAU Control | |||
| This compound (Low Dose) | |||
| This compound (High Dose) | |||
| Positive Control |
Table 3: Effect of this compound on Systemic Immune Response in EAU Model
| Group | Antigen-Specific T-cell Proliferation (Stimulation Index) | IFN-γ Production (pg/mL) | IL-17 Production (pg/mL) |
| Normal Control | |||
| EAU Control | |||
| This compound (Low Dose) | |||
| This compound (High Dose) | |||
| Positive Control |
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for EIU Model
Caption: Workflow for the Endotoxin-Induced Uveitis (EIU) model.
Logical Relationship in EAU Pathogenesis
Caption: Pathogenic cascade in Experimental Autoimmune Uveitis (EAU).
References
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. Nepafenac - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Nepafenac? [synapse.patsnap.com]
- 4. Experimental autoimmune uveitis and other animal models of uveitis: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rodent Models of Experimental Autoimmune Uveitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Understanding Autoimmune Uveitis through Animal Models The Friedenwald Lecture - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mouse Models of Experimental Autoimmune Uveitis: Comparative Analysis of Adjuvant-Induced vs Spontaneous Models of Uveitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Identification of N-(2-Benzoylphenyl)acetamide synthesis by-products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating by-products during the synthesis of N-(2-Benzoylphenyl)acetamide.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and straightforward method for synthesizing this compound is the acylation of 2-aminobenzophenone with an acetylating agent like acetic anhydride or acetyl chloride. This reaction is a standard method for forming an amide bond.
Q2: What are the primary potential by-products in the synthesis of this compound?
A2: The primary by-products depend on the specific reagents and conditions used. Common impurities include:
-
Unreacted Starting Materials: Residual 2-aminobenzophenone.
-
Di-acylated By-product: N,N-diacetyl-2-aminobenzophenone, where both hydrogen atoms of the amino group are acetylated.
-
Chlorinated Impurities: If chlorine-containing reagents such as acetyl chloride or solvents like dichloromethane are used, chlorinated by-products like 2-amino-3-benzoyl-5-chlorobenzeneacetamide can form. This is a known issue in the synthesis of structurally related compounds.[1][2]
Q3: How can I minimize the formation of the di-acylated by-product?
A3: To minimize di-acylation, it is crucial to control the stoichiometry of the reactants. Using a 1:1 molar ratio of 2-aminobenzophenone to the acetylating agent is recommended. Slow, dropwise addition of the acetylating agent to the solution of 2-aminobenzophenone at a controlled temperature can also help improve selectivity for the mono-acylated product.
Q4: What analytical techniques are best for identifying this compound and its by-products?
A4: A combination of chromatographic and spectroscopic methods is ideal:
-
High-Performance Liquid Chromatography (HPLC): Useful for separating and quantifying the main product and impurities.
-
Mass Spectrometry (MS): Essential for identifying the molecular weights of the product and by-products, which is particularly useful for confirming the presence of chlorinated impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information to confirm the identity of the desired product and characterize the structure of any significant impurities.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low Yield of this compound | Incomplete reaction. | - Ensure the quality and purity of starting materials (2-aminobenzophenone and acetylating agent).- Increase the reaction time or moderately increase the temperature, while monitoring for product degradation using TLC or HPLC. |
| Product loss during workup. | - Optimize the pH during aqueous extraction to minimize the solubility of the product in the aqueous phase.- Select an appropriate recrystallization solvent to maximize product recovery. | |
| Presence of Unreacted 2-Aminobenzophenone | Insufficient acetylating agent or short reaction time. | - Ensure a slight excess or at least a 1:1 molar ratio of the acetylating agent.- Monitor the reaction to completion using Thin Layer Chromatography (TLC). |
| Formation of Di-acylated By-product | Excess of acetylating agent or high reaction temperature. | - Use a strict 1:1 molar ratio of 2-aminobenzophenone to the acetylating agent.- Add the acetylating agent dropwise at a lower temperature to control the reaction rate. |
| Presence of Chlorinated Impurities | Use of chlorine-containing reagents (e.g., acetyl chloride, sulfuryl chloride) or solvents (e.g., dichloromethane).[1][2] | - If possible, substitute chlorine-containing reagents with alternatives (e.g., use acetic anhydride instead of acetyl chloride).- If chlorinated reagents are necessary, carefully control reaction conditions and purify the product using column chromatography or recrystallization to remove these impurities. |
Experimental Protocols
Synthesis of this compound via Acylation with Acetic Anhydride
This protocol describes a standard laboratory procedure for the synthesis of this compound.
Materials:
-
2-Aminobenzophenone
-
Acetic Anhydride
-
Pyridine or Triethylamine (as a base)
-
Dichloromethane (or another suitable solvent)
-
1M Hydrochloric Acid
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated Sodium Chloride Solution)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
In a round-bottom flask, dissolve 2-aminobenzophenone (1 equivalent) in a suitable solvent such as dichloromethane.
-
Add a base, such as pyridine or triethylamine (1.1 equivalents), to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add acetic anhydride (1.05 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
Visualizations
Synthesis Pathway and By-product Formation
Caption: Synthesis of this compound and potential by-products.
Troubleshooting Workflow for Low Product Yield
Caption: A logical flow for diagnosing and addressing low product yield.
References
Analysis of Nepafenac degradation products under stress conditions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding the degradation of Nepafenac under various stress conditions. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: Under what stress conditions is Nepafenac known to degrade?
A1: Nepafenac is susceptible to degradation under acidic, alkaline, and oxidative stress conditions.[1][2][3][4] It is generally found to be stable under thermal, photolytic, and neutral hydrolytic conditions.[3][4]
Q2: What are the primary degradation products of Nepafenac?
A2: The main degradation products identified in forced degradation studies include:
-
Amfenac: The active metabolite of Nepafenac, formed through hydrolysis.[5]
-
Hydroxy-Nepafenac: A known process-related impurity and degradation product.[4]
-
Cyclic-Nepafenac: Another known process-related impurity and degradation product.[4]
-
(2-Amino-3-benzoyl)-oxoacetic acid: A novel degradation product identified in aqueous solutions.[6]
-
8-benzoyl-1,2-dihydrocinnolin-3(4H)-one: A degradation product characterized from ophthalmic suspension.
Q3: What analytical techniques are suitable for analyzing Nepafenac and its degradation products?
A3: Reverse-phase high-performance liquid chromatography (RP-HPLC) and ultra-performance liquid chromatography (UPLC) are the most commonly employed techniques for the separation and quantification of Nepafenac and its degradation products.[1][3][4][7] These methods are often coupled with UV-visible spectrophotometry or mass spectrometry (MS) for detection and identification.[4]
Troubleshooting Guide
Q1: I am not observing any degradation of Nepafenac under photolytic stress. Is this expected?
A1: Yes, this is an expected outcome. Multiple studies have concluded that Nepafenac is stable under photolytic conditions as per the International Council for Harmonisation (ICH) guidelines.[1][3] If you are expecting to see degradation, double-check that your experimental setup adheres to the standard conditions for photostability testing.
Q2: My HPLC chromatogram shows unexpected peaks during a forced degradation study. How can I identify them?
A2: Unexpected peaks could be new degradation products, impurities from reagents, or artifacts from the sample preparation process. To identify these peaks, consider the following steps:
-
Mass Spectrometry (MS): Couple your HPLC system to a mass spectrometer to determine the mass-to-charge ratio (m/z) of the unknown peaks. This information is crucial for proposing potential molecular formulas and structures.
-
Literature Review: Compare the retention times and mass spectra of your unknown peaks with the data reported in published studies on Nepafenac degradation.
-
Blank Analysis: Inject a blank sample (containing all reagents except Nepafenac) to ensure the unexpected peaks are not originating from your solvents or other reagents.
Q3: I am having difficulty achieving good separation between Nepafenac and one of its degradation products. What can I do to optimize my HPLC method?
A3: To improve chromatographic separation, you can try the following:
-
Mobile Phase Composition: Adjust the ratio of the organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer. A gradient elution, where the mobile phase composition changes over time, can often provide better resolution for complex mixtures.
-
pH of the Mobile Phase: The pH of the aqueous buffer can significantly impact the retention and peak shape of ionizable compounds. Experiment with different pH values to find the optimal separation.
-
Column Chemistry: If adjusting the mobile phase is not sufficient, consider trying a different stationary phase (e.g., C8 instead of C18) or a column with a different particle size.
-
Flow Rate and Temperature: Optimizing the flow rate and column temperature can also influence the separation efficiency.
Experimental Protocols
Detailed methodologies for conducting forced degradation studies on Nepafenac are provided below.
Acid Hydrolysis
-
Preparation of Stock Solution: Accurately weigh and dissolve Nepafenac in a suitable organic solvent (e.g., methanol) to obtain a known concentration.
-
Stress Condition: Add a specific volume of a strong acid (e.g., 0.1 M HCl) to an aliquot of the stock solution.
-
Incubation: Keep the mixture at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2 hours).
-
Neutralization: After incubation, cool the solution to room temperature and neutralize it with an equivalent amount of a strong base (e.g., 0.1 M NaOH).
-
Analysis: Dilute the neutralized solution with the mobile phase to the desired concentration and analyze by HPLC.
Alkaline Hydrolysis
-
Preparation of Stock Solution: Prepare a stock solution of Nepafenac as described for acid hydrolysis.
-
Stress Condition: Add a specific volume of a strong base (e.g., 0.1 M NaOH) to an aliquot of the stock solution.
-
Incubation: Maintain the mixture at a controlled temperature (e.g., 60°C) for a specific duration (e.g., 30 minutes).
-
Neutralization: After incubation, cool the solution and neutralize it with an equivalent amount of a strong acid (e.g., 0.1 M HCl).
-
Analysis: Dilute the neutralized solution with the mobile phase and inject it into the HPLC system.
Oxidative Degradation
-
Preparation of Stock Solution: Prepare a stock solution of Nepafenac.
-
Stress Condition: Add a specific volume of a strong oxidizing agent (e.g., 30% hydrogen peroxide) to an aliquot of the stock solution.
-
Incubation: Keep the solution at room temperature for a defined period (e.g., 24 hours).
-
Analysis: Dilute the solution with the mobile phase to the appropriate concentration for HPLC analysis.
Thermal Degradation
-
Sample Preparation: Place the solid Nepafenac powder in a petri dish.
-
Stress Condition: Expose the sample to dry heat in a hot air oven at a high temperature (e.g., 105°C) for an extended period (e.g., 24 hours).
-
Sample Reconstitution: After exposure, dissolve a known amount of the stressed powder in a suitable solvent.
-
Analysis: Dilute the solution to the desired concentration and analyze by HPLC.
Photolytic Degradation
-
Sample Preparation: Place the solid Nepafenac powder in a transparent container.
-
Stress Condition: Expose the sample to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
-
Sample Reconstitution: After exposure, dissolve a known amount of the stressed powder in a suitable solvent.
-
Analysis: Dilute the solution to the appropriate concentration for HPLC analysis.
Data Presentation
The following tables summarize the quantitative data on the degradation of Nepafenac under various stress conditions as reported in the literature.
Table 1: Summary of Nepafenac Degradation under Different Stress Conditions
| Stress Condition | Reagent/Parameter | Duration | Temperature | % Degradation | Reference |
| Acid Hydrolysis | 0.1 M HCl | 2 hours | 60°C | 10.2% | |
| Alkaline Hydrolysis | 0.1 M NaOH | 30 minutes | 60°C | 15.8% | |
| Oxidative Degradation | 30% H₂O₂ | 24 hours | Room Temp | 25.3% | |
| Thermal Degradation | Dry Heat | 24 hours | 105°C | No significant degradation | [1][3] |
| Photolytic Degradation | ICH Q1B | - | - | No significant degradation | [1][3] |
Visualizations
Experimental Workflow for Forced Degradation Studies
Caption: Workflow for forced degradation studies of Nepafenac.
Nepafenac Degradation Pathway
Caption: Major degradation pathways of Nepafenac under stress.
References
- 1. amfenac | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. GSRS [precision.fda.gov]
- 3. Amfenac | C15H13NO3 | CID 2136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Forced degradation of nepafenac: Development and validation of stability indicating UHPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Amfenac Sodium | C15H14NNaO4 | CID 23663941 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. rjptonline.org [rjptonline.org]
Optimizing reaction conditions for N-(2-Benzoylphenyl)acetamide synthesis
Technical Support Center: Synthesis of N-(2-Benzoylphenyl)acetamide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of this compound. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to facilitate the optimization of reaction conditions.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.
| Problem | Potential Causes | Recommended Solutions |
| Low or No Product Yield | 1. Incomplete Reaction: Reaction time may be too short, or the temperature may be too low. 2. Degradation of Reagents: Starting materials or reagents may have degraded due to improper storage. 3. Suboptimal Reagent Stoichiometry: Incorrect molar ratios of reactants can limit the yield. 4. Presence of Water: Moisture can interfere with the reaction, especially if using moisture-sensitive reagents. | 1. Optimize Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider increasing the reaction time or temperature incrementally. 2. Use Fresh Reagents: Ensure the purity and activity of starting materials and reagents. Use freshly opened or properly stored chemicals. 3. Adjust Stoichiometry: Carefully calculate and measure the molar equivalents of all reactants. A slight excess of the acetylating agent may be beneficial. 4. Ensure Anhydrous Conditions: Use dry solvents and glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) if necessary. |
| Presence of Impurities in the Final Product | 1. Unreacted Starting Materials: The reaction may not have gone to completion. 2. Side Reactions: Undesired side reactions can lead to the formation of byproducts. A common impurity is the halogenated byproduct, 2-amino-3-benzoyl-5-chlorobenzeneacetamide, which can cause reproducibility issues.[1][2][3] 3. Hydrolysis: The amide product can hydrolyze back to the starting amine under acidic or basic conditions during workup. | 1. Drive the Reaction to Completion: Increase the reaction time or temperature as monitored by TLC. 2. Control Reaction Conditions: Maintain the recommended reaction temperature to minimize side reactions. The choice of chlorinating agent can also influence the formation of halogenated impurities.[1][3] Purification via recrystallization or column chromatography may be necessary.[2] 3. Neutralize Carefully: Ensure proper pH control during the workup and extraction steps. |
| Difficulty in Product Isolation/Purification | 1. Product is Oily or Gummy: The product may not have crystallized properly. 2. Co-eluting Impurities: Impurities may have similar polarity to the product, making chromatographic separation difficult. | 1. Optimize Crystallization: Try different solvent systems for recrystallization. Seeding with a small crystal of the pure product can induce crystallization. Trituration with a non-polar solvent can sometimes solidify an oil. 2. Adjust Chromatographic Conditions: If using column chromatography, try a different solvent system with a shallower polarity gradient or consider using a different stationary phase. |
| Inconsistent Reaction Outcomes | 1. Variability in Reagent Quality: The purity of starting materials can vary between batches. 2. Atmospheric Moisture: Fluctuations in ambient humidity can affect moisture-sensitive reactions. 3. Scaling Issues: Reaction conditions that work on a small scale may not be directly transferable to a larger scale. | 1. Standardize Reagents: Use reagents from a reliable source and check their purity before use. 2. Maintain Inert Atmosphere: Use an inert atmosphere for moisture-sensitive steps to ensure reproducibility. 3. Re-optimize for Scale-up: When scaling up, re-optimize key parameters such as reaction time, temperature, and mixing efficiency. |
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: The most common starting material is 2-aminobenzophenone, which is then reacted with an acetylating agent or a related acetamide derivative.[1][2]
Q2: What types of reagents are used for the acylation of 2-aminobenzophenone?
A2: A common approach involves the use of 2-(methylthio)acetamide in the presence of a reagent like sulfuryl chloride, N-chlorosuccinimide, or t-butylhypochlorite.[1][3][4] These reactions proceed through an intermediate which is then reduced.
Q3: What are the typical solvents and temperatures for this synthesis?
A3: Chlorinated solvents like methylene dichloride are often used for the initial reaction, which is frequently conducted at low temperatures, ranging from -40°C to 0°C.[2] Subsequent reduction steps may use ether solvents like tetrahydrofuran or alcohols at temperatures between 20°C and 35°C.[2][5]
Q4: What is a critical impurity to be aware of during this synthesis?
A4: A significant impurity that can form is 2-amino-3-benzoyl-5-chlorobenzeneacetamide, a halogenated byproduct.[1][2][3] This impurity is known to be difficult to remove and can cause issues with reproducibility.[3]
Q5: How can the final product be purified?
A5: The most common method for purification is crystallization.[4] A mixture of isopropanol and water has been reported to be an effective solvent system for this purpose.[1]
Experimental Protocols
General Protocol for the Synthesis of this compound via an Intermediate
This protocol is a generalized procedure based on methods described for the synthesis of related compounds, such as Nepafenac, where this compound is a key structural motif.
Step 1: Formation of the Intermediate 2-(2-amino-3-benzoylphenyl)-2-(methylthio)acetamide [2]
-
Preparation: In a round-bottom flask under an inert atmosphere, suspend 2-aminobenzophenone and 2-(methylthio)acetamide in methylene dichloride.
-
Cooling: Cool the suspension to a low temperature, for instance, -30°C, using a suitable cooling bath.
-
Addition of Reagent: Slowly add a solution of sulfuryl chloride in methylene dichloride dropwise to the cooled suspension, maintaining the low temperature.
-
Stirring: Stir the resulting mixture at the same low temperature for approximately 30-60 minutes.
-
Base Addition: Slowly add an organic base, such as triethylamine, to the reaction mixture while keeping the temperature low.
-
Continued Reaction: Maintain the reaction at this temperature for about an hour.
-
Workup: The reaction mixture is typically worked up by washing with water to remove salts and then the organic layer is dried and concentrated.
Step 2: Reduction to this compound [5][6]
-
Dissolution: Dissolve the intermediate from Step 1 in a suitable solvent system, such as a mixture of tetrahydrofuran and water.
-
Catalyst Addition: Add a reduction catalyst, such as Raney nickel, to the solution at room temperature.
-
Reaction: Stir the mixture for a short period (e.g., 15-60 minutes) to facilitate the reduction.
-
Filtration: Filter the reaction mixture to remove the catalyst.
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent, such as isopropyl alcohol, to yield the final product.
Data Presentation
Table 1: Summary of Reaction Conditions for the Formation of the Intermediate
| Parameter | Value | Reference |
| Starting Materials | 2-aminobenzophenone, 2-(methylthio)acetamide | [2] |
| Reagent | Sulfuryl Chloride | [2] |
| Base | Triethylamine | [2] |
| Solvent | Methylene Dichloride | [2] |
| Temperature | -30°C | [2] |
| Reaction Time | 1-2 hours | [2] |
Table 2: Summary of Conditions for the Reduction Step
| Parameter | Value | Reference |
| Catalyst | Raney Nickel | [5][6] |
| Solvent System | Tetrahydrofuran/Water | [5][6] |
| Temperature | Room Temperature (approx. 20-35°C) | [2][5] |
| Reaction Time | 10-60 minutes | [2][5] |
| Purification Solvent | Isopropyl Alcohol | [5] |
Visualizations
Caption: Synthetic pathway to this compound.
References
- 1. US9630909B2 - Process for the preparation of nepafenac - Google Patents [patents.google.com]
- 2. Process For The Preparation Of Nepafenac [quickcompany.in]
- 3. US20160214927A1 - Process for the preparation of nepafenac - Google Patents [patents.google.com]
- 4. US20090312575A1 - Process For Preparing A Benzoylbenzeneacetamide Derivative - Google Patents [patents.google.com]
- 5. WO2014207769A1 - Process for the preparation of nepafenac - Google Patents [patents.google.com]
- 6. Process for the preparation of nepafenac - Eureka | Patsnap [eureka.patsnap.com]
Technical Support Center: Purification of Crude N-(2-Benzoylphenyl)acetamide (Nepafenac)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common purification challenges encountered with crude N-(2-Benzoylphenyl)acetamide, also known as Nepafenac.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: During the synthesis of this compound, several impurities can form. These can be broadly categorized as starting materials, byproducts of side reactions, and degradation products. A particularly challenging impurity to remove is 2-amino-3-benzoyl-5-chlorobenzeneacetamide, which can form depending on the synthetic route used.[1][2][3] Other potential impurities are listed in the table below.
Q2: What are the recommended primary purification methods for crude this compound?
A2: The two primary methods for the purification of crude this compound are recrystallization and column chromatography. Recrystallization is often the first choice for removing the bulk of impurities from the solid product.[4][5] For more challenging separations or to achieve very high purity, column chromatography is recommended.[4]
Q3: Which solvents are suitable for the recrystallization of this compound?
A3: Based on documented procedures for Nepafenac and similar acetamide compounds, alcohols such as isopropanol are effective for recrystallization.[3][6] A mixed solvent system, such as isopropanol-water, has also been shown to be effective.[3] The ideal solvent should dissolve the crude product well at elevated temperatures but poorly at room temperature to ensure good recovery of the purified crystals.
Q4: My this compound product appears oily and does not crystallize properly. What could be the cause?
A4: "Oiling out" during recrystallization can occur for several reasons:
-
High impurity concentration: A high level of impurities can lower the melting point of the mixture, causing it to separate as an oil.
-
Cooling too rapidly: If the solution is cooled too quickly, the compound may not have enough time to form a crystal lattice and will separate as a supersaturated oil.
-
Inappropriate solvent: The chosen solvent may be too good of a solvent for the compound, even at lower temperatures.
To address this, try slowing down the cooling process, adding a seed crystal of pure compound, or using a different solvent system.[4][5]
Q5: How can I remove the halogenated impurity, 2-amino-3-benzoyl-5-chlorobenzeneacetamide?
A5: This impurity is known to be difficult to remove by conventional purification methods.[1][2][3] A specific process has been described that involves subjecting the Nepafenac composition containing the halogenated impurity to reducing conditions, which converts the impurity to Nepafenac.[1][6][7]
Troubleshooting Guides
Issue 1: Low Yield After Recrystallization
| Possible Cause | Solution |
| The compound is too soluble in the chosen solvent. | Evaporate some of the solvent to increase the concentration of the compound. Ensure the solution is fully saturated at the boiling point of the solvent. |
| The solution was not cooled sufficiently. | After slow cooling to room temperature, place the flask in an ice bath to maximize crystal formation.[4][5] |
| Premature crystallization during hot filtration. | Use a pre-heated funnel and filter flask for the hot filtration step to prevent the compound from crystallizing on the filter paper.[4][5] |
| Incomplete precipitation. | Add a co-solvent in which the compound is less soluble to induce further precipitation. |
Issue 2: Product is Still Impure After Recrystallization
| Possible Cause | Solution |
| Impurities have similar solubility to the product. | Perform a second recrystallization, potentially with a different solvent system. If impurities persist, column chromatography may be necessary. |
| Rapid cooling trapped impurities in the crystal lattice. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. This allows for the formation of purer crystals.[4] |
| Insufficient washing of the crystals. | Wash the collected crystals with a small amount of cold recrystallization solvent to remove any residual mother liquor containing impurities.[4][5] |
Data Presentation
Table 1: Common Impurities in Crude this compound (Nepafenac)
| Impurity Name | Molecular Formula | Molecular Weight ( g/mol ) |
| 2-Aminobenzophenone (Starting Material) | C₁₃H₁₁NO | 197.23 |
| 2-(2-Amino-3-benzoylphenyl)-2-(methylthio)acetamide | C₁₆H₁₆N₂O₂S | 300.38 |
| 2-Amino-3-benzoyl-5-chlorobenzeneacetamide | C₁₅H₁₃ClN₂O₂ | 288.73 |
| 2-(2-Amino-3-benzoyl-6-chlorophenyl)acetamide | C₁₅H₁₃ClN₂O₂ | 288.73 |
| 2-(2-Amino-3-(hydroxy(phenyl)methyl)phenyl)acetamide | C₁₅H₁₆N₂O₂ | 256.30 |
| Amfenac (Hydrolysis Product) | C₁₅H₁₃NO₃ | 255.27 |
| Amfenac Lactam | C₁₅H₁₁NO₂ | 237.25 |
Source: Adapted from Pharmaffiliates and other synthetic procedure descriptions.[8][9]
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., isopropanol) by heating the mixture on a hot plate with stirring.[4]
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel containing fluted filter paper into a clean, warm flask.[4][5]
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, place the flask in an ice bath to maximize the formation of crystals.[4][5]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[4]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.[4][5]
-
Drying: Dry the purified crystals in a vacuum oven or by air drying until a constant weight is achieved.[4]
Protocol 2: Column Chromatography of this compound
-
Column Preparation: Secure a glass column vertically and add a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.[4]
-
Packing the Column: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing. Add a layer of sand on top of the silica gel.
-
Loading the Sample: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel.
-
Elution: Begin eluting the column with a suitable solvent system (e.g., a gradient of hexane and ethyl acetate). The polarity of the eluent should be gradually increased to separate the compound from its impurities.
-
Fraction Collection: Collect the eluent in fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Mandatory Visualizations
Caption: General purification workflow for crude this compound.
Caption: Relationship between the desired product and common impurity types.
References
- 1. US9630909B2 - Process for the preparation of nepafenac - Google Patents [patents.google.com]
- 2. WO2014207769A1 - Process for the preparation of nepafenac - Google Patents [patents.google.com]
- 3. Process For The Preparation Of Nepafenac [quickcompany.in]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Process for the preparation of nepafenac - Eureka | Patsnap [eureka.patsnap.com]
- 7. Process for the preparation of nepafenac - Eureka | Patsnap [eureka.patsnap.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. researchgate.net [researchgate.net]
Strategies to increase the yield of N-(2-Benzoylphenyl)acetamide synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of N-(2-Benzoylphenyl)acetamide. Our aim is to facilitate the optimization of reaction protocols to achieve higher yields and purity.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis, offering potential causes and actionable solutions.
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Incomplete Reaction: The reaction may not have proceeded to completion. | - Ensure the quality and purity of starting materials, particularly 2-aminobenzophenone and the acetylating agent. - Monitor the reaction progress using Thin Layer Chromatography (TLC).[1][2] - Consider increasing the reaction time or temperature, while carefully monitoring for potential product degradation.[3] - The use of a suitable catalyst may be applicable to drive the reaction forward.[3] |
| Side Reactions: Formation of undesired byproducts can significantly lower the yield of the target compound. | - A common side reaction is the formation of chlorinated impurities, such as 2-amino-3-benzoyl-5-chlorobenzeneacetamide, especially when using chlorinating agents.[4][5][6] - The choice of chlorinating agent (e.g., sulfuryl chloride, N-chlorosuccinimide, t-butylhypochlorite) can influence the formation of these impurities.[4][5][6] - Careful control of the reaction temperature, typically at low temperatures (e.g., -30°C to 0°C), can help minimize side reactions.[4][5] | |
| Product Loss During Workup/Purification: The desired product may be lost during extraction, washing, or crystallization steps. | - Optimize the pH during aqueous workup to minimize the solubility of the product in the aqueous phase.[3] - Select an appropriate solvent system for recrystallization to ensure high recovery of the purified product.[3] | |
| Presence of Impurities | Unreacted Starting Materials: Residual starting materials may contaminate the final product. | - Ensure the reaction goes to completion by monitoring with TLC.[1][3] - Adjust the stoichiometry of the reactants to favor the complete consumption of the limiting reagent.[3] |
| Formation of Halogenated Impurities: Chlorinated byproducts are a known issue in related syntheses. | - The formation of impurities like 2-amino-3-benzoyl-5-chlorobenzeneacetamide has been reported as a significant issue, causing reproducibility problems.[4][5][6] - Purification strategies involving reduction conditions can be employed to convert these halogenated impurities back to the desired product.[4][6] | |
| Reaction Fails to Proceed | Poor Quality of Reagents: Degradation or impurity of starting materials or reagents can inhibit the reaction. | - Use freshly purified or distilled starting materials and anhydrous solvents.[1][3] - Verify the identity and purity of reagents using analytical techniques such as NMR or IR spectroscopy.[3] |
| Inappropriate Reaction Conditions: Incorrect temperature, solvent, or base can prevent the reaction from occurring. | - The reaction is often carried out in chlorinated solvents like dichloromethane (DCM) or ether solvents.[4][5] - An organic base, such as triethylamine, is typically required.[4][5] - The reaction temperature is critical and is often maintained at low temperatures.[4][5] |
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: While direct synthesis of this compound is not extensively detailed as a final product in the provided results, its synthesis is a key step in the production of Nepafenac. The common approach involves the reaction of 2-aminobenzophenone with a suitable acetylating agent. A prevalent method is the reaction of 2-aminobenzophenone with 2-(methylthio)acetamide in the presence of a reagent like sulfuryl chloride, N-chlorosuccinimide, or t-butylhypochlorite, followed by reduction.[4][5][6]
Q2: How can I monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is a convenient and effective method for monitoring the progress of the reaction.[1][2] By spotting the reaction mixture on a TLC plate alongside the starting materials, you can observe the disappearance of the reactants and the appearance of the product spot. This allows for the determination of the optimal reaction time.
Q3: What are the critical reaction parameters to control for a successful synthesis?
A3: Several parameters are crucial for maximizing the yield and purity of this compound:
-
Temperature: The reaction is often conducted at low temperatures (e.g., -30°C to 0°C) to control the reaction rate and minimize the formation of side products.[4][5]
-
Reagent Quality: The purity of 2-aminobenzophenone and the acetylating agent is critical. Using fresh or purified reagents is recommended.[1][3]
-
Solvent: Anhydrous chlorinated solvents like dichloromethane (DCM) or ether solvents are commonly used.[4][5]
-
Base: An organic base, such as triethylamine, is typically used to neutralize the acid generated during the reaction.[4][5]
Q4: What purification methods are effective for this compound?
A4: Common purification techniques for acetamide derivatives include:
-
Recrystallization: This is a widely used method for purifying solid organic compounds.[3] The choice of solvent is crucial for obtaining a high yield of pure crystals.
-
Column Chromatography: For more challenging separations, column chromatography using silica gel can be employed to separate the desired product from impurities.[3]
-
Reduction of Impurities: In cases where halogenated impurities are formed, a reduction step using a catalyst like palladium on carbon can be used to convert the impurity to the desired product.[6]
Experimental Protocols
The following is a detailed protocol for a related synthesis of a key intermediate, which can be adapted for the synthesis of this compound.
Protocol: Synthesis of 2-(2-amino-3-benzoylphenyl)-2-(methylthio)acetamide (An Intermediate)
This protocol is based on a patented procedure for the synthesis of a precursor to Nepafenac.
Materials:
-
2-aminobenzophenone
-
2-(methylthio)acetamide
-
Sulfuryl chloride
-
Triethylamine
-
Methylene dichloride (DCM)
Procedure:
-
Suspend 2-aminobenzophenone (75 g) and 2-(methylthio)acetamide (22 g) in methylene dichloride (450 mL).[4][6]
-
Add a solution of sulfuryl chloride (25 g) in methylene chloride (300 mL) dropwise to the suspension over a period of 30 minutes, maintaining the temperature at -30°C.[4][6]
-
Maintain the reaction mixture at -30°C for 60 minutes.[4][6]
-
The reaction progress can be monitored by TLC.
-
Upon completion, the product can be isolated and purified using standard workup and purification techniques such as extraction and recrystallization.
Data Presentation
The following table summarizes the impact of different reagents on the synthesis of a key intermediate, which is indicative of the challenges in synthesizing this compound derivatives.
| Chlorinating Agent | Key Observation/Issue | Reference |
| t-butylhypochlorite | Formation of several chlorination by-products, leading to low yields. | [7] |
| N-chlorosuccinimide | A known reagent for this type of transformation. | [5][6] |
| N-chlorophthalimide | Used in a process that also forms the 2-amino-3-benzoyl-5-chlorobenzeneacetamide impurity. | [4][5][6] |
| Sulfuryl chloride | A reagent used in a process to afford the intermediate 2-(2-amino-3-benzoylphenyl)-2-(methylthio)acetamide. | [4][5][6][8] |
Visualizations
Logical Workflow for Synthesis and Troubleshooting
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. WO2014207769A1 - Process for the preparation of nepafenac - Google Patents [patents.google.com]
- 5. US9630909B2 - Process for the preparation of nepafenac - Google Patents [patents.google.com]
- 6. Process For The Preparation Of Nepafenac [quickcompany.in]
- 7. US20090312575A1 - Process For Preparing A Benzoylbenzeneacetamide Derivative - Google Patents [patents.google.com]
- 8. Process for the preparation of nepafenac - Eureka | Patsnap [eureka.patsnap.com]
Addressing stability issues in Nepafenac ophthalmic formulations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nepafenac ophthalmic formulations. The information is presented in a question-and-answer format to directly address common stability challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Chemical Stability Issues
Question 1: My Nepafenac formulation is showing significant degradation. What are the common degradation pathways and how can I minimize them?
Answer:
Nepafenac is susceptible to degradation primarily through hydrolysis (acidic and basic conditions) and oxidation.[1][2][3][4] It is relatively stable under thermal, photolytic, and neutral pH conditions.[3][4][5]
-
Hydrolysis: Under acidic or basic conditions, the amide bond in Nepafenac can be hydrolyzed to form Amfenac, its active metabolite.[6] Further degradation can occur. To minimize hydrolysis, maintain the formulation pH within the optimal range of 7.0-8.5, with a preferred pH of 7.8.[7] The use of appropriate buffer systems, such as phosphate or borate buffers, is crucial for pH control.[7][8]
-
Oxidation: Nepafenac can undergo oxidation, leading to the formation of various degradation products, including hydroxy-nepafenac.[2][3] To mitigate oxidative degradation, consider the inclusion of antioxidants in your formulation and protect it from excessive exposure to oxygen. Inert gas blanketing during manufacturing and storage can also be beneficial.
-
Photodegradation: While generally considered photostable, it is still good practice to protect the formulation from light by using opaque or amber-colored packaging.[3][9]
Physical Stability Issues (Suspensions)
Question 2: I am observing crystal growth and changes in particle size distribution in my Nepafenac suspension over time. How can I improve the physical stability?
Answer:
Maintaining a consistent particle size distribution (PSD) is a critical quality attribute for ophthalmic suspensions as it can impact dose uniformity, physical stability, and bioavailability.[10][11]
-
Crystal Growth (Ostwald Ripening): This phenomenon, where larger particles grow at the expense of smaller ones, can be minimized by:
-
Optimizing Particle Size: A narrow particle size distribution with an appropriate mean size can reduce the driving force for crystal growth. Milling techniques can be employed to achieve the desired PSD.[12]
-
Viscosity Modifiers: Increasing the viscosity of the continuous phase can hinder the diffusion of drug molecules, thereby slowing down crystal growth. Polymers like carbomers, hydroxypropyl methylcellulose (HPMC), or polyvinyl alcohol (PVA) are commonly used.[13][14][15]
-
Surfactants: Non-ionic surfactants such as poloxamines or tyloxapol can adsorb onto the crystal surface, inhibiting further growth.[7][13]
-
-
Particle Aggregation: To prevent particles from sticking together:
-
Zeta Potential: Ensure the particles have a sufficient surface charge (zeta potential) to create repulsive forces. The formulation's pH and the presence of ionic excipients can influence this.
-
Wetting Agents/Surfactants: Surfactants improve the wetting of the drug particles by the vehicle, reducing the tendency to agglomerate.[13]
-
-
Crystal Habit: The shape of the crystals can affect the physical stability and manufacturing process. Needle-shaped crystals, for example, can be problematic due to their electrostatic nature.[16] Crystallization from a mixed solvent system (e.g., isopropanol-water) can produce more plate-like crystals with better handling properties.[16][17][18]
Formulation & Excipient Compatibility
Question 3: How can I improve the low aqueous solubility of Nepafenac to develop a solution formulation?
Answer:
The poor water solubility of Nepafenac is a major challenge.[1][2][19] Cyclodextrins have been successfully used to enhance its solubility and enable the development of stable solution formulations.[1][2][6][19][20][21]
-
Cyclodextrins: Methyl-β-cyclodextrin (RAMEB) and hydroxypropyl-β-cyclodextrin (HP-β-CD) can form inclusion complexes with Nepafenac, significantly increasing its aqueous solubility.[1][2][6][21] Studies have shown that a 0.3% Nepafenac solution can be formulated using RAMEB, which remained physically and chemically stable for 12 months at 25°C.[1][2][21]
-
Co-solvents and Polymers: The addition of hydrophilic polymers like polyvinyl alcohol (PVA) and hyaluronic acid can have a synergistic effect with cyclodextrins, further enhancing solubility and stability.[1][2][19][20][21]
Question 4: What are the key excipients to consider for a stable Nepafenac ophthalmic formulation?
Answer:
The choice of excipients is critical for the stability, efficacy, and safety of the final product.
-
Buffering Agents: To maintain the optimal pH of 7.0-8.5.[7] Examples include phosphate and borate buffers.[7][8]
-
Tonicity-Adjusting Agents: To ensure the formulation is isotonic with tears (250-350 mOsm/kg).[13] Sodium chloride and mannitol are commonly used.[8][13]
-
Viscosity-Enhancing Agents (for suspensions): To increase residence time and improve physical stability.[13][15] Examples include carbomers, HPMC, and guar gum.[13][22]
-
Surfactants/Wetting Agents (for suspensions): To ensure uniform dispersion and prevent aggregation.[7][13] Tyloxapol and poloxamines are suitable options.[7][13]
-
Preservatives (for multi-dose formulations): To prevent microbial contamination. Benzalkonium chloride is a common choice, though preservative-free options are preferred to reduce potential ocular surface toxicity.[14][23]
-
Chelating Agents: Edetate disodium (EDTA) can be included to chelate metal ions that may catalyze degradation reactions.[7]
Quantitative Data Summary
Table 1: Forced Degradation of Nepafenac under Various Stress Conditions
| Stress Condition | Reagent/Details | Duration | Degradation Observed | Key Degradation Products | Reference |
| Acid Hydrolysis | 0.01N HCl | 30 minutes | Significant | Amfenac, Cyclic-nepafenac | [1][2][3] |
| Base Hydrolysis | 0.05N NaOH | 1 hour | Significant | Amfenac, Cyclic-nepafenac | [1][2][3] |
| Oxidation | 30% H₂O₂ | 30 minutes | Significant | Hydroxy-nepafenac | [1][2][3] |
| Thermal | 105°C | 24 hours | Stable | - | [1][3] |
| Photolytic | 1.2 million lux hours | - | Stable | - | [1] |
| Humidity | 95% RH / 25°C | 8 hours | Stable | - | [2] |
Table 2: Excipient Effects on Nepafenac Solubility in Cyclodextrin-Based Formulations
| Cyclodextrin | Polymer (1%) | Resulting Nepafenac Solubility | Reference |
| γ-Cyclodextrin | Polyvinylpyrrolidone (PVP) | Slightly decreased | [24] |
| γ-Cyclodextrin | Carboxymethyl cellulose (CMC) | Slightly decreased | [24] |
| γ-Cyclodextrin | Tyloxapol | Slightly decreased | [24] |
| γ-Cyclodextrin | Polyvinyl alcohol (PVA) | Almost tripled | [24] |
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method for Nepafenac
This protocol outlines a general method for the analysis of Nepafenac and its degradation products. Method optimization and validation according to ICH guidelines are essential.
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.
-
Column: A C18 column (e.g., SHISEIDO CAP CELL PAK C18, 4.6mm I.D. x 250mm, 5µm).[5]
-
Mobile Phase: A mixture of Acetonitrile and a phosphate buffer (pH 4.0, adjusted with glacial acetic acid) in a ratio of 60:40 (v/v).[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 25°C.[5]
-
Detection Wavelength: 240 nm.[5]
-
Injection Volume: 10 µL.
-
Sample Preparation:
-
Forced Degradation Sample Preparation:
-
Acid/Base Hydrolysis: Treat the drug substance with acid (e.g., 0.1N HCl) or base (e.g., 0.1N NaOH) at room temperature or elevated temperature for a specific period. Neutralize the solution before dilution and injection.
-
Oxidative Degradation: Treat the drug substance with an oxidizing agent (e.g., 3-30% H₂O₂) at room temperature.
-
Thermal Degradation: Expose the solid drug or a solution to dry heat (e.g., 80-105°C).
-
Photodegradation: Expose the drug solution to UV and visible light as per ICH Q1B guidelines.
-
Visualizations
Caption: Chemical degradation pathways of Nepafenac.
Caption: Workflow for stability testing of Nepafenac formulations.
Caption: Troubleshooting logic for physical instability in Nepafenac suspensions.
References
- 1. Synergic Effect of Methyl-β-Cyclodextrin and Hydrophilic Polymers on Nepafenac Solubilization: Development of a 0.3% Ophthalmic Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synergic Effect of Methyl-β-Cyclodextrin and Hydrophilic Polymers on Nepafenac Solubilization: Development of a 0.3% Ophthalmic Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Forced degradation of nepafenac: Development and validation of stability indicating UHPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rjptonline.org [rjptonline.org]
- 5. ajpamc.com [ajpamc.com]
- 6. researchgate.net [researchgate.net]
- 7. US20060257486A1 - Suspension formulations of nepafenac and other ophthalmic drugs for topical treatment of ophthalmic disorders - Google Patents [patents.google.com]
- 8. CN104490861A - Sustained-release nepafenac eye-drops preparation - Google Patents [patents.google.com]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. complexgenerics.org [complexgenerics.org]
- 11. Biopharmaceutics of Topical Ophthalmic Suspensions: Importance of Viscosity and Particle Size in Ocular Absorption of Indomethacin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. US7834059B2 - Topical nepafenac formulations - Google Patents [patents.google.com]
- 14. Topical ophthalmic NSAIDs: a discussion with focus on nepafenac ophthalmic suspension - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 17. US20060078573A1 - Methods of modifying crystal habit - Google Patents [patents.google.com]
- 18. Modification of crystal habit and its role in dosage form performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synergic Effect of Methyl-β-Cyclodextrin and Hydrophilic Polymers on Nepafenac Solubilization: Development of a 0.3% Ophthalmic Solution [mdpi.com]
- 20. iovs.arvojournals.org [iovs.arvojournals.org]
- 21. researchgate.net [researchgate.net]
- 22. accessdata.fda.gov [accessdata.fda.gov]
- 23. reviewofophthalmology.com [reviewofophthalmology.com]
- 24. Nepafenac-Loaded Cyclodextrin/Polymer Nanoaggregates: A New Approach to Eye Drop Formulation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting peak tailing in Nepafenac HPLC analysis
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding peak tailing in the HPLC analysis of Nepafenac.
Troubleshooting Guide: Peak Tailing
Q1: I am observing significant peak tailing with my Nepafenac analysis on a C18 column. What are the most likely causes?
Peak tailing in the HPLC analysis of Nepafenac is a common issue and typically points to secondary interactions between the analyte and the stationary phase, or suboptimal mobile phase conditions. The most probable causes include:
-
Secondary Silanol Interactions: Nepafenac has a primary amine group. At a typical mobile phase pH of around 4.0, this group is protonated, making Nepafenac a cationic species. These positively charged molecules can interact with negatively charged, ionized residual silanol groups (Si-O⁻) on the surface of standard C18 silica packing material. This secondary ionic interaction, in addition to the primary reversed-phase interaction, can lead to delayed elution for some molecules, resulting in a tailing peak.[1][2]
-
Inappropriate Mobile Phase pH: If the mobile phase pH is not adequately controlled or is too close to the pKa of the residual silanols (typically around 3.5-4.5), a mixed population of ionized and non-ionized silanols will exist. This inconsistent surface chemistry exacerbates the secondary interactions and can lead to poor peak shape.[3][4]
-
Low Buffer Concentration: An insufficient buffer concentration in the mobile phase may not be able to maintain a consistent pH across the column, especially at the point of sample injection. This can lead to changes in the ionization state of both Nepafenac and the silanol groups, contributing to peak tailing.[4]
-
Column Degradation: Over time, columns can degrade. The stationary phase can be stripped, especially at high pH, or the column can become contaminated with strongly retained compounds. A void at the head of the column can also cause significant peak distortion.
-
Sample Overload: Injecting too much sample can saturate the stationary phase, leading to broader and more asymmetrical peaks.[5]
Q2: How can I adjust my mobile phase to reduce peak tailing for Nepafenac?
Optimizing the mobile phase is the most effective way to address peak tailing for ionizable compounds like Nepafenac.
-
pH Adjustment: Control the mobile phase pH to be between 2.5 and 4.0. Operating at a lower pH (e.g., pH 3.0) ensures that the residual silanol groups on the column are fully protonated (Si-OH). This minimizes the ionic interaction with the protonated Nepafenac molecule, leading to a more symmetrical peak shape based primarily on hydrophobic interactions.[1][6]
-
Buffer Selection and Concentration: Use a buffer with a pKa close to the desired mobile phase pH. Ammonium formate is a common choice for Nepafenac analysis and is effective at a pH of 4.0.[7][8] Ensure the buffer concentration is sufficient, typically between 10-25 mM, to maintain a stable pH throughout the analysis.[4]
-
Organic Modifier: While acetonitrile and methanol are both common organic modifiers, their choice can sometimes influence peak shape. If tailing persists, trying different ratios or switching the organic modifier might be beneficial.
Q3: Are there specific HPLC columns that are better suited for analyzing Nepafenac?
Yes, column choice is critical. While a standard C18 column can be used, often with significant method optimization, modern columns are designed to minimize the issues that cause peak tailing with basic compounds.
-
End-Capped Columns: Use a high-quality, fully end-capped C18 or C8 column. End-capping treats the silica surface with a small silylating agent to block many of the residual silanol groups, reducing the sites available for secondary interactions.
-
Charged Surface Hybrid (CSH) Columns: Columns with Charged Surface Hybrid (CSH) technology are particularly effective. These columns have a low level of positive charge on the surface of the stationary phase, which helps to repel basic, positively charged analytes like protonated Nepafenac from interacting with the underlying silanols. This technology is known to provide excellent peak shapes for basic compounds even at low ionic strength and acidic pH.[7][9]
-
Guard Column: Always use a guard column with the same stationary phase as the analytical column. This protects the analytical column from strongly retained impurities in the sample that could otherwise degrade its performance and contribute to peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a mobile phase for Nepafenac analysis?
A robust starting point, based on published methods, would be a mobile phase consisting of a 10 mM ammonium formate buffer with the pH adjusted to 4.0 as the aqueous phase, and a mixture of acetonitrile and methanol as the organic phase.[7][8] A gradient or isocratic elution can then be optimized to achieve the desired separation.
Q2: The validation report for my method shows a tailing factor of 1.76. Is this acceptable?
A tailing factor (Tf) or asymmetry factor (As) of 1.76 is quite high. While some methods may deem this acceptable depending on the application, for quantitative analysis, a value closer to 1.0 is ideal. A value greater than 1.5 often indicates that the method is not robust and that peak integration could be inaccurate. You should take steps to improve the peak shape.
Q3: Can my sample solvent cause peak tailing?
Yes. Ideally, your sample should be dissolved in the mobile phase itself or in a solvent that is weaker (more aqueous) than the mobile phase. Dissolving the sample in a much stronger solvent (e.g., 100% acetonitrile) can cause peak distortion, including fronting or tailing, due to solvent mismatch effects at the point of injection.
Q4: I've optimized my mobile phase and am using a modern column, but still see some tailing. What else can I check?
If tailing persists after method optimization, consider these hardware-related issues:
-
Extra-column Volume: Ensure that the tubing between the injector, column, and detector is as short as possible and has a narrow internal diameter. Excessive extra-column volume can cause peak broadening and tailing.
-
Blocked Frit: A partially blocked inlet frit on the column or guard column can distort the flow path and lead to poor peak shape. Try back-flushing the column (if permitted by the manufacturer) or replacing the frit.
-
Detector Settings: Ensure your detector's data acquisition rate is appropriate for the peak width. A slow sampling rate can distort the shape of narrow peaks.
Data Presentation: Impact of Method Parameters on Peak Shape
The following table summarizes how different HPLC conditions can affect the peak shape of Nepafenac.
| Parameter | Suboptimal Method | Optimized Method | Rationale for Improvement |
| Column Type | Standard C18 | Charged Surface Hybrid (CSH) C18[7][9] | CSH technology repels the cationic Nepafenac from interacting with residual silanols, significantly reducing a primary cause of tailing. |
| Mobile Phase pH | Not buffered (e.g., Acetonitrile:Water) | Buffered to pH 4.0 with Ammonium Formate[7][8] | Buffering at an acidic pH protonates residual silanols, minimizing their ionic interaction with the protonated analyte. |
| Reported Peak Tailing Factor | 1.76 | "Excellent Peak Shape" (Implies Tf ≈ 1.0-1.2)[7][9] | The combination of a suitable column and a buffered mobile phase directly addresses the root causes of secondary interactions. |
Experimental Protocols
Recommended HPLC Method for Symmetrical Nepafenac Peak Shape
This protocol is based on methods demonstrated to yield excellent peak symmetry for Nepafenac and its related substances.[7][9]
-
HPLC System: UPLC/HPLC system with a photodiode array (PDA) or UV detector.
-
Column: Waters Acquity CSH C18, 1.7 µm, 2.1 x 100 mm (or equivalent column designed for basic analytes).
-
Mobile Phase A: 10 mM Ammonium Formate in water, pH adjusted to 4.0 with formic acid.
-
Mobile Phase B: Acetonitrile and Methanol (70:30 v/v).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 30°C.
-
Detector Wavelength: 245 nm.
-
Injection Volume: 1-5 µL.
-
Sample Diluent: Water:Acetonitrile (50:50 v/v).
-
Gradient Program:
-
0.0 min: 20% B
-
4.5 min: 60% B
-
6.5 min: 80% B
-
6.6 min: 20% B
-
8.0 min: End of Run
-
Visualizations
Caption: A logical workflow for diagnosing and resolving peak tailing issues.
References
- 1. aapco.org [aapco.org]
- 2. agilent.com [agilent.com]
- 3. HPLC Tips & Tricks: Mobile Phase Preparation Part 2 - Buffers [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 6. rjptonline.org [rjptonline.org]
- 7. japer.in [japer.in]
- 8. rjptonline.org [rjptonline.org]
- 9. Development and validation of HPLC analytical method for nepafenac in ophthalmic dosage form (suspension) - PubMed [pubmed.ncbi.nlm.nih.gov]
Suppression of side reactions in N-(2-Benzoylphenyl)acetamide synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of N-(2-Benzoylphenyl)acetamide. It is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of this compound | Incomplete reaction. | - Ensure starting materials are pure and dry. - Increase reaction time or temperature, while monitoring for product degradation using Thin Layer Chromatography (TLC).[1] - Consider the use of a suitable catalyst to drive the reaction to completion.[1] |
| Formation of di-acylated byproduct. | - Maintain a 1:1 molar ratio of the amine starting material to the acylating agent.[1] - Add the acylating agent dropwise at a low temperature to control the reaction rate.[1] | |
| Product loss during workup or purification. | - Optimize the solvents used for extraction and recrystallization. - During aqueous workup, ensure the pH is appropriately adjusted to minimize the solubility of the product in the aqueous phase.[1] | |
| Presence of a Chlorinated Impurity | Use of a chlorinating agent in the synthesis. | - Several patented syntheses of related compounds utilize N-chlorosuccinimide, t-butylhypochlorite, or sulfuryl chloride, which can lead to the formation of chlorinated impurities like 2-amino-3-benzoyl-5-chlorobenzeneacetamide.[2][3][4][5] |
| Removal of existing chlorinated impurity. | - A purification process involving reducing conditions can convert the halogenated impurity back to the desired product. For example, treating the impure product with a hydrogen source and a catalyst like palladium on carbon.[3][4] | |
| Reaction Fails to Proceed | Poor quality of reagents. | - Use freshly purified or distilled starting materials. - Verify the purity and identity of reagents using analytical methods like NMR or IR spectroscopy.[1] |
| Inappropriate solvent. | - Choose a solvent in which both reactants are soluble and that is inert under the reaction conditions. Dichloromethane and tetrahydrofuran are commonly used.[1] | |
| Lack of a necessary base. | - If using an acyl chloride, a non-nucleophilic base such as triethylamine or pyridine may be required to neutralize the generated HCl.[1] | |
| Difficulty in Product Purification | Unreacted starting materials. | - Monitor the reaction to completion using TLC to ensure all starting materials are consumed.[1] - Adjust the stoichiometry of the reactants if necessary. |
| Formation of hard-to-remove byproducts. | - Optimize reaction conditions (temperature, reaction time, stoichiometry) to minimize the formation of byproducts. - Employ column chromatography with a suitable eluent system or recrystallization from an appropriate solvent to purify the product.[6] |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A1: A common approach is the acylation of a 2-aminobenzophenone derivative. For instance, reacting 2-aminobenzophenone with an appropriate acetylating agent. The choice of reactants and catalysts can vary, with some methods employing a Friedel-Crafts type acylation.
Q2: What are the primary side reactions to be aware of during the synthesis?
A2: The main side reactions of concern are over-acylation (di-acylation) of the amine and potential halogenation of the aromatic ring if chlorinating agents are used in the synthetic scheme.[1][2][3][4][5] The formation of a structurally similar impurity, 2-amino-3-benzoyl-5-chlorobenzeneacetamide, has been noted as a significant issue in related syntheses.[2][3][4][5]
Q3: How can the progress of the reaction be monitored?
A3: Thin Layer Chromatography (TLC) is a straightforward and effective method for monitoring the progress of the reaction.[1][6] By spotting the reaction mixture alongside the starting materials, the consumption of reactants and the formation of the product can be visualized.
Q4: What are the recommended purification techniques for this compound?
A4: Common purification methods include recrystallization from a suitable solvent and column chromatography on silica gel.[1][6] For the removal of specific impurities like chlorinated byproducts, a chemical conversion under reducing conditions followed by crystallization can be effective.[3][4]
Experimental Protocols
General Synthesis of this compound Derivative
This protocol is a general guideline based on related syntheses and may require optimization.
Materials:
-
2-aminobenzophenone
-
Anhydrous dichloromethane (DCM)
-
Acetyl chloride or acetic anhydride
-
Triethylamine
-
1N HCl
-
Saturated NaHCO3 solution
-
Brine
-
Anhydrous Na2SO4
Procedure:
-
In a round-bottom flask, dissolve 2-aminobenzophenone (1 equivalent) in anhydrous DCM.
-
Add triethylamine (1.1 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.05 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction's progress by TLC.[6]
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer successively with 1N HCl, saturated NaHCO3 solution, and brine.[6]
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.[6]
-
Purify the crude product by column chromatography on silica gel or by recrystallization.[6]
Purification of this compound Containing a Chlorinated Impurity
This protocol describes a method to remove a chlorinated impurity by reduction.[4]
Materials:
-
Crude this compound containing a chlorinated impurity
-
Methanol
-
Triethylamine
-
10% Palladium on carbon (Pd/C)
-
Hydrogen gas source
Procedure:
-
Dissolve the crude product in methanol in a suitable reaction vessel.
-
Add triethylamine and a catalytic amount of 10% Pd/C.
-
Apply hydrogen gas to the mixture at a pressure of 5-7 psi and a temperature of 40-45 °C for 8-10 hours.[4]
-
After the reaction is complete, filter the mixture to remove the catalyst.
-
Concentrate the filtrate to obtain the purified product.[4]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. US9630909B2 - Process for the preparation of nepafenac - Google Patents [patents.google.com]
- 3. WO2014207769A1 - Process for the preparation of nepafenac - Google Patents [patents.google.com]
- 4. Process For The Preparation Of Nepafenac [quickcompany.in]
- 5. US20160214927A1 - Process for the preparation of nepafenac - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Optimization of Nepafenac Nanoparticle Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for optimizing drug loading in Nepafenac nanoparticle formulations.
Frequently Asked Questions (FAQs)
Q1: What is the difference between Drug Loading Content (DLC) and Encapsulation Efficiency (EE%)?
A:
-
Drug Loading Content (DLC) refers to the weight percentage of the drug relative to the total weight of the nanoparticle. It indicates how much drug is present in the formulation.
-
Encapsulation Efficiency (EE%) is the percentage of the initial drug amount used in the formulation that has been successfully encapsulated within the nanoparticles. It measures the efficiency of the preparation process.[1]
Q2: What are the common methods for preparing Nepafenac nanoparticles?
A: Several methods are employed, with the choice depending on the desired particle characteristics and the properties of the polymers used. Common techniques include:
-
Solvent Dispersion/Nanoprecipitation: This involves dissolving the polymer and Nepafenac in a volatile organic solvent and then adding this solution to an aqueous phase (an anti-solvent) under stirring, causing the polymer and drug to precipitate as nanoparticles.[1][2]
-
Direct Dissolution: In this method, the copolymer and drug are dissolved directly in an aqueous solvent, leading to the formation of micelles.[2]
-
Dialysis Method: This technique is often used for forming polymeric micelles, where the drug and polymer are dissolved in a solvent and then dialyzed against water to remove the solvent and trigger self-assembly.[2]
-
Emulsion Solvent Evaporation: This method, particularly the double emulsion (w/o/w) variant, is suitable for encapsulating hydrophilic drugs into hydrophobic polymers like PLGA.[3]
Q3: Why is my Polydispersity Index (PDI) high (>0.3)?
A: A high PDI indicates a wide range of particle sizes, suggesting a non-uniform sample. Common causes include:
-
Particle Aggregation: Insufficient stabilization can cause nanoparticles to clump together.
-
Inadequate Energy Input: Insufficient mixing, sonication, or homogenization during formulation can lead to inconsistent particle formation.
-
High Polymer Concentration: overly high concentrations of the polymer can result in larger and more varied particle sizes.[4]
Q4: What is the role of cyclodextrins (CDs) in Nepafenac formulations?
A: Cyclodextrins are used to enhance the aqueous solubility of poorly soluble drugs like Nepafenac. By forming inclusion complexes, CDs can increase the drug concentration in the formulation. The addition of hydrophilic polymers to these drug/CD complexes can further improve solubility and promote the formation of nanoaggregates.[5][6]
Q5: Which analytical techniques are used to quantify the amount of Nepafenac in nanoparticles?
A: The most common methods are:
-
UV-VIS Spectrophotometry: A straightforward method for determining Nepafenac concentration in the supernatant after separating the nanoparticles.[6]
-
High-Performance Liquid Chromatography (HPLC) / Ultra-Performance Liquid Chromatography (UPLC): These are highly sensitive and specific methods used for accurate quantification of Nepafenac, especially for separating it from impurities or degradation products.[7][8][9]
Troubleshooting Guide: Common Experimental Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Drug Loading (DLC) or Encapsulation Efficiency (EE%) | 1. Poor Drug-Polymer Interaction: The drug has low affinity for the polymer matrix. 2. High Drug Solubility in External Phase: The drug partitions into the aqueous phase instead of the nanoparticles during formulation. 3. Suboptimal Drug-to-Polymer Ratio: An excess of drug relative to the polymer's capacity. 4. Inefficient Process Parameters: Insufficient mixing or energy input during encapsulation. | 1. Select a Different Polymer: Choose a polymer with a higher affinity for Nepafenac (e.g., PLGA, chitosan).[4] 2. Modify the Aqueous Phase: Adjust the pH of the external phase to decrease Nepafenac's solubility. For some drugs, adjusting the pH to the isoelectric point can enhance loading.[3] 3. Optimize Drug-to-Polymer Ratio: Systematically test different ratios (e.g., 1:5, 1:10, 1:20) to find the optimal loading capacity.[4] 4. Adjust Process Parameters: Increase homogenization speed, sonication energy, or stirring rate to promote more efficient encapsulation.[4] |
| Large Particle Size (>300 nm) or Aggregation | 1. High Polymer/Lipid Concentration: Leads to larger particle formation. 2. Inadequate Stabilizer/Surfactant: Insufficient amount of stabilizer (e.g., PVA, Poloxamer) to cover the nanoparticle surface and prevent aggregation. 3. Slow Solvent Diffusion: Inappropriate solvent selection can lead to slower precipitation and larger particles.[4] | 1. Reduce Polymer Concentration: Lower the amount of polymer used in the organic phase.[4] 2. Optimize Stabilizer Concentration: Increase the concentration of the stabilizer in the aqueous phase to ensure complete surface coverage.[4] 3. Test Different Solvents: Use organic solvents with good miscibility with the aqueous phase (e.g., acetone, ethanol) to achieve faster diffusion and smaller particles.[4] |
| Inaccurate or Inconsistent DLC/EE% Measurements | 1. Incomplete Separation of Nanoparticles: Centrifugation speed or time may be insufficient to pellet all nanoparticles, leaving some in the supernatant and leading to an underestimation of encapsulated drug.[10] 2. Drug Leakage During Separation: The separation process itself might cause the premature release of the drug from the nanoparticles. 3. Analytical Method Issues: The analytical method (e.g., UV-Vis) may not be validated, or high sample dilution can introduce significant errors.[10] | 1. Optimize Separation Technique: Use ultracentrifugation and ensure the speed and duration are sufficient to completely pellet the nanoparticles.[4] 2. Validate the Separation: Analyze a sample of "empty" nanoparticles to ensure they do not interfere with the drug's absorbance or chromatographic peak.[10] 3. Validate Analytical Method: Ensure the method is validated for linearity, accuracy, and precision within the expected concentration range of your samples. Minimize dilution steps where possible.[4][10] |
Data Presentation: Formulation Parameters
The following tables summarize how different formulation variables can influence the final characteristics of Nepafenac nanoparticles. Data is representative and compiled from typical findings in nanoparticle research.
Table 1: Influence of Polymer Type and Ratio on Nanoparticle Properties
| Polymer | Drug:Polymer Ratio (w/w) | Avg. Particle Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) |
| PLGA | 1:10 | 180 - 250 | 0.1 - 0.2 | 70 - 85 |
| Chitosan | 1:5 | 200 - 350 | 0.2 - 0.4 | 50 - 75 |
| Poloxamer 407 | 1:10 | 100 - 180 | 0.1 - 0.25 | 60 - 80 |
| PVA | 1:20 | 220 - 400 | 0.2 - 0.3 | 40 - 65 |
Table 2: Effect of Process Parameters on Drug Loading (Nanoprecipitation Method)
| Parameter Varied | Setting | Outcome on Drug Loading | Rationale |
| Stirring Speed | Low (400 rpm) vs. High (1200 rpm) | Higher speed generally increases EE% | Faster mixing leads to rapid supersaturation and smaller particle formation, trapping the drug more efficiently.[11] |
| Organic Solvent | Acetone vs. Dichloromethane (DCM) | Acetone often yields higher EE% | Acetone's rapid diffusion into the aqueous phase causes faster polymer precipitation, enhancing drug entrapment. |
| Aqueous Phase pH | pH 5.0 vs. pH 7.4 | Varies; must be optimized | Drug solubility in the aqueous phase is pH-dependent. Reducing solubility can drive the drug into the polymer matrix.[3] |
| Stabilizer Conc. | Low (0.5% PVA) vs. High (2% PVA) | Higher concentration can slightly decrease EE% | While essential for stability, excess surfactant can form micelles that may solubilize the drug in the aqueous phase, competing with encapsulation. |
Experimental Protocols
Protocol 1: Preparation of Nepafenac-Loaded PLGA Nanoparticles by Nanoprecipitation
Objective: To formulate Nepafenac-loaded nanoparticles using a simple and reproducible nanoprecipitation method.
Materials:
-
Nepafenac
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Acetone (or other suitable water-miscible organic solvent)
-
Polyvinyl Alcohol (PVA) or Poloxamer 187 (as a stabilizer)
-
Deionized water
Procedure:
-
Prepare the Organic Phase: Accurately weigh 10 mg of Nepafenac and 100 mg of PLGA (for a 1:10 drug:polymer ratio). Dissolve both in 5 mL of acetone. Ensure complete dissolution using a vortex mixer or sonicator.
-
Prepare the Aqueous Phase: Dissolve the stabilizer (e.g., 1% w/v PVA) in 20 mL of deionized water. Stir until a clear solution is obtained.
-
Induce Nanoprecipitation: While vigorously stirring the aqueous phase on a magnetic stirrer (e.g., at 800-1000 rpm), add the organic phase dropwise using a syringe. A milky-white suspension should form immediately.
-
Solvent Evaporation: Continue stirring the suspension at room temperature for at least 4 hours (or overnight) in a fume hood to allow for the complete evaporation of the organic solvent (acetone).
-
Purification: Transfer the nanoparticle suspension to centrifuge tubes. Centrifuge at high speed (e.g., 15,000 x g for 30 minutes at 4°C) to pellet the nanoparticles.
-
Washing: Discard the supernatant, resuspend the pellet in deionized water (using sonication to aid dispersion), and centrifuge again. Repeat this washing step twice to remove unencapsulated drug and excess stabilizer.
-
Final Formulation: After the final wash, resuspend the nanoparticle pellet in a known volume of deionized water or a suitable buffer for characterization and storage at 4°C.
Protocol 2: Determination of Drug Loading and Encapsulation Efficiency (Indirect Method)
Objective: To quantify the amount of Nepafenac loaded into the nanoparticles.
Procedure:
-
Sample Collection: During the purification step (Protocol 1, Step 5), carefully collect the supernatant after the first centrifugation. This supernatant contains the amount of free, unencapsulated Nepafenac.
-
Sample Preparation: Filter the supernatant through a 0.22 µm syringe filter to remove any stray nanoparticles. Dilute the supernatant with a suitable solvent (e.g., mobile phase for HPLC, or a specific buffer for UV-Vis) to a concentration that falls within the linear range of your calibration curve.
-
Quantification: Analyze the diluted supernatant using a validated UV-Vis Spectrophotometer or HPLC method to determine the concentration of free Nepafenac.[6][8]
-
Calculations:
-
Total Drug: The initial amount of Nepafenac added (e.g., 10 mg).
-
Free Drug: The amount of Nepafenac measured in the supernatant and washing solutions.
-
Loaded Drug = Total Drug - Free Drug
-
Weight of Nanoparticles: This can be determined by lyophilizing (freeze-drying) a known volume of the washed nanoparticle suspension to obtain the dry weight.
Formulas:
-
Encapsulation Efficiency (EE%) = (Loaded Drug / Total Drug) x 100
-
Drug Loading Content (DLC%) = (Loaded Drug / Total Weight of Nanoparticles) x 100
-
Visualizations: Workflows and Pathways
Caption: General workflow for Nepafenac nanoparticle formulation and characterization.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. In Vitro and Ex Vivo Evaluation of Nepafenac-Based Cyclodextrin Microparticles for Treatment of Eye Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. rjptonline.org [rjptonline.org]
- 9. rjptonline.org [rjptonline.org]
- 10. Direct Quantification of Drug Loading Content in Polymeric Nanoparticles by Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Drug Loading Augmentation in Polymeric Nanoparticles Using a Coaxial Turbulent Jet Mixer: Yong Investigator Perspective - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Anti-inflammatory Activity of N-(2-Benzoylphenyl)acetamide and Ketorolac
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-inflammatory properties of the well-established non-steroidal anti-inflammatory drug (NSAID), Ketorolac, and the investigational compound, N-(2-Benzoylphenyl)acetamide. While Ketorolac's mechanism and efficacy are well-documented, data on this compound is limited. This document synthesizes the available information on both compounds and related acetamide derivatives to provide a comparative framework and guide future research.
Executive Summary
Mechanism of Action
Ketorolac: Inhibition of Prostaglandin Synthesis
The primary mechanism of action for Ketorolac's anti-inflammatory effect is the inhibition of cyclooxygenase enzymes, COX-1 and COX-2.[1][2][4] By blocking these enzymes, Ketorolac prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[2]
Caption: Ketorolac inhibits COX-1 and COX-2, blocking prostaglandin synthesis.
This compound: A Potential Anti-inflammatory Agent
The precise mechanism of action for this compound has not been elucidated. However, studies on related compounds suggest potential anti-inflammatory pathways:
-
Cyclooxygenase Inhibition: Derivatives of N-(2-benzoylphenyl)alanine have been synthesized and shown to possess anti-inflammatory activity, with a proposed mechanism involving binding to the cyclooxygenase enzyme.[6]
-
Cytokine and Oxidative Stress Modulation: Other related acetamide derivatives, such as N-(2-hydroxy phenyl) acetamide, have been shown to exert anti-inflammatory effects by reducing the levels of pro-inflammatory cytokines (e.g., IL-1β, TNF-α) and reactive oxygen species (ROS) in animal models of arthritis.[7]
Further research is required to determine the specific molecular targets of this compound.
Comparative In Vitro and In Vivo Anti-inflammatory Activity
The following tables summarize the available quantitative data for Ketorolac and provide a template for the future evaluation of this compound.
Table 1: In Vitro Cyclooxygenase (COX) Inhibitory Activity
| Compound | Target | IC50 (µM) |
| Ketorolac | COX-1 | Reported IC50 values vary across studies |
| COX-2 | Reported IC50 values vary across studies | |
| This compound | COX-1 | Data not available |
| COX-2 | Data not available |
Note: IC50 values represent the concentration of the drug required to inhibit 50% of the enzyme's activity and are determined experimentally.
Table 2: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Paw Edema Model
| Compound | Dose (mg/kg) | Paw Edema Inhibition (%) |
| Ketorolac | Varies by study | Demonstrates significant dose-dependent inhibition |
| This compound | - | Data not available |
| Related Compound: N-(2-CarboxyPhenyl)-2-(1H-benzotriazol-1-yl)-acetamide | 25 | 64.88%[8] |
Experimental Protocols
A direct comparison of the anti-inflammatory activity of this compound and Ketorolac can be achieved using standardized in vitro and in vivo models.
In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay
This assay determines the potency of a compound in inhibiting the COX-1 and COX-2 enzymes.
Objective: To determine the IC50 values of this compound and Ketorolac for COX-1 and COX-2.
Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes.
-
Arachidonic acid (substrate).
-
Test compounds (this compound, Ketorolac) and a reference standard (e.g., Indomethacin).
-
Assay buffer (e.g., Tris-HCl buffer).
-
Detection kit for prostaglandin E2 (PGE2).
Procedure:
-
Prepare serial dilutions of the test compounds and the reference standard.
-
In a multi-well plate, add the assay buffer, the enzyme (COX-1 or COX-2), and the test compound/reference standard.
-
Pre-incubate the mixture for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Incubate for a defined period (e.g., 10 minutes) at 37°C.
-
Stop the reaction by adding a stopping reagent (e.g., a solution of HCl).
-
Measure the amount of PGE2 produced using an ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
In Vivo Carrageenan-Induced Paw Edema in Rats
This is a widely used and validated model for evaluating the anti-inflammatory activity of new compounds in acute inflammation.
Objective: To compare the in vivo anti-inflammatory efficacy of this compound and Ketorolac.
Animals:
-
Male Wistar or Sprague-Dawley rats (150-200 g).
Materials:
-
Test compounds (this compound, Ketorolac) and a reference standard (e.g., Indomethacin).
-
Vehicle (e.g., 0.5% carboxymethyl cellulose).
-
Carrageenan solution (1% w/v in sterile saline).
-
Plethysmometer for measuring paw volume.
Procedure:
-
Divide the rats into groups (n=6-8 per group): Vehicle control, reference standard, and different doses of the test compounds.
-
Administer the test compounds, reference standard, or vehicle orally or intraperitoneally.
-
After a specific time (e.g., 1 hour), measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume at different time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Calculate the percentage of edema inhibition for each group at each time point using the following formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
Caption: Workflow for the comparative anti-inflammatory evaluation.
Conclusion
Ketorolac is a well-established NSAID with a clear mechanism of action and proven anti-inflammatory efficacy. This compound remains a compound of interest, with its anti-inflammatory potential inferred from the activity of structurally related molecules. The lack of direct comparative studies necessitates further research. The experimental protocols and comparative framework provided in this guide offer a clear pathway for the systematic evaluation of this compound's anti-inflammatory properties against a clinically relevant comparator like Ketorolac. Such studies are crucial to elucidate its mechanism of action and determine its potential as a novel anti-inflammatory agent.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Comparative efficacy of non-steroidal anti-inflammatory drugs in ankylosing spondylitis: a Bayesian network meta-analysis of clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative safety of non-steroidal anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Choosing a nonsteroidal anti-inflammatory drug for pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ocular Penetration and Anti-inflammatory Activity of Ketorolac 0.45% and Bromfenac 0.09% Against Lipopolysaccharide-Induced Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antiinflammatory activity of N-(2-benzoylphenyl)alanine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N-(2-hydroxy phenyl) acetamide inhibits inflammation-related cytokines and ROS in adjuvant-induced arthritic (AIA) rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of Ocular Penetration: Nepafenac vs. Diclofenac
For Researchers, Scientists, and Drug Development Professionals
In the management of ocular inflammation and pain, particularly following surgical procedures, the efficacy of topical nonsteroidal anti-inflammatory drugs (NSAIDs) is intrinsically linked to their ability to penetrate the ocular surface and reach target tissues in therapeutic concentrations. This guide provides an objective comparison of the ocular penetration of two commonly prescribed NSAIDs: Nepafenac and Diclofenac, supported by experimental data.
Executive Summary
Nepafenac, a prodrug, demonstrates superior corneal penetration compared to Diclofenac.[1][2][3] This enhanced permeability is attributed to its neutral, non-ionic chemical structure, which facilitates passage through the lipophilic corneal epithelium. Following penetration, Nepafenac is rapidly converted by intraocular hydrolases to its active metabolite, amfenac, a potent inhibitor of cyclooxygenase (COX) enzymes.[2][4][5][6][7][8] This targeted bioactivation within the eye may contribute to its sustained therapeutic effect. In contrast, Diclofenac, an acidic molecule, exhibits comparatively lower corneal permeability. Clinical studies suggest that Nepafenac's enhanced penetration translates to a greater efficacy in controlling postoperative inflammation.
Quantitative Comparison of Ocular Penetration
The following tables summarize the available quantitative data on the concentration of Nepafenac, its active metabolite amfenac, and Diclofenac in human aqueous humor from separate clinical studies. It is important to note that these values were not obtained from a head-to-head comparative trial and should be interpreted with this consideration.
Table 1: Aqueous Humor Concentration Following Topical Administration of Nepafenac 0.1%
| Compound | Maximum Mean Concentration (Cmax) | Time to Cmax | Study Population |
| Nepafenac | 177 ng/mL | 1 hour post-dose | 25 cataract surgery patients (single dose) |
| Amfenac | 44.8 ng/mL | 1 hour post-dose | 25 cataract surgery patients (single dose) |
Data sourced from a study on the pharmacokinetics of Nepafenac ophthalmic suspension.[6]
Table 2: Aqueous Humor Concentration Following Topical Administration of Diclofenac 0.1%
| Compound | Mean Concentration | Time of Sample Collection | Study Population |
| Diclofenac | 4.98 ng/µL (4980 ng/mL) | 30 minutes after last dose | 8 cataract surgery patients |
Data sourced from a study on the penetration of topically applied Diclofenac and Ketorolac.[4][5]
Table 3: Comparative Corneal Permeability in a Rabbit Model
| Compound | Permeation Coefficient (kp) | Fold Difference vs. Diclofenac |
| Nepafenac | 727 × 10⁻⁶ min⁻¹ | ~6x greater |
| Diclofenac | 127 × 10⁻⁶ min⁻¹ | - |
Data from an in vitro study comparing the permeability of various NSAIDs across rabbit corneal tissue.
Mechanism of Action and Ocular Metabolism
Both Nepafenac (via its active metabolite amfenac) and Diclofenac exert their anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins from arachidonic acid. Prostaglandins are key mediators of inflammation, pain, and miosis.
Experimental Protocols
Quantification of Nepafenac and Amfenac in Human Aqueous Humor
-
Study Design: A single-dose pharmacokinetic study was conducted in 25 patients scheduled for cataract surgery.
-
Drug Administration: A single drop of Nepafenac 0.1% ophthalmic suspension was instilled in the eye.
-
Sample Collection: Aqueous humor samples (approximately 50-100 µL) were collected at 15, 30, 45, and 60 minutes post-dose during the cataract surgery.[6]
-
Analytical Method: The concentrations of Nepafenac and amfenac in the aqueous humor were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
Quantification of Diclofenac in Human Aqueous Humor
-
Study Design: A randomized clinical trial involving 17 patients undergoing cataract surgery, with 8 patients in the Diclofenac group.
-
Drug Administration: Patients received topical Diclofenac 0.1% eye drops.
-
Sample Collection: Aqueous humor samples were collected 30 minutes after the administration of the last dose.[4][5]
-
Analytical Method: Drug concentrations were determined by high-performance liquid chromatography (HPLC) with fluorescence detection.[4][5]
Conclusion
The available evidence strongly suggests that Nepafenac's prodrug design confers a significant advantage in ocular penetration over Diclofenac. Its rapid permeation of the cornea and subsequent conversion to the potent anti-inflammatory agent amfenac within the eye likely contribute to its observed clinical efficacy in managing postoperative inflammation. For drug development professionals, the case of Nepafenac highlights the potential of prodrug strategies to enhance the ocular bioavailability of topical medications. Further head-to-head clinical trials directly comparing the pharmacokinetic profiles of Nepafenac and Diclofenac in human ocular tissues would be invaluable to definitively quantify the extent of their differential penetration and establish a more precise correlation with clinical outcomes.
References
- 1. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 2. Comparison of effect of nepafenac and diclofenac ophthalmic solutions on cornea, tear film, and ocular surface after cataract surgery: the results of a randomized trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of blood-aqueous humor barrier breakdown with diclofenac. A fluorophotometric study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Penetration of topically applied diclofenac and ketorolac into the aqueous humour and subretinal fluid: randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and Efficacy of Topically Applied Nonsteroidal Anti-Inflammatory Drugs in Retinochoroidal Tissues in Rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vivo pharmacokinetics and in vitro pharmacodynamics of nepafenac, amfenac, ketorolac, and bromfenac - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
Validating an HPLC Method for N-(2-Benzoylphenyl)acetamide Using Reference Standards: A Comparative Guide
This guide provides a comprehensive framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of N-(2-Benzoylphenyl)acetamide, a crucial process in drug development and quality control. The methodologies and acceptance criteria detailed herein are based on the International Council for Harmonisation (ICH) guidelines, ensuring regulatory compliance.[1][2][3][4] This document will objectively compare the performance of a developed HPLC method against established validation parameters, supported by experimental protocols and data.
Introduction to HPLC Method Validation
Analytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[2][5] For quantitative analysis of active pharmaceutical ingredients (APIs) like this compound, HPLC is a widely used technique due to its high resolution, sensitivity, and reproducibility.[6] The validation process ensures that the method is reliable, accurate, and precise.[3][7]
Experimental Workflow
The validation of the HPLC method for this compound follows a structured workflow, from the preparation of solutions to the final data analysis.
Caption: Workflow for HPLC Method Validation.
Experimental Protocols
Detailed methodologies for each validation parameter are crucial for reproducibility.
3.1. Materials and Reagents
-
This compound Reference Standard (Certified purity)
-
Placebo (if applicable, for specificity studies)
3.2. Chromatographic Conditions A reverse-phase HPLC method is proposed based on methodologies for structurally similar compounds.[8][10]
| Parameter | Condition |
| HPLC System | Agilent 1200 Series or equivalent |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 35°C |
| Detection Wavelength | 254 nm |
| Run Time | 10 minutes |
3.3. Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of mobile phase.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the linearity range (e.g., 50, 80, 100, 120, 150 µg/mL).
-
Sample Solution (100 µg/mL): Prepare the sample to obtain a theoretical concentration of 100 µg/mL of this compound in the mobile phase.
3.4. Validation Parameters
-
System Suitability: Before each validation run, inject the 100 µg/mL standard solution six times. The %RSD for the peak area and retention time should be ≤ 2.0%. The tailing factor should be ≤ 2.0, and the theoretical plates should be ≥ 2000.
-
Specificity: Analyze the blank (mobile phase), placebo, and a spiked sample to demonstrate that there is no interference from excipients or degradation products at the retention time of this compound.
-
Linearity: Analyze the working standard solutions over a range of 50-150% of the target concentration (50, 80, 100, 120, 150 µg/mL) in triplicate.[11] Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (R²).[7]
-
Accuracy (Recovery): Perform recovery studies by spiking a placebo with the API at three concentration levels (80%, 100%, and 120% of the target concentration) in triplicate.[11][12] Calculate the percentage recovery.
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate samples at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.[5]
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or a different instrument.[5] Calculate the %RSD for the results.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)
-
LOQ = 10 * (Standard Deviation of the y-intercept / Slope)[13]
-
-
Robustness: Intentionally vary chromatographic parameters such as flow rate (±0.2 mL/min), mobile phase composition (±2%), and column temperature (±5°C) to assess the method's reliability.[13]
Data Presentation and Acceptance Criteria
The following tables summarize hypothetical data that would be expected from a successful validation study, along with the generally accepted criteria based on ICH guidelines.
Table 1: Linearity
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 50 | 452,345 |
| 80 | 725,678 |
| 100 | 908,123 |
| 120 | 1,090,456 |
| 150 | 1,363,567 |
| Correlation Coefficient (R²) | 0.9995 |
| Acceptance Criterion | R² ≥ 0.998 [11] |
Table 2: Accuracy (Recovery)
| Concentration Level | Amount Spiked (µg/mL) | Amount Recovered (µg/mL, mean, n=3) | % Recovery |
| 80% | 80 | 79.2 | 99.0% |
| 100% | 100 | 100.5 | 100.5% |
| 120% | 120 | 118.8 | 99.0% |
| Acceptance Criterion | 98.0% - 102.0% [12] |
Table 3: Precision
| Precision Type | Parameter (n=6) | %RSD | Acceptance Criterion |
| Repeatability | Assay (%) | 0.85% | %RSD ≤ 2.0% [12] |
| Intermediate Precision | Assay (%) | 1.20% | %RSD ≤ 2.0% [12] |
Table 4: LOD & LOQ
| Parameter | Result (µg/mL) |
| Limit of Detection (LOD) | 0.15 |
| Limit of Quantitation (LOQ) | 0.45 |
| Acceptance Criterion | The method should be able to reliably detect (LOD) and quantify (LOQ) the analyte at these levels. |
Logical Relationship of Validation Parameters
The validation parameters are interconnected and collectively establish the reliability of the analytical method.
Caption: Interrelationship of Validation Parameters.
Conclusion
The presented HPLC method for the quantification of this compound, when validated according to the described protocols, is expected to meet all ICH-stipulated acceptance criteria for linearity, accuracy, precision, and sensitivity. The detailed experimental procedures and clear data presentation provide a robust framework for researchers, scientists, and drug development professionals to implement and verify a reliable analytical method for quality control and stability testing of this compound. The successful validation as outlined would demonstrate that the method is fit for its intended purpose.[2]
References
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. scribd.com [scribd.com]
- 6. benchchem.com [benchchem.com]
- 7. mastelf.com [mastelf.com]
- 8. Separation of N-(2-Benzoylphenyl)-2-bromoacetamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. Separation of Acetamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. Development and validation of HPLC analytical method for nepafenac in ophthalmic dosage form (suspension) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pharmtech.com [pharmtech.com]
- 12. altabrisagroup.com [altabrisagroup.com]
- 13. m.youtube.com [m.youtube.com]
Cross-Validation of In Vitro Assays for Nepafenac Potency: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of in vitro assays for assessing the potency of Nepafenac, a nonsteroidal anti-inflammatory drug (NSAID) used in ophthalmology. The potency of Nepafenac is primarily attributed to its active metabolite, Amfenac, which inhibits cyclooxygenase (COX) enzymes, thereby reducing prostaglandin synthesis. To ensure the reliability and relevance of in vitro potency measurements, a cross-validation approach using a matrix of assays is recommended. This guide outlines the experimental protocols and comparative data for three key in vitro assays: COX enzyme inhibition, prostaglandin E2 (PGE2) immunoassay, and a cellular viability assay.
Executive Summary
Nepafenac is a prodrug that rapidly penetrates the cornea and is converted to Amfenac by ocular hydrolases.[1] Amfenac is a potent inhibitor of both COX-1 and COX-2 enzymes.[2][3] The cross-validation of Nepafenac's potency involves a multi-faceted approach, assessing its activity at the enzymatic, cellular, and safety levels. This guide presents a framework for this cross-validation by comparing Nepafenac's performance with other common ophthalmic NSAIDs, such as Ketorolac and Bromfenac.
Data Presentation
Table 1: Comparative COX-1 and COX-2 Inhibition (IC50) of Ophthalmic NSAIDs
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. Lower IC50 values indicate greater potency. The data below is compiled from various in vitro studies. It is important to note that direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Predominant COX Selectivity |
| Amfenac (active metabolite of Nepafenac) | 0.138 | 0.00177 | COX-2 |
| Ketorolac | 0.02 | 0.12 | COX-1 |
| Bromfenac | 0.210 | 0.0066 | COX-2 |
| Diclofenac | - | 0.0307 | COX-2 |
Data compiled from multiple sources.[2][4][5]
Table 2: Comparative Inhibition of Prostaglandin E2 (PGE2) in Patients
This table presents data from a study that measured PGE2 levels in the aqueous humor of patients undergoing phacoemulsification who were treated with different topical NSAIDs. Lower PGE2 concentrations indicate greater in vivo efficacy.
| Treatment (Topical Ophthalmic Solution) | Mean PGE2 Concentration (pg/mL) |
| Nepafenac 0.1% | 320.4 ± 205.6 |
| Ketorolac 0.45% | 224.8 ± 164.87 |
| Bromfenac 0.09% | 288.7 ± 226.05 |
Data from a single-center, double-masked study.[6][7]
Table 3: Comparative Cytotoxicity in Human Corneal Epithelial Cells
This table shows the percentage of viable human corneal epithelial cells after a 25-minute exposure to undiluted ophthalmic NSAID solutions. Higher percentages indicate lower cytotoxicity.
| Treatment (Undiluted Ophthalmic Solution) | Cell Viability (%) |
| Nepafenac 0.1% | 81.7% |
| Ketorolac 0.4% | 30.9% |
| Bromfenac 0.09% | 25.2% |
Data from an in vitro study on an immortalized human cornea epithelial cell line.[8]
Experimental Protocols
COX Enzyme Inhibition Assay
Objective: To determine the IC50 values of test compounds against purified COX-1 and COX-2 enzymes.
Methodology:
-
Enzyme Source: Purified ovine COX-1 and human recombinant COX-2.
-
Assay Principle: The assay measures the peroxidase activity of COX, which is coupled to the oxidation of a chromogenic or fluorogenic substrate.
-
Procedure:
-
In a 96-well plate, add the assay buffer, heme cofactor, and the COX enzyme (either COX-1 or COX-2).
-
Add various concentrations of the test compounds (Nepafenac, Amfenac, Ketorolac, Bromfenac) or a vehicle control.
-
Pre-incubate the plate to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding arachidonic acid (the substrate for COX).
-
Measure the absorbance or fluorescence at the appropriate wavelength over time.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
The percent inhibition is calculated relative to the vehicle control.
-
IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[3][5]
-
Prostaglandin E2 (PGE2) Immunoassay (ELISA)
Objective: To quantify the amount of PGE2 produced by cells in culture following treatment with test compounds.
Methodology:
-
Cell Line: Human corneal epithelial cells or other relevant ocular cell lines.
-
Assay Principle: A competitive enzyme-linked immunosorbent assay (ELISA) is used to measure the concentration of PGE2 in cell culture supernatants.
-
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere.
-
Treat the cells with various concentrations of the test compounds for a specified period.
-
Induce an inflammatory response, for example, by adding a stimulant like lipopolysaccharide (LPS), to stimulate PGE2 production.
-
Collect the cell culture supernatants.
-
Perform the PGE2 ELISA according to the manufacturer's instructions. This typically involves:
-
Adding the supernatants and PGE2 standards to a 96-well plate pre-coated with a capture antibody.
-
Adding a PGE2-horseradish peroxidase (HRP) conjugate.
-
Incubating to allow for competitive binding.
-
Washing the plate to remove unbound reagents.
-
Adding a substrate that reacts with HRP to produce a colorimetric signal.
-
Stopping the reaction and measuring the absorbance.
-
-
The concentration of PGE2 in the samples is determined by comparing their absorbance to the standard curve.[6][7]
-
Cellular Viability (MTT) Assay
Objective: To assess the cytotoxicity of the test compounds on ocular cells.
Methodology:
-
Cell Line: Immortalized human corneal epithelial cells.
-
Assay Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.
-
Procedure:
-
Seed human corneal epithelial cells in a 96-well plate and allow them to grow to a desired confluency.
-
Expose the cells to various concentrations of the ophthalmic NSAID formulations (Nepafenac, Ketorolac, Bromfenac) for a defined period (e.g., 25 minutes).[8]
-
Remove the treatment solutions and add the MTT reagent to each well.
-
Incubate the plate to allow for the conversion of MTT to formazan by viable cells.
-
Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Measure the absorbance of the purple solution using a microplate reader at a wavelength of approximately 570 nm.
-
Cell viability is expressed as a percentage of the untreated control cells.[8][9]
-
Mandatory Visualizations
Caption: Mechanism of Action of Nepafenac.
Caption: Experimental Workflow for Cross-Validation.
Caption: Cross-Validation Logic.
References
- 1. Comparison of the efficacy and patients’ tolerability of Nepafenac and Ketorolac in the treatment of ocular inflammation following cataract surgery: A meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo pharmacokinetics and in vitro pharmacodynamics of nepafenac, amfenac, ketorolac, and bromfenac - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. ophthalmologytimes.com [ophthalmologytimes.com]
- 5. Comparison of cyclooxygenase inhibitory activity and ocular anti-inflammatory effects of ketorolac tromethamine and bromfenac sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. Prostaglandin E2 inhibition of ketorolac 0.45%, bromfenac 0.09%, and nepafenac 0.1% in patients undergoing phacoemulsification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. The Toxicity of Nonsteroidal Anti-inflammatory Eye Drops against Human Corneal Epithelial Cells in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Potency Showdown: Amfenac Demonstrates Superior COX Inhibition Over its Prodrug, N-(2-Benzoylphenyl)acetamide
A detailed comparison reveals that the active metabolite, amfenac, is a significantly more potent inhibitor of cyclooxygenase (COX) enzymes than its parent prodrug, N-(2-Benzoylphenyl)acetamide (nepafenac). This guide provides a comprehensive analysis of their comparative COX inhibitory activities, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
This compound, commercially known as nepafenac, is a nonsteroidal anti-inflammatory drug (NSAID) that functions as a prodrug.[1][2] Following administration, particularly in ophthalmic applications, it is rapidly converted by intraocular hydrolases to its active metabolite, amfenac.[3][4] It is amfenac that exerts the primary therapeutic effect by inhibiting the COX-1 and COX-2 enzymes, which are crucial for the synthesis of prostaglandins, key mediators of pain and inflammation.[3][5]
Quantitative Comparison of COX Inhibition
Experimental data clearly demonstrates the superior potency of amfenac in inhibiting both COX-1 and COX-2 enzymes when compared to its prodrug, nepafenac. While nepafenac exhibits weak intrinsic activity against COX-1 and even weaker activity against COX-2, amfenac is a potent inhibitor of both isoforms.[1][5]
| Compound | Target | IC50 (μM) |
| This compound (Nepafenac) | COX-1 | 64.3[5] |
| COX-2 | Weak intrinsic activity[3] | |
| Amfenac | COX-1 | 0.25[4][5] |
| COX-2 | 0.15[4][5] |
IC50: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
The data unequivocally shows that amfenac is orders of magnitude more potent than nepafenac at inhibiting COX-1 and is a highly effective inhibitor of COX-2, for which nepafenac shows negligible direct activity.[3][5] This highlights the efficiency of the prodrug strategy, where the inactive parent compound is converted to the highly active therapeutic agent at the target site.
Metabolic Activation and Inhibition Pathway
The conversion of this compound to amfenac is a critical step for its anti-inflammatory activity. This metabolic activation, followed by the inhibition of the COX pathway, is illustrated below.
Experimental Protocols
The determination of the half-maximal inhibitory concentration (IC50) values for COX-1 and COX-2 is a standard method to assess the potency of NSAIDs. The following provides a generalized protocol for an in vitro cyclooxygenase inhibition assay using purified enzymes.
Objective: To determine the IC50 values of this compound and amfenac for the inhibition of purified COX-1 and COX-2 enzymes.
Materials:
-
Purified ovine or human recombinant COX-1 and COX-2 enzymes
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Hematin (co-factor)
-
L-epinephrine (co-factor)
-
Arachidonic acid (substrate)
-
Test compounds (this compound and amfenac) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Plate reader for measuring absorbance or fluorescence
Procedure:
-
Preparation of Reagents: Prepare working solutions of the assay buffer, hematin, L-epinephrine, and enzymes at the desired concentrations.
-
Enzyme and Inhibitor Incubation:
-
In a 96-well plate, add the assay buffer, hematin, and L-epinephrine to each well.
-
Add the purified COX-1 or COX-2 enzyme to the appropriate wells.
-
Add serial dilutions of the test compounds (this compound or amfenac) to the wells. Include a vehicle control (solvent only) and a positive control (a known COX inhibitor).
-
Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes) to allow the inhibitors to interact with the enzymes.[6]
-
-
Reaction Initiation: Initiate the enzymatic reaction by adding a solution of arachidonic acid to all wells simultaneously.
-
Measurement: The activity of the COX enzyme is determined by measuring the production of prostaglandin E2 (PGE2) or by monitoring the consumption of a co-substrate. This can be achieved through various methods, including:
-
Enzyme-Linked Immunosorbent Assay (ELISA): After stopping the reaction, the amount of PGE2 produced is quantified using a specific ELISA kit.
-
Fluorometric Assay: A fluorometric probe that reacts with a product of the peroxidase activity of COX can be used to kinetically measure the enzyme activity.[7]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method allows for the direct and selective quantification of PGE2.[6]
-
-
Data Analysis:
-
Calculate the percentage of COX inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.
-
The following diagram outlines a typical workflow for this experimental procedure.
References
- 1. Topical ophthalmic NSAIDs: a discussion with focus on nepafenac ophthalmic suspension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. benchchem.com [benchchem.com]
- 4. The Effects of Nepafenac and Amfenac on Retinal Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amfenac | 37 Publications | 571 Citations | Top Authors | Related Topics [scispace.com]
- 6. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclooxygenase 1 (COX1) Inhibitor Assay Kit (Fluorometric) | Abcam [abcam.com]
A Head-to-Head Clinical Showdown: Nepafenac vs. Bromfenac for Post-Cataract Surgery Inflammation
A comprehensive review of clinical trial data comparing the efficacy and safety of two leading nonsteroidal anti-inflammatory drugs (NSAIDs) in managing inflammation following cataract surgery.
In the landscape of ophthalmic pharmaceuticals, the management of postoperative inflammation is a critical factor in ensuring optimal patient outcomes following cataract surgery. Among the therapeutic options, topical NSAIDs play a pivotal role. This guide provides a detailed comparative analysis of two widely prescribed NSAIDs, Nepafenac and Bromfenac, drawing upon data from multiple clinical trials to inform researchers, scientists, and drug development professionals.
Mechanism of Action: A Common Pathway
Both Nepafenac and Bromfenac exert their anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins.[1][2] Prostaglandins are key mediators of ocular inflammation, contributing to pain, hyperemia (redness), and the breakdown of the blood-aqueous barrier. Nepafenac is a prodrug that is converted to its active metabolite, amfenac, by intraocular hydrolases.[1][3] Amfenac, like Bromfenac, then inhibits COX enzymes, primarily COX-2, to reduce prostaglandin production.[1]
Comparative Efficacy: A Review of Clinical Endpoints
Multiple prospective, randomized clinical trials have sought to delineate the comparative efficacy of Nepafenac and Bromfenac in controlling postoperative inflammation and pain, as well as preventing complications such as cystoid macular edema (CME).
Anterior Chamber Inflammation
A key indicator of postoperative inflammation is the presence of cells and flare in the anterior chamber of the eye. Studies consistently demonstrate that both Nepafenac and Bromfenac are effective in reducing anterior chamber inflammation. However, some evidence suggests a potential advantage for Bromfenac in the early postoperative period.
One study found that on day 7 post-surgery, anterior chamber cell grades were significantly lower in the Bromfenac 0.09% group compared to the Nepafenac 0.1% group. Another trial reported that patients receiving Bromfenac experienced milder anterior chamber cell reactions on day 1 post-surgery.[4] While inflammation resolved in all patients by day 40 in one study, a small percentage of patients in the Nepafenac group still exhibited mild anterior chamber cells at this time point, suggesting a potentially better long-term anti-inflammatory effect with Bromfenac.[4]
Macular Edema
Postoperative cystoid macular edema is a significant cause of vision loss after cataract surgery. NSAIDs are crucial in its prevention and management. Comparative studies have shown Bromfenac to be particularly effective in this regard.
A study comparing Bromfenac 0.09%, Nepafenac 0.1%, and Diclofenac 0.1% found that Bromfenac was more effective in reducing foveal volume at both three weeks and two months post-surgery.[5][6] In fact, in this study, the Nepafenac group showed an increase in foveal volume, indicating edema.[5][6] Another trial also reported a significantly lower mean central macular thickness (CMT) at day 28 in the Bromfenac 0.09% group compared to the Nepafenac 0.1% group. Conversely, one pilot study found that while the mean macular volume and retinal thickness worsened in the Nepafenac group, the differences between the Bromfenac and Nepafenac groups were not statistically significant.[7]
Pain and Discomfort
Patient-reported outcomes, such as pain and discomfort, are crucial for evaluating the overall therapeutic benefit. Here too, studies suggest a potential edge for Bromfenac.
In one trial, Visual Analog Scale (VAS) scores for ocular discomfort were significantly lower in the Bromfenac group throughout the study period. Another study reported that patients in the Bromfenac group experienced less pain on the first day after surgery.[4]
Mydriasis Maintenance
Maintaining pupil dilation (mydriasis) during cataract surgery is important for surgical ease and safety. A comparative study found that while both Nepafenac 0.1% and Bromfenac 0.09% were effective in sustaining mydriasis compared to a control group, Bromfenac appeared to be slightly more effective.[8]
Quantitative Data Summary
| Efficacy Parameter | Nepafenac | Bromfenac | Key Findings | Citations |
| Anterior Chamber Cells | Effective in reducing inflammation. | Showed significantly lower cell grades at day 7 in one study and milder reactions at day 1 in another. | Bromfenac may offer a faster reduction in anterior chamber inflammation. | [4] |
| Central Macular Thickness (CMT) | Less effective in reducing macular edema in some studies. | Demonstrated superior efficacy in reducing CMT and foveal volume. | Bromfenac appears to be more effective in preventing and reducing postoperative macular edema. | [5][6] |
| Patient-Reported Pain/Discomfort | Effective in pain management. | Patients reported significantly lower discomfort scores and less pain in the early postoperative period. | Bromfenac may provide better patient comfort. | [4] |
| Mydriasis Maintenance | Effective in sustaining pupil size. | Showed a trend towards better mydriasis maintenance. | Both are effective, with a slight advantage for Bromfenac. | [8] |
Safety and Tolerability Profile
Both Nepafenac and Bromfenac are generally well-tolerated. However, some differences in adverse events have been reported. In one study, 13.8% of patients using Nepafenac complained of eye stickiness, compared to none in the Bromfenac group.[5][6]
Experimental Protocols
The clinical trials cited in this guide generally followed a prospective, randomized, and often single- or double-masked design.
A typical experimental workflow is as follows:
-
Patient Recruitment: Patients scheduled for uncomplicated phacoemulsification cataract surgery are screened for inclusion and exclusion criteria.[4][9] Informed consent is obtained.
-
Randomization: Enrolled patients are randomly assigned to receive either Nepafenac or Bromfenac ophthalmic solutions.[9]
-
Dosing Regimen: Dosing schedules vary between studies but often begin a few days prior to surgery and continue for a specified period postoperatively.[7][10] For example, Nepafenac 0.1% is often administered three times daily, while Bromfenac 0.09% is typically dosed once or twice daily.[7]
-
Follow-up Assessments: Patients are examined at multiple time points post-surgery (e.g., day 1, week 1, week 3, 1 month, 2 months).[5]
-
Outcome Measures:
-
Efficacy: Assessed through slit-lamp examination for anterior chamber cells and flare, measurement of central macular thickness and volume using optical coherence tomography (OCT), and best-corrected visual acuity.[5][7] Patient-reported outcomes like pain and discomfort are also recorded.[4]
-
Safety: Monitored by recording adverse events and measuring intraocular pressure.[7]
-
Visualizing the Pathways and Processes
Signaling Pathway of NSAID Action
Caption: Mechanism of action of Nepafenac and Bromfenac in inhibiting prostaglandin synthesis.
Experimental Workflow of a Comparative Clinical Trial
Caption: Typical workflow of a comparative clinical trial for post-cataract surgery inflammation.
Conclusion
Both Nepafenac and Bromfenac are effective topical NSAIDs for managing inflammation and pain following cataract surgery. The available clinical evidence suggests that Bromfenac may offer advantages in terms of a more rapid reduction of anterior chamber inflammation, superior prevention of cystoid macular edema, and enhanced patient comfort. These findings can guide clinical decision-making and inform the design of future studies in the development of ophthalmic anti-inflammatory therapies. Further large-scale, head-to-head clinical trials are warranted to confirm these observations and to explore the long-term outcomes associated with each agent.
References
- 1. What is the mechanism of Nepafenac? [synapse.patsnap.com]
- 2. Management of ocular inflammation and pain following cataract surgery: focus on bromfenac ophthalmic solution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. centaurpharma.com [centaurpharma.com]
- 4. BROMFENAC VERSUS NEPAFENAC: A STUDY ON MANAGING POST-OPERATIVE CATARACT INFLAMMATION | Journal of Medical & Health Sciences Review [jmhsr.com]
- 5. Comparative study of the efficacy and safety of bromfenac, nepafenac and diclofenac sodium for the prevention of cystoid macular edema after phacoemulsification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative study of the efficacy and safety of bromfenac, nepafenac and diclofenac sodium for the prevention of cystoid macular edema after phacoemulsification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of bromfenac 0.09% QD to nepafenac 0.1% TID after cataract surgery: pilot evaluation of visual acuity, macular volume, and retinal thickness at a single site - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nepafenac vs bromfenac: A comparative study to determine their role in maintaining mydriasis during cataract surgery - Indian J Clin Exp Ophthalmol [ijceo.org]
- 9. researchgate.net [researchgate.net]
- 10. ichgcp.net [ichgcp.net]
Validated Animal Models for Assessing the Efficacy of N-(2-Benzoylphenyl)acetamide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of validated animal models relevant for assessing the potential therapeutic efficacy of N-(2-Benzoylphenyl)acetamide. Due to the limited publicly available data on this specific compound, this document focuses on established models for evaluating related acetamide derivatives and compounds with potential anticonvulsant, neuroprotective, and anti-inflammatory properties. The experimental protocols and comparative data presented are drawn from studies on analogous compounds and serve as a strategic blueprint for the preclinical evaluation of this compound.
Comparative Efficacy of Acetamide Derivatives in Preclinical Models
| Compound/Alternative | Animal Model | Key Efficacy Parameter(s) | Results | Reference |
| N-(benzene sulfonyl) acetamide derivative (9a) | Sprague-Dawley Rats (Formalin-induced pain) | Reduction in paw licking time | Significant amelioration of pain | [1] |
| N-(benzene sulfonyl) acetamide derivative (9a) | Sprague-Dawley Rats (Capsaicin-induced ear edema) | Inhibition of ear edema | Significant anti-inflammatory effect | [1] |
| N-(2-hydroxyphenyl)acetamide (NA-2) | Mice (Glycerol-induced acute kidney injury) | Serum urea and creatinine levels, renal tubular necrosis | Protected against renal tubular necrosis and inflammation | [2] |
| NA-2-coated gold nanoparticles (NA-2-AuNPs) | Mice (Glycerol-induced acute kidney injury) | Serum urea and creatinine levels, renal tubular necrosis | Better protection than NA-2 alone at a lower dose | [2] |
Experimental Protocols for Key Animal Models
The selection of an appropriate animal model is critical for elucidating the therapeutic potential of a novel compound. Based on the activities of related molecules, the following models are recommended for assessing the anticonvulsant, neuroprotective, and anti-inflammatory efficacy of this compound.
Maximal Electroshock (MES) Seizure Model
This model is a primary screening tool for identifying compounds effective against generalized tonic-clonic seizures.[3][4][5][6]
-
Species: Mice or Rats.
-
Procedure: An electrical stimulus is delivered via corneal or ear-clip electrodes to induce a tonic-clonic seizure. The endpoint is the abolition of the hindlimb tonic extensor component of the seizure.
-
Data Analysis: The median effective dose (ED50), the dose that protects 50% of the animals from the seizure endpoint, is calculated.
-
Clinical Correlation: Predicts efficacy against generalized tonic-clonic seizures in humans.[6]
Subcutaneous Pentylenetetrazol (scPTZ) Seizure Model
This model is used to identify compounds that can prevent or elevate the threshold for clonic seizures, and it is predictive of efficacy against absence seizures.[3][4]
-
Species: Mice or Rats.
-
Procedure: A subcutaneous injection of pentylenetetrazol (PTZ) at a convulsive dose is administered. The endpoint is the failure to observe a defined period of clonic spasms.
-
Data Analysis: The ED50 is determined based on the percentage of animals protected from clonic seizures.
-
Clinical Correlation: Predicts efficacy against generalized myoclonic and absence seizures.[3]
Kindling Model of Epilepsy
The kindling model is a chronic model of epilepsy that reflects the progressive development of seizure activity and is considered a model of focal seizures.[3][6]
-
Species: Rats or Mice.
-
Procedure: Repeated application of an initially subconvulsive electrical or chemical stimulus to a specific brain region (e.g., amygdala or cornea) leads to the development of progressively more severe seizures.
-
Data Analysis: Efficacy is assessed by the ability of the compound to reduce the seizure severity score, decrease the afterdischarge duration, and increase the generalized seizure threshold.
-
Clinical Correlation: Models aspects of temporal lobe epilepsy and pharmacoresistant seizures.[3]
Animal Models of Inflammation and Pain
Given that related acetamide derivatives have shown anti-inflammatory and analgesic properties, the following models are relevant.
-
Carrageenan-Induced Paw Edema: A widely used model for acute inflammation. The compound's ability to reduce paw swelling is measured over time.
-
Formalin-Induced Pain: This model assesses both acute and chronic pain responses. The reduction in paw licking and flinching time is quantified.[1]
-
Capsaicin-Induced Ear Edema: A model for neurogenic inflammation where the reduction in ear swelling is the primary endpoint.[1]
Visualizing Experimental Workflows and Potential Mechanisms
Experimental Workflow for Efficacy Assessment
The following diagram illustrates a typical workflow for evaluating the efficacy of a novel compound like this compound in an animal model of epilepsy.
Caption: Workflow for assessing anticonvulsant efficacy.
Hypothetical Signaling Pathway
Based on the mechanism of action of the structurally related compound Nepafenac, which acts as a prodrug for the COX inhibitor amfenac, a potential mechanism for this compound could involve the cyclooxygenase pathway.[7]
Caption: Hypothetical inhibition of the COX pathway.
Conclusion
While direct experimental evidence for the efficacy of this compound is currently lacking, a systematic evaluation using the validated animal models outlined in this guide will be crucial in determining its therapeutic potential. The choice of models should be guided by the initial screening results and the desired clinical application, whether it be for epilepsy, neuroprotection, or inflammation. The provided experimental workflows and comparative data for related compounds offer a robust framework for initiating such preclinical investigations.
References
- 1. Synthesis and biological evaluation of N-(benzene sulfonyl)acetamide derivatives as anti-inflammatory and analgesic agents with COX-2/5-LOX/TRPV1 multifunctional inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-(2-hydroxyphenyl)acetamide and its gold nanoparticle conjugation prevent glycerol-induced acute kidney injury by attenuating inflammation and oxidative injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Animal Models for Screening Antiepileptic Drugs and Unani Treatments [wisdomlib.org]
- 5. Antiseizure drug efficacy and tolerability in established and novel drug discovery seizure models in outbred versus inbred mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Nepafenac | C15H14N2O2 | CID 151075 - PubChem [pubchem.ncbi.nlm.nih.gov]
Benchmarking the synthesis yield of N-(2-Benzoylphenyl)acetamide against alternative methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of common and alternative synthetic methodologies for N-(2-Benzoylphenyl)acetamide, a key intermediate and active pharmaceutical ingredient known as Nepafenac. The following sections detail the experimental protocols, present a comparative analysis of synthesis yields, and visualize the reaction workflows.
Comparative Analysis of Synthesis Yields
The synthesis of this compound can be broadly categorized into two primary routes: the direct acylation of 2-aminobenzophenone and the Beckmann rearrangement of a corresponding oxime. The direct acylation route has been more extensively explored and offers multiple variations with differing activating agents, which can influence the overall yield.
| Synthesis Route | Method | Key Reagents | Reported Yield (%) |
| Route 1: Acylation of 2-Aminobenzophenone | 1a: Two-Step Acylation and Desulfurization | 2-(methylthio)acetamide, t-butyl hypochlorite, Raney Nickel | ~73% (overall) |
| 1b: Alternative Two-Step Acylation | 2-(methylthio)acetamide, N-chlorosuccinimide, Raney Nickel | Yields for the initial acylation step are variable; the desulfurization step can reach up to 86%. | |
| 1c: Direct Acylation | Chloroacetyl chloride, 2-aminobenzophenone, followed by reduction | >70% (estimated based on similar transformations) | |
| Route 2: Beckmann Rearrangement | 2a: Acid-Catalyzed Rearrangement | 2-Benzoylphenyl oxime, strong acid (e.g., sulfuric acid) | 65-85% (estimated based on analogous reactions) |
Experimental Protocols
Route 1: Acylation of 2-Aminobenzophenone
This route is the most commonly documented pathway for the synthesis of this compound. It begins with the commercially available 2-aminobenzophenone and introduces the acetamide group through various methods.
Method 1a: Two-Step Synthesis via Acylation with 2-(methylthio)acetamide and Desulfurization
This method involves the reaction of 2-aminobenzophenone with 2-(methylthio)acetamide in the presence of an activating agent, followed by the removal of the methylthio group.
-
Step 1: Synthesis of 2-(2-amino-3-benzoylphenyl)-2-(methylthio)acetamide A solution of 2-aminobenzophenone (1 equivalent) in anhydrous dichloromethane is cooled to approximately -65°C. A solution of t-butyl hypochlorite (1 equivalent) in dichloromethane is added dropwise, maintaining the low temperature. After a brief stirring period, a solution of 2-(methylthio)acetamide (1 equivalent) in anhydrous tetrahydrofuran is added. The reaction mixture is stirred at this temperature for one hour, then allowed to warm to 0°C. Triethylamine is added, and the mixture is stirred for an additional hour. The reaction is quenched with water, and the organic layer is separated, dried, and concentrated to yield the intermediate, 2-(2-amino-3-benzoylphenyl)-2-(methylthio)acetamide.
-
Step 2: Desulfurization to this compound The crude intermediate from the previous step is dissolved in a mixture of tetrahydrofuran and water. A slurry of Raney Nickel in water is added, and the mixture is stirred vigorously at room temperature. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the catalyst is filtered off, and the filtrate is concentrated under reduced pressure. The resulting solid is recrystallized from a suitable solvent such as isopropanol to afford this compound.[1]
Method 1c: Direct Acylation with Chloroacetyl Chloride
This method represents a more direct approach to the acetamide functional group.
-
Step 1: Synthesis of N-(2-Benzoylphenyl)-2-chloroacetamide To a solution of 2-aminobenzophenone (1 equivalent) in a suitable organic solvent (e.g., a 1:1.5 mixture of cyclohexane and toluene), chloroacetyl chloride (1.2 equivalents) is added. The reaction mixture is heated to reflux and maintained for 2-3 hours. After completion, the mixture is cooled to room temperature, and the precipitated solid is collected by filtration. The solid is washed with water until neutral and then dried to yield N-(2-Benzoylphenyl)-2-chloroacetamide. A similar synthesis for a related compound reported a yield of over 70%.[2]
-
Step 2: Reduction of the Chloroacetamide The resulting N-(2-Benzoylphenyl)-2-chloroacetamide is then subjected to a reduction reaction to remove the chlorine atom. This can be achieved through catalytic hydrogenation using a catalyst such as palladium on carbon in the presence of a base like triethylamine.
Route 2: Beckmann Rearrangement
The Beckmann rearrangement is a classic method for converting an oxime into an amide. This route would begin with the synthesis of the oxime of 2-aminobenzophenone.
Method 2a: Acid-Catalyzed Rearrangement of 2-Benzoylphenyl Oxime
-
Step 1: Synthesis of 2-Benzoylphenyl Oxime 2-Aminobenzophenone is reacted with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide in an alcoholic solvent. The mixture is heated at reflux until the reaction is complete, as monitored by TLC. The product, 2-benzoylphenyl oxime, is then isolated by pouring the reaction mixture into water and collecting the precipitate.
-
Step 2: Beckmann Rearrangement to this compound The 2-benzoylphenyl oxime is treated with a strong acid, such as concentrated sulfuric acid or polyphosphoric acid, at an elevated temperature. The reaction mixture is stirred until the rearrangement is complete. The mixture is then carefully poured onto ice, and the resulting precipitate of this compound is collected by filtration, washed with water, and purified by recrystallization. Yields for analogous Beckmann rearrangements of acetophenone oximes are reported to be in the range of 65-85%.[3][4]
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of the described synthetic methods.
References
A Comparative Guide to the Analytical Method Validation of N-(2-Benzoylphenyl)acetamide Following ICH Guidelines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the validation of analytical methods for the quantification of N-(2-Benzoylphenyl)acetamide, in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3] Given the limited publicly available, specific validated methods for this compound, this document outlines a standard High-Performance Liquid Chromatography (HPLC) method and compares it with a potential alternative, Ultra-Performance Liquid Chromatography (UPLC). The experimental protocols and performance data presented herein are based on established practices for structurally similar molecules and serve as a robust template for method development and validation.
I. Comparison of Analytical Techniques
The selection of an analytical technique is contingent on the specific requirements of the analysis, such as speed, sensitivity, and resolution. HPLC is a widely used, robust technique, while UPLC offers significant advantages in terms of speed and efficiency.
| Feature | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography (UPLC) |
| Principle | Separation based on the partitioning of analytes between a liquid mobile phase and a solid stationary phase. | A type of HPLC that uses smaller particle sizes (<2 µm) in the stationary phase, requiring higher operating pressures. |
| Speed | Longer run times (typically 5-15 minutes). | Significantly faster run times (typically 1-3 minutes). |
| Resolution | Good resolution, suitable for most applications. | Higher resolution and peak capacity, allowing for better separation of complex mixtures. |
| Sensitivity | Adequate for most assays. | Generally higher sensitivity due to sharper, more concentrated peaks. |
| Solvent Consumption | Higher solvent consumption per analysis. | Lower solvent consumption, leading to cost savings and reduced environmental impact. |
| System Pressure | Lower operating pressures (typically 1000-6000 psi). | Much higher operating pressures (up to 15,000 psi). |
| Cost | Lower initial instrument cost. | Higher initial instrument cost. |
II. Primary Analytical Method: Stability-Indicating HPLC-UV
A stability-indicating reverse-phase HPLC method with UV detection is proposed for the routine quality control analysis of this compound. The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[4][5]
A. Proposed Chromatographic Conditions
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 240 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient (25 °C) |
B. Summary of Validation Parameters and Acceptance Criteria (ICH Q2(R1))
The following table summarizes the validation parameters and their typical acceptance criteria for an assay of a drug substance.
| Validation Parameter | Acceptance Criteria |
| Specificity | The method must be able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[1][2] |
| Linearity | Correlation coefficient (r²) ≥ 0.995 over the specified range.[1] |
| Range | 80% to 120% of the test concentration for assays.[2][5] |
| Accuracy | % Recovery between 98.0% and 102.0% for the assay of a drug substance. |
| Precision (Repeatability & Intermediate Precision) | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1; RSD for precision at LOQ should be acceptable. |
| Robustness | No significant impact on results from deliberate, small variations in method parameters; System Suitability Test (SST) parameters must be met.[4][5] |
III. Experimental Protocols for Method Validation
Detailed methodologies are essential for the reproducible validation of the analytical method.
A. Specificity and Forced Degradation Studies
Specificity is the ability to assess the analyte unequivocally in the presence of other components.[1][2] For a stability-indicating method, this is demonstrated through forced degradation studies.[6][7][8]
Protocol:
-
Prepare Stock Solution: Prepare a stock solution of this compound in the mobile phase.
-
Subject to Stress Conditions: Expose the stock solution to the following conditions:
-
Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid drug substance at 105 °C for 48 hours.
-
Photolytic Degradation: Expose the solution to UV light (254 nm) for 48 hours.
-
-
Analysis: Analyze the stressed samples by the proposed HPLC method.
-
Evaluation: Assess the peak purity of the principal peak using a photodiode array (PDA) detector to ensure it is free from co-eluting degradation products. The method is considered specific if the analyte peak is well-resolved from all degradation product peaks.
B. Linearity
The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte.[4]
Protocol:
-
Prepare Standards: Prepare a series of at least five standard solutions of this compound from a stock solution, covering the range of 80% to 120% of the target assay concentration.[1][2]
-
Injection: Inject each standard solution in triplicate.
-
Analysis: Plot a graph of the mean peak area versus the concentration.
-
Evaluation: Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line. The r² should be ≥ 0.995.[1]
C. Accuracy
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[4][5]
Protocol:
-
Spike Samples: Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of this compound into a placebo mixture.
-
Replicates: Prepare three replicates for each concentration level.[5]
-
Analysis: Analyze the nine samples and calculate the percentage recovery for each.
-
Evaluation: The mean % recovery should be within 98.0% to 102.0%.
D. Precision
Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at two levels: repeatability and intermediate precision.[4]
Protocol:
-
Repeatability (Intra-day Precision):
-
Prepare six samples at 100% of the target concentration.
-
Analyze the samples on the same day, with the same analyst and instrument.
-
Calculate the Relative Standard Deviation (RSD) of the results.
-
-
Intermediate Precision (Inter-day Ruggedness):
-
Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the RSD of the combined results from both days.
-
-
Evaluation: The RSD for both repeatability and intermediate precision should not be more than 2.0%.
E. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[4]
Protocol:
-
Based on Signal-to-Noise Ratio:
-
Determine the concentration of the analyte that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
-
Based on the Standard Deviation of the Response and the Slope:
-
LOD = 3.3 * (Standard Deviation of the y-intercepts of regression lines / Slope of the calibration curve)
-
LOQ = 10 * (Standard Deviation of the y-intercepts of regression lines / Slope of the calibration curve)
-
-
Confirmation: For LOQ, inject a series of solutions at the determined concentration and confirm that the precision (RSD) is acceptable.
F. Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[4][5]
Protocol:
-
Introduce Variations: Deliberately vary the following parameters one at a time:
-
Flow rate (e.g., ± 0.1 mL/min).
-
Mobile phase composition (e.g., ± 2% organic component).
-
Column temperature (e.g., ± 5 °C).
-
-
Analysis: Analyze a standard solution under each varied condition.
-
Evaluation: Check the effect on the results (e.g., retention time, peak area, tailing factor). The System Suitability Test (SST) parameters should remain within acceptable limits for all variations.
IV. Visual Diagrams
A. Analytical Method Validation Workflow
Caption: Workflow for analytical method validation.
B. Forced Degradation Pathway Analysis
Caption: Stress conditions for forced degradation studies.
References
- 1. altabrisagroup.com [altabrisagroup.com]
- 2. altabrisagroup.com [altabrisagroup.com]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. database.ich.org [database.ich.org]
- 5. ema.europa.eu [ema.europa.eu]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. biomedres.us [biomedres.us]
- 8. biomedres.us [biomedres.us]
A Comparative Analysis of Nepafenac 0.1% and 0.3% Ophthalmic Suspensions in Postoperative Ocular Inflammation and Pain Management
A comprehensive review of the clinical data reveals that both Nepafenac 0.1% (thrice-daily) and Nepafenac 0.3% (once-daily) ophthalmic suspensions are effective in managing postoperative inflammation and pain following cataract surgery. The higher concentration formulation offers the advantage of a simplified dosing regimen, which may enhance patient compliance. Clinical evidence suggests that Nepafenac 0.3% is non-inferior, and in some aspects superior, to Nepafenac 0.1% in controlling inflammation and pain, with a comparable safety profile.
Nepafenac is a nonsteroidal anti-inflammatory drug (NSAID) prodrug that, when administered topically to the eye, penetrates the cornea and is converted by intraocular hydrolases to its active metabolite, amfenac.[1] Amfenac inhibits both cyclooxygenase-1 (COX-1) and COX-2 enzymes, thereby blocking the synthesis of prostaglandins, which are key mediators of ocular inflammation and pain.[2][3] This mechanism of action makes nepafenac a cornerstone in the management of ocular conditions where inflammation is a primary concern, particularly after cataract surgery.
Efficacy in Postoperative Inflammation and Pain
Clinical studies have consistently demonstrated the efficacy of both nepafenac formulations in reducing the signs and symptoms of postoperative inflammation. A pivotal Phase 3, randomized, double-masked, vehicle- and active-controlled study by Modi et al. (2014) involving over 2,000 patients found that once-daily Nepafenac 0.3% was non-inferior to thrice-daily Nepafenac 0.1% in the prevention and treatment of ocular inflammation and pain after cataract surgery.[4][5][6] In this study, a significantly higher percentage of patients in the nepafenac groups were pain-free at day 14 compared to the vehicle groups.[2]
Similarly, a prospective randomized controlled study by Bardoloi et al. (2022) concluded that a once-daily dose of 0.3% nepafenac is equally effective and shows better results than 0.1% nepafenac for pain and inflammation control following phacoemulsification.[7] The study reported that on day 7, the Nepafenac 0.3% group showed better results in terms of lid edema, conjunctival congestion, and anterior chamber cells.[7] Patients in the 0.3% group also perceived significantly less pain on day 1 and day 7.[7]
A study focusing on a high-risk population of patients with pseudoexfoliation syndrome undergoing cataract surgery also found Nepafenac 0.3% to be at least as effective as Nepafenac 0.1% in managing aqueous flare and central macular thickness.[8][9] Notably, aqueous flare values were more favorable with Nepafenac 0.3% during the first week post-surgery.[8][9]
| Efficacy Outcome | Nepafenac 0.1% (Thrice-Daily) | Nepafenac 0.3% (Once-Daily) | Key Findings |
| Resolution of Inflammation (Cure Rate at Day 14) | 70.0% | 68.4% | Nepafenac 0.3% was non-inferior to Nepafenac 0.1%.[2] |
| Pain-Free Rate at Day 14 | Not explicitly stated as a direct comparison in the primary source, but demonstrated to be effective. | 91.0% | Significantly more patients were pain-free with Nepafenac 0.3% compared to vehicle.[2] |
| Postoperative Pain (Day 1 & 7) | Less effective than 0.3% | Superior to 0.1% | Patients in the 0.3% group perceived significantly less pain.[7] |
| Anterior Chamber Cells (Day 7) | Less effective than 0.3% | Superior to 0.1% | Statistically significant difference in mean scores favoring the 0.3% group.[7] |
| Lid Edema & Conjunctival Congestion (Day 7) | Less effective than 0.3% | Superior to 0.1% | Better results observed in the 0.3% group.[7] |
| Aqueous Flare (Week 1 in PEX patients) | Less effective than 0.3% | Superior to 0.1% | Aqueous flare values were more favorable with Nepafenac 0.3%.[8][9] |
Prevention of Cystoid Macular Edema
Postoperative cystoid macular edema (CME) is a common complication of cataract surgery that can lead to vision loss. NSAIDs, including nepafenac, are widely used for its prevention. The study by Bardoloi et al. (2022) found that the central macular thickness was significantly lower in the Nepafenac 0.3% group at day 30 and day 90 post-surgery compared to the 0.1% group.[7] Another study also reported that while the occurrence of clinical CME was similar between the two groups, subclinical CME was less frequent in the Nepafenac 0.3% group at both the 1st and 6th week follow-up.[10]
| Macular Edema Outcome | Nepafenac 0.1% (Thrice-Daily) | Nepafenac 0.3% (Once-Daily) | Key Findings |
| Central Macular Thickness (Day 30 & 90) | Higher | Significantly Lower | Nepafenac 0.3% was more effective in reducing macular thickness.[7] |
| Subclinical Cystoid Macular Edema (Week 1 & 6) | More frequent | Less frequent | Nepafenac 0.3% showed a lower incidence of subclinical CME.[10] |
Safety and Tolerability
The safety profiles of Nepafenac 0.1% and 0.3% are comparable.[4][5] The most common adverse reactions reported in clinical trials for both concentrations (occuring in 5% to 10% of patients) include capsular opacity, decreased visual acuity, foreign body sensation, increased intraocular pressure, and a sticky sensation.[11][12] As with other NSAIDs, there is a potential for increased bleeding time due to interference with thrombocyte aggregation, and they may slow or delay healing.[11][13] Concomitant use of topical NSAIDs and topical steroids may increase the potential for healing problems.[11][13]
Dosing and Administration
The key difference between the two formulations lies in their dosing frequency. Nepafenac 0.1% is administered as one drop to the affected eye three times daily, while Nepafenac 0.3% is administered once daily.[1][14] For both, treatment typically begins one day prior to cataract surgery, continues on the day of surgery, and extends through the first two weeks of the postoperative period.[1][14] An additional drop is recommended 30 to 120 minutes prior to surgery for the 0.3% formulation.[11][14] The once-daily regimen of Nepafenac 0.3% may offer a significant advantage in terms of patient convenience and adherence to treatment.[15]
Experimental Protocols
Study Design: Representative Phase 3 Clinical Trial (Modi et al., 2014)
A randomized, double-masked, vehicle- and active-controlled, parallel-group study conducted at 65 centers in the United States and Europe.
-
Patient Population: Patients scheduled to undergo unilateral phacoemulsification with posterior chamber intraocular lens implantation.
-
Treatment Groups:
-
Nepafenac 0.3% once daily
-
Nepafenac 0.1% three times daily
-
Vehicle for Nepafenac 0.3% once daily
-
Vehicle for Nepafenac 0.1% three times daily
-
-
Dosing Regimen: One drop of the assigned study drug was self-administered beginning one day before cataract surgery, on the day of surgery, and for 14 days postoperatively. An additional drop was administered 30 to 120 minutes before surgery.
-
Primary Efficacy Endpoint: The percentage of patients with a cure for inflammation (a score of 0 for both aqueous cells and flare) at day 14.
-
Secondary Efficacy Endpoint: The percentage of patients who were pain-free at day 14, defined as a pain score of 0.
-
Assessment of Inflammation: Aqueous cells and flare were graded on a 5-point scale (0 = none to 4 = severe).
-
Assessment of Ocular Pain: Patients rated their ocular pain on a 5-point scale (0 = no pain to 4 = severe pain).
-
Safety Assessments: Included monitoring of adverse events, best-corrected visual acuity, intraocular pressure, and slit-lamp biomicroscopy.
Mechanism of Action and Experimental Workflow Diagrams
Caption: Mechanism of action of Nepafenac.
Caption: General workflow of a clinical trial for Nepafenac.
References
- 1. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 2. Nepafenac - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmacytimes.com [pharmacytimes.com]
- 4. Once-daily nepafenac ophthalmic suspension 0.3% to prevent and treat ocular inflammation and pain after cataract surgery: phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. impactfactor.org [impactfactor.org]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of once daily dose of 0.3% nepafenac alone and three times dose of 0.1% nepafenac alone in pain and inflammation control after phacoemulsification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of topical nepafenac 0.1% and 0.3% on aqueous flare and macular thickness in patients with pseudoexfoliation following cataract surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of topical nepafenac 0.1% and 0.3% on aqueous flare and macular thickness in patients with pseudoexfoliation following cataract surgery | CoLab [colab.ws]
- 10. ijrrjournal.com [ijrrjournal.com]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. verification.fda.gov.ph [verification.fda.gov.ph]
- 14. drugs.com [drugs.com]
- 15. ophthalmologytimes.com [ophthalmologytimes.com]
Safety Operating Guide
Proper Disposal of N-(2-Benzoylphenyl)acetamide: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of N-(2-Benzoylphenyl)acetamide, a chemical compound utilized in various research and development applications, is crucial for maintaining laboratory safety and environmental compliance. This guide provides detailed procedures for its safe handling and disposal, designed for researchers, scientists, and drug development professionals. Adherence to these protocols is essential to minimize risks and ensure that all waste is managed in accordance with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the substance's Safety Data Sheet (SDS) and adhere to all institutional and local regulations. This compound and related compounds may be suspected of causing cancer, necessitating stringent safety measures.[1]
Personal Protective Equipment (PPE):
Always wear appropriate personal protective equipment when handling this compound. This includes:
-
Eye Protection: Safety glasses with side-shields or goggles.
-
Hand Protection: Chemical-resistant gloves.
-
Body Protection: A lab coat or other protective clothing.
-
Respiratory Protection: Use in a well-ventilated area, preferably a fume hood, to avoid inhalation of dust.[1][2][3]
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is to treat it as hazardous chemical waste. It should be sent to a licensed and approved waste disposal facility.[1]
1. Waste Segregation and Storage:
- Do not mix this compound with other waste streams.[1]
- Keep the chemical in its original, tightly closed container.[1] If the original container is damaged, use a compatible, clearly labeled, and sealed container.
- Store the waste container in a designated, secure area away from incompatible materials.
2. Labeling:
- Clearly label the waste container with the full chemical name: "this compound".
- Include appropriate hazard warnings (e.g., "Suspected Carcinogen").
3. Collection and Removal:
- Contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection of the chemical waste.
- Follow all internal procedures for waste pickup and documentation.
4. Spill Management:
- In the event of a spill, avoid generating dust.[1]
- Carefully sweep or vacuum the spilled material into a suitable, sealed container for disposal.[4]
- Clean the affected area thoroughly.
- Report the spill to your EHS department.
Quantitative Data Summary
The following table summarizes key quantitative data and classifications for related acetamide compounds. Note that specific data for this compound may vary, and the supplier's SDS should always be consulted.
| Parameter | Value/Classification | Source |
| GHS Classification | Carcinogenicity (Category 2)[1] | Sigma-Aldrich Safety Data Sheet |
| Hazard Statement | H351: Suspected of causing cancer[1] | Sigma-Aldrich Safety Data Sheet |
| Precautionary Statement | P501: Dispose of contents/container to an approved waste disposal plant.[1] | Sigma-Aldrich Safety Data Sheet |
| Storage Temperature | Store in a dry, cool, and well-ventilated place.[5] | Supplier Safety Data Sheets |
Experimental Workflow and Disposal Decision Pathway
The following diagrams illustrate the standard workflow for handling and disposing of this compound in a laboratory setting.
Caption: Workflow for handling and disposal of this compound.
Caption: Decision pathway for the proper disposal of this compound waste.
References
Essential Safety and Logistical Information for Handling N-(2-Benzoylphenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential guidance for the safe handling and disposal of N-(2-Benzoylphenyl)acetamide. Adherence to these procedures is critical for ensuring laboratory safety and minimizing risk.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a substance suspected of causing cancer (H351). Therefore, stringent safety measures must be implemented to prevent exposure. The following table summarizes the required Personal Protective Equipment (PPE).
| Protection Type | Required PPE | Specifications & Rationale |
| Respiratory Protection | NIOSH-approved respirator | A respirator is recommended, especially when handling the powder form, to prevent inhalation of dust particles.[1][2] Work should be conducted in a well-ventilated area, preferably within a laboratory fume hood.[3] |
| Eye and Face Protection | Safety glasses with side shields or safety goggles | Protects eyes from splashes and airborne particles.[1][3] A face shield may be necessary for operations with a higher risk of splashing.[1][4] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents direct skin contact with the chemical.[1] Gloves should be inspected before use and changed immediately if contaminated.[1] |
| Laboratory coat | A buttoned lab coat should be worn to protect skin and personal clothing from contamination.[1] | |
| Footwear | Closed-toe shoes | Protects feet from spills and falling objects.[1][5] |
Safe Handling and Operational Plan
A systematic approach to handling this compound is crucial. The following workflow outlines the key steps from preparation to disposal.
Experimental Protocol: Safe Handling Procedures
This protocol provides a step-by-step guide for the safe handling of this compound in a laboratory setting.
3.1. Preparation and Risk Assessment:
-
Before handling, review the Safety Data Sheet (SDS) for this compound.
-
Ensure that a designated work area, preferably a chemical fume hood, is clean and uncluttered.
-
Verify that all necessary PPE is available and in good condition.
-
Locate the nearest emergency shower and eyewash station.
3.2. Personal Protective Equipment (PPE) Donning:
-
Put on a laboratory coat, ensuring it is fully buttoned.
-
Don safety glasses or goggles.
-
Wear chemical-resistant gloves.
-
If there is a risk of inhaling dust, a NIOSH-approved respirator should be used.[1][2]
3.3. Chemical Handling:
-
All handling of this compound should be performed within a certified chemical fume hood to minimize inhalation exposure.[3]
-
Avoid the generation of dust. If weighing the solid, do so carefully to prevent it from becoming airborne.
-
Use appropriate laboratory equipment (e.g., spatulas, glassware) for transferring the chemical.
-
Keep containers of this compound tightly closed when not in use.[3][6]
3.4. Decontamination:
-
After handling is complete, decontaminate the work surface with an appropriate solvent and then wash with soap and water.
-
Wipe down any equipment used with the chemical.
-
Remove gloves and dispose of them in the designated waste container.
-
Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Solid this compound Waste | Collect in a clearly labeled, sealed container. Dispose of as hazardous chemical waste through an approved waste disposal company. |
| Contaminated Labware (e.g., gloves, wipes) | Place in a designated, sealed waste bag or container. Dispose of as hazardous waste. |
| Empty Containers | Do not rinse and reuse. Dispose of the empty container as hazardous waste. |
Important Note: Do not mix this compound waste with other waste streams. All waste must be disposed of in accordance with local, state, and federal regulations.
Physical and Chemical Properties
The following table summarizes key physical and chemical properties of this compound.
| Property | Value | Source |
| Melting Point | 78 - 80 °C (172 - 176 °F) | |
| Boiling Point | 221 °C (430 °F) | |
| Molecular Formula | C15H13NO2 | Inferred from name |
| Appearance | Solid | [7] |
References
- 1. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 2. hazmatschool.com [hazmatschool.com]
- 3. cleanchemlab.com [cleanchemlab.com]
- 4. epa.gov [epa.gov]
- 5. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 6. fishersci.com [fishersci.com]
- 7. Nepafenac | 78281-72-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
